molecular formula C5H11NO2 B1360084 N,N-Dimethylglycine methyl ester CAS No. 7148-06-3

N,N-Dimethylglycine methyl ester

Cat. No.: B1360084
CAS No.: 7148-06-3
M. Wt: 117.15 g/mol
InChI Key: LRZFEBJUJIQVDQ-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine methyl ester is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29651. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(dimethylamino)acetate
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InChI

InChI=1S/C5H11NO2/c1-6(2)4-5(7)8-3/h4H2,1-3H3
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InChI Key

LRZFEBJUJIQVDQ-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID60221693
Record name Glycine, N,N-dimethyl-, methyl ester
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Molecular Weight

117.15 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N,N-Dimethylglycine methyl ester
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CAS No.

7148-06-3
Record name N,N-Dimethylglycine methyl ester
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Record name Glycine, N,N-dimethyl-, methyl ester
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Record name N,N-Dimethylglycine methyl ester
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Foundational & Exploratory

N,N-Dimethylglycine methyl ester chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Properties, Synthesis, and Applications

Introduction

This compound (DMG-ME), also known as methyl 2-(dimethylamino)acetate, is a derivative of the naturally occurring amino acid glycine. As a non-proteinogenic amino acid ester, it serves as a versatile building block and intermediate in organic synthesis. Its unique structure, featuring a tertiary amine and an ester functional group, imparts a distinct set of chemical properties that are leveraged in various fields, from peptide chemistry to the development of novel drug delivery systems. This guide provides a comprehensive overview of DMG-ME, detailing its chemical structure, physicochemical properties, synthetic methodologies, and key applications for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. DMG-ME is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 7148-06-3[1][2][3]
Molecular Formula C₅H₁₁NO₂[1][2][3][4]
Molecular Weight 117.15 g/mol [1][4]
IUPAC Name methyl 2-(dimethylamino)acetate[1][5]

| Synonyms | Methyl (dimethylamino)acetate, (Dimethylamino)acetic acid methyl ester[1][2][3] |

The molecular structure of DMG-ME is characterized by a central glycine backbone, where the amine nitrogen is fully substituted with two methyl groups, and the carboxylic acid is esterified with a methyl group. This structure prevents peptide bond formation at the nitrogen atom and introduces a basic center, influencing the molecule's overall polarity and reactivity.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process DMG N,N-Dimethylglycine Esterification Esterification Reaction DMG->Esterification Methanol Methanol (Solvent/Reagent) Methanol->Esterification Catalyst Silica Gel Sulfonic Acid (Solid Acid Catalyst) Catalyst->Esterification Heat Reflux Temperature Heat->Esterification Filtration Filtration Esterification->Filtration Byproduct Water (Byproduct) Esterification->Byproduct Purification Distillation / Purification Filtration->Purification Recycle Catalyst Recycling Filtration->Recycle Product N,N-Dimethylglycine Methyl Ester (Product) Purification->Product

Figure 2: General workflow for the synthesis of DMG-ME via solid acid-catalyzed esterification.

Experimental Protocol: Esterification using Silica Gel Sulfonic Acid

This protocol is adapted from the principles described in the literature for solid acid catalysis. [6]

  • Reactor Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N,N-Dimethylglycine (1.0 eq).

  • Reagent Addition: Add an excess of methanol to serve as both a reactant and the solvent.

  • Catalyst Introduction: Introduce silica gel sulfonic acid (catalytic amount, e.g., 5-10 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid catalyst by vacuum filtration, washing the catalyst with a small amount of fresh methanol. The catalyst can be dried and stored for reuse.

  • Workup: Transfer the filtrate to a separatory funnel. Depending on the scale and desired purity, a basic wash (e.g., with saturated sodium bicarbonate solution) may be performed to remove any unreacted acid, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

DMG-ME is more than a simple chemical; it is an enabling tool in several advanced scientific domains.

  • Peptide Synthesis and Modification: As an unnatural amino acid derivative, DMG-ME is used in peptide chemistry. [4]The N,N-dimethylation blocks the N-terminus, preventing further elongation and protecting it from enzymatic degradation by aminopeptidases. This modification can enhance the metabolic stability and pharmacokinetic profile of peptide-based drug candidates.

  • Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). [7]Its two functional groups—the tertiary amine and the ester—allow for a wide range of subsequent chemical transformations.

  • Dermal Penetration Enhancer: Esters of N,N-Dimethylglycine have been identified as novel dermal osmosis accelerators. [6]This property is highly valuable in topical and transdermal drug formulations, where they can increase the permeation of active ingredients through the skin, thereby improving drug efficacy. [6]Such compounds can be incorporated into creams, pastes, and liniments in both pharmaceutical and cosmetic applications. [6]* Biochemical Research: DMG-ME is utilized as a biochemical for proteomics research. [7]The parent molecule, DMG, has been studied for its potential role in glucose metabolism and its association with diabetes, highlighting the biological relevance of this chemical family. [8]DMG is also known to be a metabolic enhancer and immunomodulator.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

Table 4: GHS Hazard Information

Pictogram Signal Word Hazard Statements

| GHS02 (Flame), GHS07 (Exclamation Mark) | Warning | H226: Flammable liquid and vapor [1][4] H315: Causes skin irritation [1][4] H319: Causes serious eye irritation [1][4] H335: May cause respiratory irritation [1]|

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [9]* Keep the compound away from heat, sparks, open flames, and other ignition sources. [4][10]Use explosion-proof electrical equipment and non-sparking tools. [9][10]* Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [4]* Wash hands thoroughly after handling. [4]

Storage and Stability
  • Temperature: Store in a cool, well-ventilated place, preferably refrigerated or frozen (<0°C). [4][9]* Atmosphere: DMG-ME is sensitive to air and moisture (hygroscopic). [4][9]It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. [4][9]* Stability Issue: The product may form a precipitate upon storage. It is recommended to use only the supernatant liquid and to use the material as soon as possible after opening. [4][10]

Conclusion

This compound is a functionally rich molecule with significant utility in synthetic chemistry and the life sciences. Its well-defined chemical properties, accessible synthetic routes, and diverse applications—ranging from a foundational block in peptide synthesis to an active component in advanced drug delivery systems—underscore its importance. For researchers and drug development professionals, a thorough understanding of its characteristics, from spectroscopic data to handling requirements, is essential for harnessing its full potential safely and effectively.

References

  • Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. Retrieved from: [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]

  • VetriScience. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Retrieved from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved from: [Link]

  • National Institutes of Health (NIH). (n.d.). Dimethylglycine Deficiency and the Development of Diabetes. Retrieved from: [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine | C4H9NO2 | CID 673. Retrieved from: [Link]

Sources

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Dimethylglycine methyl ester, a versatile chemical compound with significant applications in organic synthesis and the pharmaceutical industry. We will delve into its fundamental properties, synthesis methodologies, spectroscopic characterization, and key applications, offering insights for its effective utilization in research and development.

Core Molecular and Physical Properties

This compound, also known as methyl 2-(dimethylamino)acetate, is the methyl ester of the N,N-dimethylated amino acid, glycine.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[1][2]
Molecular Weight 117.15 g/mol [1]
CAS Number 7148-06-3[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 134-135 °C[2]
Density 0.95 g/cm³[3]
Refractive Index ~1.412[2]

The structure of this compound is characterized by a tertiary amine, an ester functional group, and a short alkyl chain, which collectively contribute to its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of its parent amino acid, N,N-Dimethylglycine (DMG).

Synthesis of the Precursor: N,N-Dimethylglycine (DMG)

A common and efficient method for the industrial production of DMG is the reaction of chloroacetic acid with dimethylamine.

Synthesis_Workflow cluster_0 DMG Synthesis Chloroacetic_Acid Chloroacetic Acid Solution Reaction_Vessel_1 Reaction at 60-70°C Chloroacetic_Acid->Reaction_Vessel_1 Dimethylamine 40% Dimethylamine Solution Dimethylamine->Reaction_Vessel_1 Removal_of_Excess Removal of Excess Dimethylamine (pH 6.3) Reaction_Vessel_1->Removal_of_Excess Crystallization Concentration, Crystallization, and Drying Removal_of_Excess->Crystallization DMG_Product N,N-Dimethylglycine (DMG) Crystallization->DMG_Product

Caption: Industrial synthesis workflow for N,N-Dimethylglycine (DMG).

Experimental Protocol for DMG Synthesis: [4]

  • Preparation of Chloroacetic Acid Solution: Dissolve 125 kg of monochloroacetic acid in 125 kg of water at room temperature.

  • Reaction with Dimethylamine: Add the chloroacetic acid solution to 373 kg of a 40 wt% aqueous dimethylamine solution. Control the temperature at 60°C and maintain the reaction for 4 hours.

  • Removal of Excess Dimethylamine: After the reaction, remove the unreacted dimethylamine. During this process, maintain the temperature at 100°C and adjust the final pH to 6.3.

  • Isolation of DMG: Concentrate the resulting solution until a significant amount of white crystals appears. Cool the mixture to 25°C, and then isolate the product by centrifugation and drying. The drying process is typically carried out at 90°C for 7 hours. This process yields N,N-Dimethylglycine with a purity of over 99%.[4]

An alternative laboratory-scale synthesis involves the Eschweiler-Clarke reaction, where glycine is methylated using formaldehyde and formic acid.[5]

Esterification of N,N-Dimethylglycine

The esterification of DMG with methanol is the direct route to this compound. This reaction is typically acid-catalyzed. A notable advancement in this area is the use of a solid acid catalyst, such as silica gel sulfonic acid, which offers advantages in terms of catalyst recovery and reduced equipment corrosion.[6]

Experimental Protocol for Esterification:

While a specific detailed protocol for the methyl ester was not found in the search results, a general procedure for the synthesis of a similar ester, N-acetyldiethylglycine methyl ester, provides a useful template.[7]

  • Dissolution and Acidification: Dissolve N,N-Dimethylglycine in methanol.

  • Acid Catalyst: Add a strong acid catalyst, such as concentrated hydrochloric acid or a solid acid catalyst like silica gel sulfonic acid.[6]

  • Heating: Heat the reaction mixture at reflux for a specified period (e.g., 1 hour) to drive the esterification to completion.[7]

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. The residue can then be purified by chromatography on silica gel to yield the pure this compound.[7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~3.7 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-COOCH₃).

  • ~3.2 ppm (s, 2H): Singlet for the two protons of the methylene group (-NCH₂CO-). This is based on the ethyl ester data.[8]

  • ~2.4 ppm (s, 6H): Singlet for the six protons of the two N-methyl groups (-N(CH₃)₂). This is also inferred from the ethyl ester data.[8]

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~170-173 ppm: Carbonyl carbon of the ester group. This is based on the N,N-Dimethylglycine data.[9]

  • ~60-63 ppm: Methylene carbon adjacent to the nitrogen. This is also based on the parent compound's spectrum.[9]

  • ~52 ppm: Methyl carbon of the ester group.

  • ~45-46 ppm: Carbons of the two N-methyl groups.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. A study on its conformational states provides insight into its vibrational modes.[10]

Wavenumber (cm⁻¹)Vibrational Mode
~2950-3000C-H stretching (from methyl and methylene groups)
~1740C=O stretching (of the ester group)[11]
~1170-1250C-O stretching (of the ester group)[11]
~1000-1250C-N stretching

The FT-IR spectrum can be influenced by the conformational state of the molecule, with different conformers exhibiting slight shifts in their absorption bands.[10]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[3]

Intermediate in the Synthesis of Bioactive Molecules

Its bifunctional nature, possessing both a tertiary amine and an ester group, allows it to participate in a variety of chemical transformations, including amidation and further esterifications.[3] The tertiary amine group can also enhance the solubility and reactivity of molecules.[3]

Peptide Synthesis

N,N-Dimethylglycine and its esters are utilized in peptide synthesis.[12] The incorporation of N-methylated amino acids can impart unique properties to peptides, such as increased resistance to enzymatic degradation and altered conformational preferences. The hydrophilic nature of related compounds can be advantageous in the synthesis of aggregated or lengthy peptides.[13]

Dermal Osmosis Accelerator

Esters of N,N-Dimethylglycine are employed as dermal osmosis accelerators in pharmaceutical and cosmetic formulations.[6] They enhance the penetration of active ingredients through the skin, thereby increasing their efficacy. While the precise mechanism is complex, it is believed that these compounds can disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, creating temporary pathways for other molecules to pass through.

Dermal_Penetration cluster_0 Mechanism of Dermal Penetration Enhancement DMG_Ester N,N-Dimethylglycine Methyl Ester Stratum_Corneum Stratum Corneum (Lipid Bilayer) DMG_Ester->Stratum_Corneum interacts with Disruption Disruption of Lipid Structure Stratum_Corneum->Disruption Enhanced_Penetration Enhanced Penetration Disruption->Enhanced_Penetration Active_Ingredient Active Ingredient Active_Ingredient->Disruption co-administered with DMG Ester Deeper_Skin_Layers Deeper Skin Layers Enhanced_Penetration->Deeper_Skin_Layers

Caption: Proposed mechanism of this compound as a dermal penetration enhancer.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area, away from sources of ignition.

Conclusion

This compound is a chemical compound with a well-defined set of properties and a range of valuable applications. Its synthesis from readily available starting materials and its utility as a building block in organic chemistry, particularly for the preparation of bioactive molecules and in peptide chemistry, underscore its importance in both academic and industrial research. Furthermore, its application as a dermal penetration enhancer highlights its potential in the development of more effective topical drug delivery systems. A thorough understanding of its synthesis, characterization, and handling is essential for its safe and effective use.

References

  • PubChem. Glycine, N,N-dimethyl-, methyl ester. [Link]

  • Google Patents.
  • RSC Publishing. Matrix-isolation FT-IR spectra and molecular orbital calculations on neutral N,N-dimethylglycine. [Link]

  • Google Patents. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production.
  • Google Patents.
  • Raines Lab. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. [Link]

  • MySkinRecipes. This compound. [Link]

  • RSC Publishing. Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media. [Link]

  • PubChem. Glycine, N,N-dimethyl-, methyl ester. [Link]

  • ResearchGate. Infrared spectra of DMG-Me (a) in the liquid state (room temperature);... [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. N,N-Dimethylglycine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N-Dimethylglycine Methyl Ester from N,N-Dimethylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, and its methyl ester are valuable compounds in various chemical and pharmaceutical applications. N,N-Dimethylglycine methyl ester serves as a key intermediate in organic synthesis, particularly for crafting bioactive molecules and functionalized amino acid derivatives where its tertiary amine structure enhances both solubility and reactivity.[1] This guide provides a comprehensive overview of the principal synthetic routes for the methyl esterification of N,N-Dimethylglycine. It delves into the mechanistic details, experimental protocols, and comparative analysis of common methods, including Fischer-Speier esterification and the thionyl chloride-methanol system. The inherent challenge in this synthesis lies in the zwitterionic nature of DMG, which necessitates specific catalytic conditions to achieve efficient conversion. This document is designed to equip researchers and drug development professionals with the technical knowledge to select and optimize the most suitable synthetic strategy for their specific needs, focusing on yield, purity, scalability, and safety.

Introduction: The Significance of N,N-Dimethylglycine and its Methyl Ester

Physicochemical Properties of N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is an N-methylated amino acid naturally occurring as a metabolite in the choline cycle.[2] It is a white, hygroscopic crystalline powder with a melting point of 178-182 °C.[2][3] In its solid state and in neutral aqueous solutions, DMG exists predominantly as a zwitterion, with a protonated tertiary amine and a deprotonated carboxylate group. This dual ionic character governs its solubility and reactivity, making direct esterification challenging without proper activation of the carboxylic acid function.

Table 1: Physicochemical Properties of N,N-Dimethylglycine

PropertyValueReference
Molecular FormulaC₄H₉NO₂[3]
Molar Mass103.121 g/mol [3]
Melting Point178-182 °C[2][3]
AppearanceWhite crystalline powder[2][3]
pKa9.89 (amine)[2]
SolubilitySoluble in water[2]
This compound: A Versatile Intermediate

The methyl ester of DMG is a valuable building block in synthetic chemistry.[1] It is often used in the development of glycine-based ionic liquids, emulsifiers, and as a precursor for more complex molecules in pharmaceutical research.[2] The esterification masks the polar carboxylate group, increasing the molecule's solubility in organic solvents and making the tertiary amine more available for subsequent reactions.

Synthetic Challenges: The Zwitterionic Nature of DMG

The primary obstacle in the esterification of DMG is its zwitterionic form. The negatively charged carboxylate group is a poor electrophile, resisting nucleophilic attack by methanol. Simultaneously, the positively charged ammonium group makes the molecule less soluble in nonpolar organic solvents. Therefore, effective esterification requires conditions that protonate the carboxylate group, turning it into a much better electrophile, without passivating the nucleophilic alcohol. This is typically achieved under strong acidic conditions.

Synthetic Strategies for the Methyl Esterification of N,N-Dimethylglycine

Two primary methods have proven effective for the synthesis of this compound: the classic Fischer-Speier esterification and the more reactive thionyl chloride-methanol system.

Method 1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method where the carboxylic acid and an excess of alcohol (methanol) are heated in the presence of a strong acid catalyst.

The Fischer esterification is a reversible reaction.[4] The mechanism involves several key equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid.[5]

  • Protonation: The acid catalyst (e.g., H₂SO₄ or HCl) protonates the carbonyl oxygen of DMG, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol reactant is used, and often, the water generated is removed from the reaction system.[4]

Fischer_Esterification DMG R-COOH (DMG) Protonated_DMG R-C(OH)₂⁺ DMG->Protonated_DMG + H⁺ MeOH CH₃OH H_plus H⁺ Protonated_DMG->DMG - H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_DMG->Tetrahedral_Intermediate + CH₃OH Tetrahedral_Intermediate->Protonated_DMG - CH₃OH Water_Leaving R-C(OH)(O-CH₃) + H₂O Tetrahedral_Intermediate->Water_Leaving - H⁺, - H₂O Water_Leaving->Tetrahedral_Intermediate + H⁺, + H₂O Protonated_Ester R-C(=O⁺H)OCH₃ Ester R-COOCH₃ (DMG Methyl Ester) Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H_plus_regen H⁺ Thionyl_Chloride_Mechanism DMG R-COOH (DMG) Chlorosulfite R-COOS(O)Cl DMG->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ MeOH CH₃OH Acyl_Chloride R-COCl Chlorosulfite->Acyl_Chloride - SO₂ - Cl⁻ Ester_HCl R-COOCH₃ • HCl (DMG Methyl Ester HCl) Acyl_Chloride->Ester_HCl + CH₃OH SO2 SO₂ HCl HCl

Sources

An In-depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethylglycine methyl ester (DMG-Me), a versatile building block in organic synthesis and a subject of interest in biochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights to ensure safe and effective handling and application of this compound.

Molecular Structure and Core Properties

This compound, with the CAS Registry Number 7148-06-3, is the methyl ester of the N,N-dimethylated amino acid glycine.[2][3] Its structure, characterized by a tertiary amine and an ester functional group, dictates its unique chemical behavior and physical characteristics.

N_N_Dimethylglycine_methyl_ester_Structure cluster_0 This compound N N C1 C N->C1 C4 C N->C4 C5 C N->C5 C2 C C1->C2 O1 O C2->O1 O2 O C2->O2 C3 C O2->C3

Caption: Chemical structure of this compound.

The presence of the dimethylamino group significantly influences the molecule's basicity and nucleophilicity, while the methyl ester provides a site for hydrolysis or transesterification reactions.

Table 1: Key Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C5H11NO2[2]
Molecular Weight 117.15 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 134 - 135 °C[4]
Flash Point 39 °C
Specific Gravity 0.95 (20/20 °C)
Refractive Index 1.4105 - 1.4145[1]
Solubility Miscible with water[4]

Spectroscopic and Analytical Characterization

A thorough understanding of a compound's spectral signature is paramount for its identification and purity assessment. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of DMG-Me. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule.

  • ¹H NMR: The spectrum is expected to show three primary signals: a singlet for the two N-methyl groups, a singlet for the methylene protons, and a singlet for the ester methyl group. The integration of these peaks should correspond to a 6:2:3 ratio.

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the N-methyl carbons, the methylene carbon, the ester methyl carbon, and the carbonyl carbon of the ester group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. Key expected absorption bands include:

  • C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

  • C-O stretch: An absorption band corresponding to the ester C-O bond.

  • C-N stretch: An absorption band for the tertiary amine.

  • C-H stretch: Absorption bands for the aliphatic C-H bonds.

A study by Reva et al. provides a detailed analysis of the FT-IR spectrum of this compound in various states, offering deeper insights into its conformational states.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For DMG-Me, the molecular ion peak [M]⁺ would be observed at m/z 117. Common fragmentation patterns would likely involve the loss of the methoxy group or cleavage adjacent to the nitrogen atom.[2]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound is the esterification of N,N-Dimethylglycine with methanol. This reaction is typically acid-catalyzed. A patent describes a method using silica gel sulfonic acid as a recyclable catalyst, which offers a greener alternative to traditional acid catalysts.[6]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants N,N-Dimethylglycine + Methanol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., Silica Gel Sulfonic Acid) Catalyst->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound is sensitive to air and moisture.[4][7] It is also hygroscopic.[4][7] The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding N,N-Dimethylglycine and methanol. The tertiary amine functionality allows it to act as a base or a nucleophile. It is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[7]

Safe Handling, Storage, and Disposal

Due to its chemical properties, proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Chemical safety goggles or a face shield.

  • Protective gloves (e.g., nitrile rubber).

  • A lab coat or other protective clothing.

  • Use in a well-ventilated area, such as a fume hood, is recommended to avoid inhalation of vapors.[4]

Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. It is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Some suppliers recommend storing it frozen (below 0°C).

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is classified as a flammable liquid and requires disposal as hazardous waste.[4][7]

Experimental Protocols

The following are generalized protocols for the characterization of this compound. These should be adapted based on available instrumentation and specific experimental requirements.

Protocol for Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

Protocol for Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Install an appropriate GC column (e.g., a non-polar or medium-polarity column). Set the injector and detector temperatures, as well as the oven temperature program.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Data Acquisition: Run the GC method and record the chromatogram.

  • Analysis: The purity can be determined by calculating the peak area percentage of the main component.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physical and chemical properties. A thorough understanding of its characteristics, including its sensitivity to air and moisture, is essential for its successful application in research and development. By adhering to the handling and storage guidelines outlined in this guide, researchers can ensure the quality of the compound and maintain a safe laboratory environment.

References

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Reva, I., et al. (n.d.). Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media. RSC Publishing. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Glycine, N,N-dimethyl-, methyl ester (CAS 7148-06-3). Retrieved from [Link]

  • Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • PubMed. (2001, March 15). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of N,N-Dimethylglycine and its Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is a naturally occurring molecule found in both plants and animals.[1] It serves as a crucial intermediate metabolite in the one-carbon cycle, playing a significant role in numerous physiological processes. While initially explored for its potential as a performance-enhancing supplement, extensive research has unveiled a broader spectrum of biological activities, positioning DMG and its derivatives as promising candidates for therapeutic and cosmeceutical applications. This technical guide provides a comprehensive overview of the known biological activities of DMG and explores the potential of its ester derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of DMG's effects and provide detailed experimental protocols for their evaluation.

Part 1: The Core Biological Activities of N,N-Dimethylglycine (DMG)

DMG's multifaceted biological activities stem from its central role in cellular metabolism, particularly in transmethylation reactions and its influence on oxidative stress and immune responses.

Metabolic Regulation and Methylation

DMG is a key player in the intricate network of methylation, a fundamental biochemical process essential for DNA synthesis, gene regulation, and the production of various bioactive molecules. It functions as an indirect methyl donor by contributing to the regeneration of S-adenosylmethionine (SAMe), the universal methyl donor in the body. This is achieved through the conversion of homocysteine to methionine, a process in which DMG participates. By supporting this pathway, DMG helps maintain a high transmethylation potential within cells and can aid in keeping homocysteine levels in check, which is crucial for cardiovascular health.

Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG N,N-Dimethylglycine (DMG) Betaine->DMG BHMT (-CH3) Methionine Methionine Betaine->Methionine BHMT (+ Homocysteine) Sarcosine Sarcosine DMG->Sarcosine DMGDH (-CH3) Homocysteine Homocysteine DMG->Homocysteine Indirectly supports remethylation Glycine Glycine Sarcosine->Glycine SARDH (-CH3) Homocysteine->Methionine MS (+CH3 from 5-MTHF) SAMe S-adenosylmethionine (SAMe) Methionine->SAMe MAT SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase (+ Methyl_Acceptor) Methylated_Product Methylated Product SAMe->Methylated_Product Methylation SAH->Homocysteine SAHH Methyl_Acceptor Methyl Acceptor

Figure 1: Simplified overview of DMG's role in the one-carbon metabolism and methylation cycle.

Antioxidant and Cytoprotective Properties

DMG exhibits significant antioxidant properties, protecting cells from oxidative damage induced by reactive oxygen species (ROS).[2] This protective effect is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant defense systems.[3] In vitro studies have demonstrated that DMG can improve the development of bovine embryos under oxidative stress conditions.[2][4] Furthermore, DMG sodium salt has been shown to mitigate UVB-induced ROS production in human keratinocytes.[5]

Immunomodulatory Effects

DMG has been shown to modulate both humoral and cell-mediated immunity.[6] It can enhance antibody production by B-cells and potentiate the activity of T-cells and macrophages. Studies have demonstrated that DMG supplementation can lead to a significant increase in antibody response to vaccines in humans.[6] In vitro experiments have also shown that DMG can restore lymphocyte activity in immunocompromised states.[6] These findings suggest that DMG could be a valuable adjunct in situations requiring a bolstered immune response.

Ergogenic and Performance-Enhancing Potential

While some claims about DMG as a performance-enhancing supplement have been met with mixed evidence, some studies suggest it may improve oxygen utilization and reduce lactic acid accumulation during exercise.[1] These effects are thought to contribute to increased endurance and faster recovery. However, it is important to note that clinical trials in this area have yielded inconsistent results, and more robust research is needed to substantiate these claims.

Part 2: The Untapped Potential of N,N-Dimethylglycine Esters

While the biological activities of DMG are well-documented, its ester derivatives represent a largely unexplored frontier with significant therapeutic potential. Esterification of the carboxylic acid group of DMG can modulate its physicochemical properties, such as lipophilicity, solubility, and membrane permeability, which can in turn influence its biological activity, distribution, and metabolism.

Rationale for Esterification

The primary motivation for synthesizing DMG esters is to enhance their bioavailability and target-specific delivery. By converting the polar carboxylic acid group into a less polar ester, the resulting molecule can more readily cross biological membranes, such as the skin or the blood-brain barrier. This prodrug approach can lead to increased intracellular concentrations of DMG upon hydrolysis of the ester by endogenous esterases.

Known Biological Activities of DMG Esters and Derivatives

Current research on DMG esters is limited but provides intriguing glimpses into their potential applications:

  • Dermal Penetration Enhancement: Fatty alcohol esters of DMG have been patented as novel dermal osmosis accelerators, suggesting their utility in topical formulations to enhance the delivery of active pharmaceutical ingredients.[7]

  • Improved Intestinal Absorption: A cationic N,N-Dimethylglycine ester prodrug of 2R-α-tocotrienol (a form of Vitamin E) demonstrated enhanced intestinal absorption through efficient self-micellization with bile acids.[8] This highlights the potential of DMG esters to improve the oral bioavailability of poorly soluble drugs.

  • Neuroprotective Effects: A conjugate of DMG and amantadine, linked via an amide bond, exhibited neuroprotective properties in an animal model of Parkinson's disease.[9] This suggests that DMG can be used as a carrier to deliver other therapeutic agents to the central nervous system while potentially contributing its own antioxidant effects.[9]

Hypothesized Biological Activities of Simple DMG Esters

Based on the known activities of DMG, it is plausible to hypothesize that simple alkyl esters of DMG (e.g., methyl, ethyl esters) could exhibit similar, and potentially enhanced, biological effects:

  • Enhanced Antioxidant Activity: Increased lipophilicity of DMG esters may allow for better penetration into cellular membranes, where they can exert their antioxidant effects more effectively against lipid peroxidation.

  • Potentiated Anti-inflammatory and Immunomodulatory Effects: Improved cellular uptake could lead to more pronounced effects on intracellular signaling pathways involved in inflammation and immune responses.

Further research is warranted to synthesize and evaluate the biological activities of a range of DMG esters to unlock their full therapeutic potential.

Part 3: Experimental Protocols for Evaluating Biological Activity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of DMG and its esters.

Synthesis of N,N-Dimethylglycine Esters

A general and efficient method for the synthesis of DMG esters is through the esterification of N,N-Dimethylglycine with the corresponding alcohol in the presence of a suitable catalyst.

Protocol: Synthesis of N,N-Dimethylglycine Ethyl Ester

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-Dimethylglycine (1 equivalent) in an excess of absolute ethanol, which serves as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as silica gel sulfonic acid, to the reaction mixture.[7]

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure N,N-Dimethylglycine ethyl ester.

In Vitro Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (DMG or DMG ester) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

In Vitro Anti-inflammatory Activity Assay

Protocol: Measurement of Cytokine Production in Human Keratinocytes

This protocol is adapted from a study on the anti-inflammatory effects of DMG sodium salt on HaCaT keratinocytes.[5]

  • Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions.

  • Induction of Inflammation:

    • Seed the cells in 6-well plates.

    • Pre-treat the cells with various concentrations of the test compound (DMG or DMG ester) for 1 hour.

    • Induce inflammation by adding an inflammatory stimulus, such as:

      • Poly-IC (to mimic microbial dermatitis)

      • A combination of INFγ and TNFα (to mimic psoriasis)[5]

      • UVB irradiation (to mimic solar dermatitis)[5]

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]

  • Data Analysis: Compare the cytokine levels in the treated groups to the untreated control and the inflammation-induced group to determine the anti-inflammatory effect of the test compound.

cluster_0 In Vitro Anti-inflammatory Assay Workflow Start Start: Culture Keratinocytes Pretreat Pre-treat with DMG/DMG Ester Start->Pretreat Induce Induce Inflammation (e.g., Poly-IC, UVB) Pretreat->Induce Incubate Incubate (24h) Induce->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (IL-6, IL-8, TNF-α) using ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze End End: Determine Anti-inflammatory Effect Analyze->End

Figure 2: Workflow for assessing the in vitro anti-inflammatory activity of DMG and its esters.

In Vivo Neuroprotective Activity Assay

This protocol is based on the study of a DMG-amantadine conjugate in a mouse model of Parkinson's disease.[9]

Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • Induction of Neurotoxicity: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons, to induce Parkinson's-like symptoms.[9]

  • Treatment: Administer the test compound (DMG ester or conjugate) to the mice before, during, or after MPTP administration, depending on the study design (preventive or therapeutic).[9]

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor coordination and memory, such as the rotarod test and the passive avoidance test.

  • Neurochemical Analysis: After the behavioral assessments, sacrifice the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform immunohistochemical staining of brain sections to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes in the treated groups with the control and MPTP-only groups to evaluate the neuroprotective effects of the test compound.

Part 4: Data Presentation and Interpretation

For a clear and concise presentation of experimental results, it is recommended to summarize quantitative data in tables.

Table 1: Example of In Vitro Antioxidant Activity Data

CompoundConcentration (µg/mL)DPPH Scavenging Activity (%)
DMG5035.2 ± 2.1
10058.9 ± 3.5
20075.4 ± 4.2
DMG Ethyl Ester5042.8 ± 2.5
10065.1 ± 3.9
20082.3 ± 4.8
Ascorbic Acid (Positive Control)5095.7 ± 1.8

Table 2: Example of In Vitro Anti-inflammatory Activity Data (IL-6 Production)

Treatment GroupIL-6 Concentration (pg/mL)
Control15.3 ± 2.1
LPS (1 µg/mL)258.7 ± 15.4
LPS + DMG (100 µg/mL)145.9 ± 10.2
LPS + DMG Ethyl Ester (100 µg/mL)112.5 ± 8.7

Conclusion and Future Directions

N,N-Dimethylglycine is a versatile molecule with a well-established profile of biological activities, including metabolic regulation, antioxidant, and immunomodulatory effects. While its direct applications as a supplement have been explored for decades, the true potential of DMG may lie in its ester derivatives. The limited existing research on DMG esters suggests that they can serve as effective prodrugs to enhance bioavailability and targeted delivery.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of DMG esters. Investigating their antioxidant, anti-inflammatory, and immunomodulatory properties using the detailed protocols outlined in this guide will be crucial. Furthermore, exploring their potential in various therapeutic areas, from dermatology to neurodegenerative diseases, could unveil novel applications for this intriguing class of compounds. The insights and methodologies presented in this technical guide are intended to provide a solid foundation for researchers to build upon and unlock the full therapeutic promise of N,N-Dimethylglycine and its esters.

References

  • Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. MDPI. Available at: [Link]

  • Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. VetriScience. Available at: [Link]

  • Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium * on... ResearchGate. Available at: [Link]

  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. Google Patents.
  • Tolerance and safety evaluation of N,N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets. PubMed. Available at: [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PubMed. Available at: [Link]

  • N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. PMC. Available at: [Link]

  • Dimethylglycine. Wikipedia. Available at: [Link]

  • Glycine, N,N-dimethyl-, methyl ester. PubChem. Available at: [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. PMC. Available at: [Link]

  • Experimental animal models of chronic inflammation. PMC. Available at: [Link]

  • Immunomodulating Properties of Dimethylglycine in Humans. PubMed. Available at: [Link]

  • Cationic N,N-Dimethylglycine Ester Prodrug of 2R-α-Tocotrienol Promotes Intestinal Absorption via Efficient Self-Micellization with Intrinsic Bile Acid Anion. MDPI. Available at: [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC. Available at: [Link]

  • Glycine, N,N-dimethyl-, ethyl ester. PubChem. Available at: [Link]

  • DMG Supplements: Benefits, Testing, and Recommendations. DaVinci Labs. Available at: [Link]

  • N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. ResearchGate. Available at: [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC. Available at: [Link]

  • Methods for Detecting and Analyzing Cytokines. Biocompare. Available at: [Link]

  • Palmitic Acid Esterification Boosts Epigallocatechin Gallate's Immunomodulatory Effects in Intestinal Inflammation. MDPI. Available at: [Link]

  • N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. ResearchGate. Available at: [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. ResearchGate. Available at: [Link]

  • Immunology for Non-Immunologists: Cytokine Measurement. Charles River Laboratories. Available at: [Link]

  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. ResearchGate. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Cytokine analysis - ELISA / CBA. Sanquin.org. Available at: [Link]

  • Dimethylglycine (DMG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • One-pot method of preparing N,N-dimethyl glycinate. Google Patents.

Sources

N,N-Dimethylglycine methyl ester safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N,N-Dimethylglycine Methyl Ester

Authored by: A Senior Application Scientist

Abstract

This compound (DMG-Me) is a valuable intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] Its utility as a building block for bioactive molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[1] This guide provides a comprehensive overview of the safety and handling precautions for DMG-Me, grounded in authoritative safety data and field-proven best practices. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical, and a detailed risk assessment must be conducted before any handling.

GHS Classification and Hazards

The primary hazards associated with DMG-Me are its flammability and its irritant properties upon contact with skin and eyes. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

  • Flammable Liquid and Vapour (H226): DMG-Me is a Category 3 flammable liquid. This classification indicates that it can be ignited under most ambient temperature conditions. The causality for this is its vapor pressure and flash point; its vapors can form an ignitable mixture with air, which, if exposed to an ignition source, can result in a fire or flash back to the source.

  • Skin Irritation (H315): The compound is known to cause skin irritation. This is likely due to its chemical nature, which can disrupt the lipid barrier of the skin, leading to redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Direct contact with the eyes will cause serious irritation. The chemical can damage the sensitive tissues of the eye, leading to pain, tearing, and potentially more severe injury if not addressed immediately.

  • Respiratory Irritation (May cause): Some safety data sheets indicate that DMG-Me may also cause respiratory irritation. Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Key Safety and Physical Properties

A summary of critical data is essential for quick reference during risk assessments. The following table consolidates the key physical and safety properties of this compound.

PropertyValueSource(s)
CAS Number 7148-06-3
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 134-135°C[1]
GHS Hazard Codes H226, H315, H319
Storage Temperature Frozen (<0°C)
Conditions to Avoid Air sensitive, Heat sensitive, Sparks, Open flames

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective measures. A combination of both is crucial for the safe handling of DMG-Me.

Engineering Controls

The primary engineering control for handling this flammable and irritant liquid is a certified chemical fume hood.[3] A fume hood provides essential ventilation to prevent the accumulation of flammable vapors in the breathing zone of the operator and the general laboratory atmosphere. All manipulations of DMG-Me, including weighing, transferring, and use in reactions, should be performed within a fume hood.

Personal Protective Equipment (PPE)

Even with robust engineering controls, appropriate PPE is a mandatory secondary line of defense. The selection of PPE must be deliberate and based on the specific hazards of the chemical.

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is a non-negotiable requirement to protect against serious eye irritation.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is best practice to consult a glove compatibility chart for the specific material. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the chemical.[4]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. This protects against accidental skin contact from minor splashes and provides a removable barrier in the event of a larger spill.

  • Respiratory Protection: Under normal conditions of use within a functioning fume hood, respiratory protection is not typically required. However, if engineering controls fail or in the event of a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary.[5]

PPE_Selection_Workflow start Handling N,N-Dimethylglycine methyl ester? fume_hood Work inside a certified chemical fume hood start->fume_hood eye_protection Wear chemical safety goggles (and face shield if splash risk) fume_hood->eye_protection gloves Wear chemically resistant (e.g., nitrile) gloves eye_protection->gloves lab_coat Wear a flame-resistant lab coat, fully fastened gloves->lab_coat respirator_check Is there a risk of exposure (e.g., spill, ventilation failure)? lab_coat->respirator_check respirator Use NIOSH-approved respirator with organic vapor cartridge respirator_check->respirator Yes end_procedure Proceed with handling respirator_check->end_procedure No respirator->end_procedure

Caption: PPE selection workflow for handling DMG-Me.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to mitigate the risks associated with DMG-Me.

Handling Protocols
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Clear the workspace of any unnecessary items, especially potential ignition sources.

  • Inert Atmosphere: Given that the compound is air-sensitive, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions or transfers where prolonged exposure to air is possible.

  • Grounding: To prevent ignition from static discharge, ensure that all metal containers and transfer equipment are properly grounded and bonded. Use only non-sparking tools for opening or manipulating containers.

  • Dispensing: Dispense the liquid carefully to avoid splashing and aerosol generation.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[3] Decontaminate the work surface.

Storage Protocols

Proper storage is crucial for maintaining the chemical's purity and for safety.

  • Temperature: Store the material in a freezer at temperatures below 0°C.

  • Atmosphere: The container should be stored under an inert gas to prevent degradation due to air sensitivity.

  • Container: Keep the container tightly closed and store it in a dry, well-ventilated area designated for flammable liquids.

  • Incompatibilities: Store away from strong oxidizing agents.[5]

  • Stability Note: It has been noted that the product may form a precipitate upon storage. It is recommended to use only the supernatant liquid and to use the material as soon as possible after receiving it.

Emergency Procedures

In the event of an emergency, a calm and prepared response is vital. All personnel working with DMG-Me must be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. If eye irritation persists, get medical advice.

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or if symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.[5]

Spill Response Protocol

A spill of DMG-Me presents both a chemical exposure and a fire hazard.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area (e.g., turn off hot plates, unplug electrical equipment).

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material such as dry sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Spill_Response_Workflow spill Spill of DMG-Me Occurs alert Alert personnel Evacuate immediate area spill->alert ignition Remove all ignition sources (flames, sparks, heat) alert->ignition ventilate Ensure adequate ventilation (use fume hood) ignition->ventilate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) ventilate->ppe absorb Cover spill with inert absorbent (e.g., sand, vermiculite) ppe->absorb collect Collect absorbed material using non-sparking tools absorb->collect container Place in a sealed, labeled hazardous waste container collect->container decontaminate Clean and decontaminate the spill area container->decontaminate report Report the incident to Safety Officer/Supervisor decontaminate->report

Caption: Step-by-step spill response workflow for DMG-Me.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam. Carbon dioxide can also be used.[4] Do not use a direct water jet, as it may spread the flammable liquid.[3]

  • Specific Hazards: Hazardous combustion products include toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4] Vapors may travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Disposal Considerations

Waste this compound and contaminated materials must be treated as hazardous waste.

  • Waste Collection: Collect waste in a specifically designated and properly labeled container. Do not mix with incompatible wastes.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber, but all federal, state, and local environmental regulations must be followed.[3] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a versatile chemical reagent that can be used safely when its hazards are understood and respected. A proactive approach to safety, centered on a thorough risk assessment and the consistent application of engineering controls, appropriate PPE, and standardized handling procedures, is paramount. By internalizing the principles and protocols outlined in this guide, researchers can effectively mitigate the risks, ensuring a safe and productive laboratory environment.

References

  • Chemos GmbH & Co. KG. (2019, February 28). Safety Data Sheet: N,N-Dimethylglycine. Retrieved from Chemos website. [Link]

  • Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • CP Lab Safety. (n.d.). Laboratory Chemicals, this compound, 25g, Each. Retrieved from CP Lab Safety website. [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Vinavil. (2025, November 10). Safety Data Sheet VINAVIL 03V E. Retrieved from Vinavil website. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

  • City of San Diego. (n.d.). Material Safety Data Sheet State Chemical Division. Retrieved from City of San Diego website. [Link]

Sources

A Comprehensive Spectroscopic Guide to N,N-Dimethylglycine Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of a Versatile Compound

N,N-Dimethylglycine methyl ester is a derivative of the naturally occurring amino acid N,N-dimethylglycine. Its chemical structure, featuring a tertiary amine and an ester functional group, imparts unique properties that make it a compound of interest in various scientific domains, including its use as a biochemical for proteomics research and as an intermediate in chemical and pharmaceutical synthesis.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and successful application in research and development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of each technique and supported by established experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms. For a molecule like this compound, ¹H and ¹³C NMR provide a definitive fingerprint of its structure.

The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules like this compound due to its excellent solubilizing properties and the presence of a single deuterium atom that can be used for field-frequency locking by the spectrometer.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its protons and carbons defined as 0 ppm, providing a reliable reference point for all other signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, reflecting the three types of non-equivalent protons in the molecule. The absence of splitting for each signal is a key indicator that there are no adjacent protons to couple with. The spectrum was recorded at 90 MHz in CDCl₃.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.69Singlet3HO-CH ₃ (Ester methyl)
3.14Singlet2HN-CH ₂ (Methylene)
2.34Singlet6HN-(CH ₃)₂ (N,N-dimethyl)

Note: The chemical shifts are based on data available from Guidechem and may be subject to slight variations depending on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. In the case of this compound, four distinct signals are expected, corresponding to the four unique carbon environments. The spectrum was recorded in CDCl₃.[3]

Chemical Shift (δ) ppmAssignment
171.5C =O (Ester carbonyl)
59.5N-C H₂ (Methylene)
51.5O-C H₃ (Ester methyl)
45.5N-(C H₃)₂ (N,N-dimethyl)

Note: The chemical shifts are based on data available from Guidechem and may be subject to slight variations depending on experimental conditions.

G cluster_0 This compound C1 C O1 O C1->O1 O2 O C1->O2 C2 CH₂ C1->C2 C5 CH₃ O2->C5 N1 N C2->N1 C3 CH₃ N1->C3 C4 CH₃ N1->C4

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[2]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).[2]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands correspond to the energies of the molecular vibrations.

Causality in IR Sample Preparation

For a liquid sample like this compound, the neat (undiluted) liquid film method is often the simplest and most direct approach.[5] This involves placing a thin film of the liquid between two salt plates (e.g., KBr or NaCl) that are transparent to infrared radiation.[5] This method avoids interference from solvent absorption bands, providing a clear spectrum of the analyte.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1460MediumC-H bending (alkane)
~1170StrongC-O stretching (ester)

Note: These are approximate values and the full spectrum would show more complex vibrational modes. The data is interpreted from a study on the low-temperature FT-IR of the molecule.[6]

G cluster_0 IR Spectroscopy Workflow A Prepare Neat Liquid Sample B Place Between Salt Plates A->B C Acquire IR Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands to Functional Groups D->E

Caption: Workflow for IR analysis of a liquid sample.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Ensure the salt plates (KBr or NaCl) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

    • Place a single drop of this compound onto the center of one plate.

    • Carefully place the second plate on top of the first, spreading the liquid into a thin, uniform film.[7]

  • Instrument Setup:

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the key absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For organic molecules, it provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common method for analyzing small, volatile molecules like this compound.

The Logic of Electron Ionization Mass Spectrometry

In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam.[8] This process knocks an electron out of the molecule, forming a positively charged molecular ion (M⁺•). The energy of the electron beam (typically 70 eV) is sufficient to cause the molecular ion to fragment into smaller, charged species.[8] The pattern of these fragment ions is characteristic of the original molecule's structure.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The data presented is from the NIST Mass Spectrometry Data Center.[9]

m/zRelative IntensityAssignment
117Moderate[M]⁺• (Molecular Ion)
102Low[M - CH₃]⁺
58High (Base Peak)[C₃H₈N]⁺
42Moderate[C₂H₄N]⁺

The base peak at m/z 58 is particularly diagnostic and corresponds to the stable iminium ion formed by alpha-cleavage, a common fragmentation pathway for amines.[10]

G cluster_0 Mass Spectrometry Fragmentation M [C₅H₁₁NO₂]⁺• (m/z 117) F1 [C₄H₈NO₂]⁺ (m/z 102) M->F1 - •CH₃ F2 [C₃H₈N]⁺ (m/z 58) M->F2 - •COOCH₃ F3 [C₂H₄N]⁺ (m/z 42) F2->F3 - CH₄

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile esters.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities and the solvent.[11]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 200).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the mixture, and as each component elutes from the column, it will enter the mass spectrometer to be analyzed.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion and the major fragment ions.

Conclusion

The spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted view of the molecule's structure, from its atomic connectivity to its functional groups and fragmentation behavior. The detailed experimental protocols provide a foundation for obtaining reliable and reproducible data, ensuring the scientific integrity of research and development activities involving this versatile compound.

References

  • Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS and MALDI-TOF MS profiling of sucrose esters from Nicotiana tabacum and N. rustica. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Johnson, D. W. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry, 36(5), 535–545.
  • SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2005). Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media. Physical Chemistry Chemical Physics, 7(8), 1737-1745.
  • University of California, Riverside. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of DMG-Me (a) in the liquid state (room temperature);.... Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethylglycine ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

Sources

An In-Depth Technical Guide to N,N-Dimethylglycine Methyl Ester: Commercial Availability, Quality Control, and Application Suitability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N,N-Dimethylglycine methyl ester (DMG-Me), with the CAS number 7148-06-3, is a versatile chemical intermediate increasingly finding application in pharmaceutical and agrochemical research and development.[1] Its utility as a building block for more complex bioactive molecules stems from its reactive tertiary amine and ester functionalities.[1] This guide provides an in-depth analysis of its commercial availability, critical quality attributes for sourcing, and detailed protocols for its quality control, ensuring its suitability for demanding research and drug development applications.

Commercial Landscape: Sourcing and Supplier Overview

This compound is readily available from several major chemical suppliers, catering to a range of scales from laboratory research to bulk manufacturing. When selecting a supplier, it is crucial to consider not just the cost, but also the provided specifications, purity guarantees, and the quality management systems of the manufacturer.

Key suppliers for research and development quantities include:

  • TCI America: A prominent supplier offering DMG-Me with a stated purity of over 98.0% as determined by gas chromatography (GC) and nonaqueous titration.[2]

  • Thermo Scientific Chemicals: This supplier also provides DMG-Me with a purity specification of greater than 97.5% by GC.[3]

  • MySkinRecipes: Lists the compound with a purity of 98% by GC&T.[1]

  • Fisher Scientific: Distributes TCI America's product, providing another procurement channel.[2]

For larger-scale and manufacturing needs, it is advisable to contact suppliers directly to inquire about bulk quantities and cGMP (current Good Manufacturing Practices) grade material.[4] Some suppliers have FDA-registered facilities and are ISO 9001:2015 certified, which can be a critical consideration for later-stage drug development.[4]

Comparative Supplier Specifications:
SpecificationTCI AmericaThermo Scientific ChemicalsMySkinRecipes
Purity >98.0% (GC, Nonaqueous Titration)>97.5% (GC)[3]98% (GC&T)[1]
Appearance Colorless to Almost colorless clear liquidClear, colourless to pale yellow liquid[3]Not specified
CAS Number 7148-06-37148-06-3[3]7148-06-3[1]
Molecular Formula C5H11NO2C5H11NO2[3](CH₃)₂NCH₂CO₂CH₃[1]
Molecular Weight 117.15117.15117.15 g/mol [1]
Boiling Point 135°CNot specified134-135°C[1]
Refractive Index 1.411.4105-1.4145[3]Not specified
Storage Frozen (<0°C), under inert gasNot specified2-8°C, inert gas environment[1]

Synthesis, Potential Impurities, and Quality Considerations

A sound understanding of the synthetic routes to this compound is paramount for anticipating potential impurities that could impact experimental outcomes. A common laboratory and industrial synthesis involves the esterification of N,N-Dimethylglycine (DMG) with methanol.

One patented method describes the esterification of N,N-dimethylglycine with an alcohol in the presence of a solid acid catalyst, such as silica gel sulfonic acid. This method is highlighted for its high yield and avoidance of corrosive mineral acids.

Another potential synthetic pathway starts from chloroacetic acid and a fatty alcohol to form a chloracetate, which is then reacted with dimethylamine.

Regardless of the specific route, several potential impurities can arise:

  • Unreacted Starting Materials: Residual N,N-Dimethylglycine or methanol.

  • By-products of Side Reactions: Depending on the reaction conditions, side reactions could lead to the formation of various impurities.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Water Content: The presence of water can be detrimental, especially in moisture-sensitive downstream applications.

The quality of this compound is also affected by its stability. It is known to be air and heat sensitive. TCI America notes that the product may form a precipitate upon storage and recommends using only the supernatant. This suggests potential for degradation or polymerization over time, emphasizing the need for proper storage under an inert atmosphere at reduced temperatures.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities DMG N,N-Dimethylglycine Esterification Esterification DMG->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst (e.g., Silica Gel Sulfonic Acid) Catalyst->Esterification DMGMe N,N-Dimethylglycine Methyl Ester Esterification->DMGMe Unreacted_DMG Unreacted N,N-Dimethylglycine DMGMe->Unreacted_DMG Source Unreacted_MeOH Residual Methanol DMGMe->Unreacted_MeOH Source Byproducts Side-Reaction By-products DMGMe->Byproducts Source Solvents Residual Solvents Water Water G Start Sample of This compound QC_Decision Quality Control Assessment Start->QC_Decision GC Purity by Gas Chromatography QC_Decision->GC Purity Titration Assay by Nonaqueous Titration QC_Decision->Titration Assay Spectroscopy Structural Confirmation (NMR, IR, MS) QC_Decision->Spectroscopy Identity Pass Material Accepted for Use GC->Pass >98% Fail Material Rejected GC->Fail <98% Titration->Pass >98% Titration->Fail <98% Spectroscopy->Pass Structure Confirmed Spectroscopy->Fail Structure Incorrect

Sources

A Senior Scientist's Guide to Dimethylation Chemistry for Quantitative Proteomics: Principles, Protocols, and Practical Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of quantitative proteomics, the ability to accurately measure relative protein abundance across different biological samples is paramount for discovery and validation in basic research and drug development. While numerous chemical labeling strategies exist, stable isotope dimethyl labeling has emerged as a uniquely robust, efficient, and cost-effective method for MS1-level quantification. This technical guide provides an in-depth exploration of the core chemical principles underpinning reductive dimethylation, its practical implementation in the laboratory, and its performance characteristics relative to other common techniques. We will dissect the reaction mechanism, provide a field-proven, step-by-step experimental protocol, and offer expert insights into the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to either implement dimethyl labeling in their workflows or to deepen their fundamental understanding of this powerful quantitative technique.

The Imperative of Quantification in Modern Proteomics

Mass spectrometry (MS) has become an essential tool for identifying thousands of proteins in complex biological systems.[1][2] However, identification alone is often insufficient. True biological insight comes from understanding how protein levels change in response to stimuli, disease, or therapeutic intervention.[3] Quantitative proteomics addresses this need by measuring the relative or absolute abundance of proteins.

Methodologies are broadly categorized into two main approaches:

  • Label-Free Quantification: This method compares the signal intensities of identical peptides across separate MS runs.[4] While simple in terms of sample preparation, it is highly dependent on instrument stability and chromatographic reproducibility.

  • Isotope Labeling: This superior approach involves incorporating stable (non-radioactive) heavy isotopes into proteins or peptides, creating a distinct mass shift.[5] Labeled samples can be mixed and analyzed in a single MS run, minimizing experimental variability and improving quantitative accuracy.[6][7]

Isotope labeling itself is divided into metabolic and chemical methods. Metabolic labeling, such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), is highly accurate but is generally restricted to cultured cells.[8] Chemical labeling, performed in vitro on digested protein samples, is universally applicable to any sample type, including tissues and clinical specimens.[3][5] Within this category, stable isotope dimethyl labeling stands out for its simplicity and efficiency.[7][9][10]

The Core Chemistry: Reductive Dimethylation

The foundation of dimethyl labeling is the reductive amination of primary amines.[10] This robust chemical reaction specifically targets the α-amino group at the N-terminus of every peptide and the ε-amino group of lysine side chains. The process is remarkably clean and efficient, proceeding in two main steps under mild aqueous conditions.[5]

The Reaction Mechanism:

  • Schiff Base Formation: A primary amine on a peptide nucleophilically attacks the carbonyl carbon of formaldehyde, forming a transient, unstable Schiff base and releasing a water molecule.

  • Reductive Methylation: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), donates a hydride to the Schiff base, reducing it to a stable secondary amine (monomethylation). This process rapidly repeats with a second formaldehyde molecule to yield a tertiary amine (dimethylation).

The beauty of this method for quantitative proteomics lies in the use of isotopically labeled reagents. By using combinations of normal ("light") and stable-isotope-substituted ("heavy") formaldehyde (e.g., ¹³CD₂O) and sodium cyanoborohydride (e.g., NaBD₃CN), a specific and predictable mass difference is introduced between samples.[7] For instance, labeling one sample with light reagents and another with heavy reagents allows for their direct comparison in the mass spectrometer.

G Reductive Dimethylation Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Peptide-NH2 Peptide Primary Amine (N-terminus or Lysine) Schiff_Base Unstable Schiff Base [Peptide-N=CH₂]⁺ Peptide-NH2->Schiff_Base + CH₂O CH2O Formaldehyde (CH₂O) H2O Water Schiff_Base->H2O - H₂O Final_Product Stable Dimethylated Amine Peptide-N(CH₃)₂ Schiff_Base->Final_Product + 2[H⁻] from Reducer + another CH₂O molecule Reducer Reducing Agent (e.g., NaBH₃CN)

Caption: The two-step chemical reaction of reductive dimethylation.

A Field-Proven Protocol for Duplex Quantitative Proteomics

This protocol describes a standard duplex experiment comparing two proteomes (e.g., "Control" vs. "Treated"). The core principle is to label the control sample with "light" reagents and the treated sample with "heavy" reagents.

Sample Preparation & Protein Digestion

Causality: The goal is to create a clean, denatured, and fully accessible protein mixture that can be efficiently cleaved into peptides by trypsin. Incomplete denaturation, reduction, or alkylation will result in missed cleavages and reduced protein identification.

  • Lysis & Denaturation: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea) to unfold all proteins.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C. This breaks disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature. This capping of free sulfhydryl groups prevents disulfide bonds from reforming.

  • Buffer Exchange & Digestion: Dilute the urea concentration to <1.5 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate). Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, creating peptides of an ideal size for MS analysis.[1]

Isotopic Labeling Reaction

Causality: The reaction pH is critical. A slightly acidic pH (around 6-7) is optimal for the rapid formation of the Schiff base without compromising the stability of the reducing agent.

  • Reagent Preparation:

    • Light Labeling Buffer: 4% (v/v) CH₂O and 600 mM NaBH₃CN in 50 mM phosphate buffer.

    • Heavy Labeling Buffer: 4% (v/v) ¹³CD₂O and 600 mM NaBH₃CN in 50 mM phosphate buffer.

  • Labeling:

    • To 50 µg of digested "Control" peptides, add 5 µL of the Light Labeling Buffer .

    • To 50 µg of digested "Treated" peptides, add 5 µL of the Heavy Labeling Buffer .

  • Incubation: Vortex briefly and incubate for 1 hour at room temperature. The reaction is typically complete within minutes but a longer incubation ensures full derivatization.[10]

  • Quenching: Add 5 µL of 1% (v/v) ammonia to quench any remaining formaldehyde.

Sample Pooling & Cleanup

Causality: Pooling the samples after labeling is the key to minimizing experimental variability. From this point forward, both samples experience identical processing, cleanup, and analysis conditions.

  • Pooling: Combine the "Light" labeled control sample and the "Heavy" labeled treated sample into a single tube.

  • Acidification: Acidify the pooled sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to prepare it for C18 cleanup.

  • Desalting: Use a C18 StageTip or ZipTip to desalt the peptide mixture, removing urea, salts, and unreacted labeling reagents that would interfere with electrospray ionization. Elute the clean peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% TFA).

  • Drying: Dry the eluted peptides completely in a vacuum centrifuge. Reconstitute in a small volume of MS-grade solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

G Dimethyl Labeling Experimental Workflow cluster_labeling Parallel Labeling p1 Sample A (Control) lysate Protein Lysis, Reduction & Alkylation p1->lysate p2 Sample B (Treated) digest Tryptic Digestion lysate->digest label_light Light Labeling (CH₂O) digest->label_light digest->label_light label_heavy Heavy Labeling (¹³CD₂O) digest->label_heavy pool Pool Samples label_light->pool label_heavy->pool cleanup C18 Desalting pool->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis & Quantification ms->data

Caption: Overview of the duplex dimethyl labeling workflow.

Performance Characteristics & Data Interpretation

Mass Shifts and Quantification

The quantification is performed at the MS1 level. The mass spectrometer detects pairs of peptide ions separated by a predictable mass difference. The ratio of the signal intensities of the heavy and light peptide peaks directly reflects the relative abundance of that peptide in the original samples.

Label TypeReagents UsedMass Shift per Amine (Da)Example: Peptide with 1 N-terminus & 1 Lysine
Light CH₂O + NaBH₃CN+28.0313Total Shift: +56.0626 Da
Intermediate CD₂O + NaBH₃CN+32.0564Total Shift: +64.1128 Da
Heavy ¹³CD₂O + NaBH₃CN+36.0757Total Shift: +72.1514 Da

Note: The use of an intermediate label allows for 3-plex (triplex) experiments.

Comparison with Isobaric Tagging (iTRAQ/TMT)

Isobaric tags like iTRAQ and TMT are another popular chemical labeling method. However, they operate on a different principle. All labeled peptides are isobaric (appear as a single peak) in the MS1 scan. Quantification is performed at the MS2 level by measuring the intensity of low-mass reporter ions that are generated upon peptide fragmentation.[11][12][13]

G Labeling Quantification Strategies cluster_ms1 MS1 Level Quantification cluster_ms2 MS2 Level Quantification ms1_quant Dimethyl Labeling ms1_desc Peptide pairs/triplets are resolved in the MS1 scan. Quantification is based on the area of these precursor peaks. ms2_quant Isobaric Tagging (iTRAQ/TMT) ms2_desc Labeled peptides are isobaric (one peak) in MS1 scan. Quantification is based on reporter ions in the MS2 scan.

Caption: Comparison of MS1 vs. MS2 quantification logic.

FeatureStable Isotope Dimethyl LabelingIsobaric Tagging (iTRAQ/TMT)
Quantification Level MS1 (Precursor Ion Scan)MS2/MS3 (Reporter Ions)
Multiplexing Typically 2-plex or 3-plex4-plex up to 18-plex
Cost Very low; reagents are inexpensiveHigh; proprietary kits are expensive
Reaction Efficiency High, rapid, and robust[5]Generally high, but can be susceptible to side reactions
Key Advantage Cost-effective, simple, excellent quantitative precision at MS1High multiplexing capability increases throughput[11]
Key Limitation Limited multiplexing; MS1 complexity increases with plex numberSusceptible to ratio compression from co-isolating ions[11]

Conclusion and Expert Recommendations

Stable isotope dimethyl labeling represents a cornerstone technique in quantitative proteomics. Its primary strengths—low cost, high efficiency, and straightforward protocol—make it an ideal choice for a wide range of applications, particularly those involving direct comparisons between two or three states (e.g., control vs. treated, wild-type vs. knockout). The method's reliance on MS1-level quantification provides high precision, and the chemical modification has been shown to improve peptide ionization, often leading to better overall signal.[5]

While it lacks the high-level multiplexing of isobaric tagging systems like TMT, the economic and practical advantages of dimethylation ensure its continued and widespread use. For laboratories seeking to establish a robust, reliable, and budget-friendly quantitative proteomics workflow, dimethyl labeling is an unparalleled starting point and a powerful tool for generating high-quality, reproducible data.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. Journal of Embryo Transfer. [Link]

  • Robust dimethyl-based multiplex-DIA doubles single-cell proteome depth via a reference channel. Molecular Systems Biology - EMBO Press. [Link]

  • Metabocard for Dimethylglycine (HMDB0000092). Human Metabolome Database. [Link]

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • N,N-Dimethylglycine Methyl Ester. MySkinRecipes. [Link]

  • Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. [Link]

  • Chemical isotope labeling for quantitative proteomics. Wiley Analytical Science. [Link]

  • Stable isotope dimethyl labelling for quantitative proteomics and beyond. Wiley Analytical Science. [Link]

  • Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs. [Link]

  • Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. PubMed. [Link]

  • Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. PubMed Central. [Link]

  • [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. PubMed. [Link]

  • Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Identification rates, quantification precision and accuracy of dimethyl labeled peptides. ResearchGate. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Stable-isotope dimethyl labeling for quantitative proteomics. PubMed. [Link]

  • Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. PubMed Central. [Link]

  • Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. MDC Repository. [Link]

  • What is the difference between iTRAQ and TMT? ResearchGate. [Link]

  • N,N-Dimethylglycine differentially modulates psychotomimetic and antidepressant-like effects of ketamine in mice. ResearchGate. [Link]

  • Stable Isotope Dimethyl Labeling. CortecNet. [Link]

  • Relative Quantification: iTRAQ & TMT. University of Arizona. [Link]

  • Schematic overview of labeling strategies used in quantitative... ResearchGate. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • Mass Spectrometry for Proteomics. PubMed Central. [Link]

  • Quantitative accuracy is the cornerstone of meaningful proteomics. Evosep. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PubMed Central. [Link]

  • Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. PubMed Central. [Link]

  • Comparing iTRAQ, TMT and SILAC. Silantes. [Link]

  • Specific Isotopic Labeling of Methyl Groups has Extended the Molecular Weight Limits for NMR Studies of Protein structure and Dynamics. University of Toronto. [Link]

  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. NIH. [Link]

  • Application Note 38 – Stable Isotope Dimethyl Labeling. CortecNet. [Link]

Sources

Methodological & Application

Synthesis of N,N-Dimethylglycine Methyl Ester: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of N,N-Dimethylglycine methyl ester, a valuable intermediate in the production of pharmaceuticals and agrochemicals. The primary method detailed is the acid-catalyzed Fischer esterification of N,N-Dimethylglycine with methanol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure a successful and reproducible synthesis.

Introduction

This compound, also known as methyl 2-(dimethylamino)acetate, is a tertiary amine and an ester derivative of the naturally occurring amino acid N,N-Dimethylglycine (DMG). Its unique structure, combining a reactive ester functional group with a tertiary amine, makes it a versatile building block in organic synthesis.[1] It is particularly utilized in the development of bioactive molecules where the modification of peptides or the introduction of a dimethylamino group is desired to enhance solubility and reactivity.[1] Furthermore, DMG esters have been investigated as dermal penetration enhancers in pharmaceutical and cosmetic formulations.[2]

This application note focuses on the robust and widely applicable Fischer-Speier esterification method for the preparation of this compound. This method involves the reaction of N,N-Dimethylglycine with methanol in the presence of a strong acid catalyst. The principles of this reaction are well-established, offering a reliable and scalable approach for laboratory settings.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from its corresponding carboxylic acid and methanol is a classic example of a Fischer esterification. This reaction is acid-catalyzed and reversible.[3][4] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, typically by using an excess of one reactant (in this case, methanol) or by removing the water formed during the reaction.[4][5]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of N,N-Dimethylglycine, increasing the electrophilicity of the carbonyl carbon.[3][6]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.

It is crucial to employ a strong acid catalyst like sulfuric acid for this reaction to proceed at a reasonable rate.[7] The presence of the tertiary amine in the starting material does not significantly interfere with the esterification of the carboxylic acid group under these conditions.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
N,N-DimethylglycineC₄H₉NO₂103.121118-68-9White crystalline solid
Methanol (Anhydrous)CH₄O32.0467-56-1Colorless liquid, flammable
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-9Corrosive, strong acid
Diethyl Ether(C₂H₅)₂O74.1260-29-7Flammable, volatile solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Basic solution
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for vacuum distillation

  • pH paper or pH meter

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Synthetic Procedure

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization A 1. Add N,N-Dimethylglycine and Methanol to Flask B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Reflux the Mixture B->C D 4. Cool and Quench Reaction Mixture C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with Diethyl Ether E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify by Vacuum Distillation H->I J 10. Characterize Product (NMR, IR, etc.) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-Dimethylglycine (5.15 g, 50 mmol). To this, add 50 mL of anhydrous methanol. Stir the suspension to dissolve the solid as much as possible.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.4 mL, ~25 mmol) to the stirring suspension in a fume hood. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the acidic solution until the pH is approximately 8. This step should be performed with caution due to CO₂ evolution.

  • Extraction: Transfer the neutralized aqueous solution to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation. The boiling point of this compound is approximately 134-135 °C at atmospheric pressure.[1] Distillation under reduced pressure is recommended to prevent decomposition.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): The expected signals are a singlet for the two N-methyl groups, a singlet for the methylene protons, and a singlet for the methyl ester protons. The chemical shifts will be similar to the ethyl ester analog, which shows signals for the N-methyl groups around 2.36 ppm, the methylene protons around 3.16 ppm, and the ester protons will be a singlet around 3.7 ppm.[8] For comparison, the starting material, N,N-Dimethylglycine, in D₂O shows a singlet for the N-methyl groups at ~2.92 ppm and a singlet for the methylene protons at ~3.72 ppm.[9][10]

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include the carbonyl carbon of the ester, the methylene carbon, the N-methyl carbons, and the methyl ester carbon. For comparison, the starting material, N,N-Dimethylglycine, in H₂O shows signals at approximately 172.95 ppm (C=O), 62.68 ppm (CH₂), and 46.31 ppm (N(CH₃)₂).[9]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations.[1]

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling:

    • Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

    • Concentrated Sulfuric Acid: is highly corrosive and will cause severe burns. Handle with extreme care and add it slowly to the reaction mixture, preferably while cooling.

    • Diethyl Ether: is extremely flammable and volatile. Ensure there are no ignition sources nearby when in use.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time. Ensure the methanol is anhydrous.
Loss of product during work-upEnsure the aqueous layer is thoroughly extracted. Avoid overly vigorous shaking during extraction to prevent emulsion formation.
Product is not pure Incomplete neutralizationCheck the pH of the aqueous layer after adding sodium bicarbonate to ensure it is basic.
Inefficient purificationEnsure the vacuum distillation is performed at the correct pressure and temperature to avoid co-distillation of impurities or decomposition of the product.

Conclusion

The Fischer esterification of N,N-Dimethylglycine provides a reliable and efficient method for the laboratory synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this valuable synthetic intermediate for their research and development needs. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents.
  • N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem. Available at: [Link]

  • Low temperature FT-IR and molecular orbital study of this compound: Proof for different ground conformational states in gas phase and in condensed media - RSC Publishing. Available at: [Link]

  • mechanism for the esterification reaction - Chemguide. Available at: [Link]

  • Fischer Esterification Procedure. Available at: [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Available at: [Link]

  • Glycine, N,N-dimethyl-, methyl ester - NIST WebBook. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

  • dimethylglyoxime - Organic Syntheses Procedure. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Available at: [Link]

Sources

Comprehensive Guide to the Analytical Methods for the Detection and Quantification of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine methyl ester is the methyl ester derivative of N,N-Dimethylglycine (DMG), a naturally occurring amino acid derivative found in plants and animals and an intermediate in choline metabolism.[1] Given the biological significance of DMG and the use of its ester derivatives in various chemical syntheses, robust and reliable analytical methods are crucial for its identification, quantification, and quality control. This guide provides a detailed overview of the primary analytical techniques for the characterization of this compound, complete with step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and validate these techniques for their specific applications.

Introduction and Physicochemical Properties

This compound (CAS No. 7148-06-3) is a small, polar molecule whose analysis presents unique challenges and considerations.[2] Unlike its parent amino acid, N,N-Dimethylglycine, the esterification of the carboxyl group significantly increases its volatility, making it amenable to gas chromatography. However, it lacks a strong chromophore, which necessitates specific detection strategies for liquid chromatography. Accurate quantification is essential for its use as a chemical intermediate and for purity assessment in various applications.[1][3]

This document serves as a practical guide, detailing validated methods for separation and detection. We will explore the causality behind method selection, from sample preparation to data interpretation, ensuring a foundation of trustworthiness and scientific integrity in your analytical workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 7148-06-3[2][4][5]
Molecular Formula C₅H₁₁NO₂[2][4][5]
Molecular Weight 117.15 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 134-135 °C[4]
Refractive Index (n20/D) ~1.412[4][5]
Purity Assessment >97.5% (by GC)[5]
Synonyms Methyl (dimethylamino)acetate, Methyl N,N-Dimethylglycinate[2][4]

Core Analytical Strategies & Method Selection

The selection of an appropriate analytical method is contingent upon the specific goal, whether it be routine quantification, purity assessment, or definitive structural identification. The inherent properties of this compound—moderate polarity and volatility, and a weak UV chromophore—dictate the optimal choices for separation and detection.

  • Gas Chromatography (GC): Due to its volatility, GC is an excellent technique for analyzing this compound.[2] It offers high resolution and speed. Unlike its parent amino acid, derivatization is generally not required, which simplifies sample preparation and reduces potential sources of error.[6] Coupling with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers superior sensitivity and specificity.

  • Liquid Chromatography (LC): HPLC is a viable alternative, particularly when analyzing samples in complex aqueous matrices or when GC is unavailable.[7] Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP-HPLC) with a polar-embedded or aqueous-stable C18 column are the most suitable separation modes.[7] The primary challenge is detection; as the molecule lacks a significant chromophore, UV detection must be performed at a low wavelength (200-210 nm), where the carboxyl ester group absorbs.[8] This can lead to interference from other compounds in the sample matrix.

  • Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, NMR is the gold standard. It provides detailed information about the chemical environment of each atom in the molecule, confirming its identity beyond doubt. While not typically used for routine quantification, it is indispensable for reference standard characterization and structural elucidation.[4][9]

Workflow & Method Selection Diagram

The following diagram illustrates the general analytical workflow and a decision matrix for method selection.

Analytical_Workflow cluster_workflow General Analytical Workflow cluster_decision Method Selection Logic Sample Sample Acquisition Prep Sample Preparation (Dilution, Filtration) Sample->Prep Analysis Instrumental Analysis (Separation & Detection) Prep->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Report Result Reporting Data->Report Goal What is the Analytical Goal? Quant Quantification & Purity Goal->Quant ID Structural ID Goal->ID Matrix Simple or Volatile Matrix? Quant->Matrix NMR NMR Spectroscopy (Unambiguous Confirmation) ID->NMR GCMS GC-MS (High Specificity, Speed) Matrix->GCMS Yes HPLC HPLC-UV (Aqueous Matrix Compatibility) Matrix->HPLC No

Caption: General workflow and decision-making for analytical method selection.

Detailed Application Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of this compound using GC-MS, a method prized for its high sensitivity and specificity. The mass spectrometer is operated in both full scan mode for identity confirmation and selected ion monitoring (SIM) mode for precise quantification.

1. Principle of the Method The sample is volatilized and separated on a GC column based on the analyte's boiling point and interaction with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern serves as a chemical fingerprint for identification, while the intensity of a specific ion is used for quantification.[2]

2. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

3. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with methanol.

  • Sample Preparation: Dilute the sample with methanol to a concentration expected to fall within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.

4. Instrumentation and Parameters

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm filmA general-purpose, low-polarity column providing excellent separation for a wide range of compounds.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Volume1 µLStandard volume for reproducible injections.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program60 °C (hold 1 min), ramp to 280 °C at 20 °C/minA fast temperature ramp is suitable for this relatively volatile compound, ensuring a short run time.
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[2]
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase without thermal degradation.
Quadrupole Temp.150 °CEnsures consistent ion transmission.
Acquisition ModeFull Scan (m/z 40-200) and SIMFull scan is used for qualitative confirmation. SIM is used for enhanced sensitivity in quantification.
SIM IonsQuantifier: m/z 58; Qualifiers: m/z 117, 42The base peak (m/z 58) provides the highest sensitivity for quantification. The molecular ion (m/z 117) and another major fragment confirm identity.[2]

5. Data Analysis and Validation

  • Identification: Confirm the identity of the analyte by matching its retention time and mass spectrum with that of a pure standard. The NIST WebBook provides a reference EI spectrum.[2]

  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 58) against the concentration of the calibration standards. Apply a linear regression to determine the concentration of the unknown samples.

  • Self-Validation: The protocol's integrity is maintained by including quality control (QC) samples at low, medium, and high concentrations within each analytical run. The results should be within ±15% of the nominal value. The method should be validated for linearity (R² > 0.995), accuracy (recovery of 85-115%), and precision (RSD < 15%), in line with established guidelines for analytical method validation.[10]

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides an orthogonal method to GC-MS, suitable for labs without GC capabilities or for samples in complex aqueous matrices.

1. Principle of the Method The analyte is separated using reversed-phase liquid chromatography. Due to its polarity, a column capable of retaining polar compounds is necessary. Detection is achieved via UV absorbance at a low wavelength, corresponding to the n→π* transition of the ester carbonyl group.[8]

2. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile and Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Standard and Sample Preparation

  • Prepare stock and calibration standards as described in Protocol 1, using the mobile phase as the diluent.

  • Dilute and filter samples as described in Protocol 1.

4. Instrumentation and Parameters

Table 3: Recommended HPLC-UV Parameters

ParameterSettingRationale
HPLC System
ColumnAqueous C18 (e.g., Waters Atlantis T3, Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µmThese columns are designed for stability in highly aqueous mobile phases and provide retention for polar analytes.[11]
Mobile PhaseA: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape and provides protons for potential MS detection.
Gradient5% B to 40% B over 10 minutesA gentle gradient ensures separation from other polar impurities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp.30 °CControlled temperature ensures reproducible retention times.
UV Detector
Wavelength205 nmThis wavelength is required for detecting the weak absorbance of the ester carbonyl group.[7]

5. Data Analysis and Validation

  • Identification: Identify the analyte by comparing the retention time to that of a pure standard.

  • Quantification: Create a calibration curve by plotting peak area against standard concentration.

  • Causality and Trustworthiness: This method's reliability depends on a stable baseline at 205 nm. Using high-purity solvents and a well-maintained HPLC system is critical. The low wavelength can be prone to interference; therefore, running a blank matrix sample is essential to ensure specificity. Validation parameters (linearity, accuracy, precision) should be established as described in Protocol 1.[12]

Protocol 3: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

This protocol is for the definitive structural identification of this compound.

1. Principle of the Method NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C). The resulting spectrum provides information on the connectivity and chemical environment of atoms, allowing for unambiguous structure determination.

2. Materials and Reagents

  • This compound sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • NMR tubes

3. Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the tube and invert several times to ensure a homogeneous solution.

4. Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Use standard acquisition parameters. TMS will serve as the internal reference at 0 ppm.

5. Expected Spectral Data The structure of this compound, (CH₃)₂N-CH₂-COOCH₃, gives rise to a predictable NMR spectrum.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)
-N(C H₃)₂~2.36Singlet6H~45.5
-N-C H₂-~3.16Singlet2H~58.7
-COOC H₃~3.70Singlet3H~51.5
-C OO----~171.2
Note: Shift values are approximate and may vary slightly based on solvent and concentration. Data is inferred from similar structures and publicly available spectra.[4][9]

6. Interpretation The presence of three distinct singlets in the ¹H spectrum with an integration ratio of 6:2:3, along with the four corresponding carbon signals in the ¹³C spectrum, provides definitive confirmation of the this compound structure.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • N,N-Dimethylglycine analysis - Chromatography Forum. (2006). Available at: [Link]

  • Jiang, X., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. PubMed Central. Available at: [Link]

  • Showing metabocard for Dimethylglycine (HMDB0000092) - Human Metabolome Database. Available at: [Link]

  • Glycine, N,N-dimethyl-, methyl ester - NIST WebBook. Available at: [Link]

  • Validation of Amino Acid Analysis Methods - ResearchGate. Available at: [Link]

  • Validation of an HPLC method for the determination of amino acids in feed - ResearchGate. Available at: [Link]

  • Analytical Methods for Amino Acids - Shimadzu. Available at: [Link]

Sources

Topic: N,N-Dimethylglycine Methyl Ester as a Derivatization Reagent for Alcohols in Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: Overcoming the Analytical Challenges of Alcohols

Alcohols are a ubiquitous class of molecules, ranging from simple alkanols to complex sterols and polyols, whose accurate quantification is critical in fields like drug metabolism, clinical diagnostics, and natural product chemistry. However, their analysis by modern techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is often hampered by several intrinsic properties:

  • Poor Ionization Efficiency: Most simple alcohols lack easily ionizable functional groups, leading to low sensitivity in common Electrospray Ionization (ESI) sources.

  • Low Chromatographic Retention: Small, polar alcohols exhibit poor retention on standard reversed-phase (RP) columns, often eluting in the solvent front with other matrix components.

  • Non-Specific Fragmentation: Under Collision-Induced Dissociation (CID), alcohols often fragment via a simple loss of water, providing little structural information and lacking a specific, high-mass fragment for sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[1][2][3][4]

Chemical derivatization addresses these challenges by covalently attaching a molecular "tag" to the alcohol's hydroxyl group.[5][6] An ideal derivatization reagent enhances ionization efficiency, improves chromatographic behavior, and directs fragmentation to produce a consistent, high-intensity product ion for reliable quantification.

This guide details the use of N,N-Dimethylglycine (DMG) as a "charge-tagging" derivatization agent for alcohols. The tertiary amine of the DMG moiety acts as a highly efficient proton acceptor, ensuring robust ionization in positive-mode ESI.[7] We will describe two primary protocols: a direct transesterification approach using N,N-Dimethylglycine methyl ester as specified, and a highly efficient, literature-validated alternative using an activated DMG intermediate for broader applicability.[8]

Principle of DMG "Charge-Tagging"

The core principle of this derivatization strategy is the conversion of a neutral, poorly-ionizing alcohol (R-OH) into its corresponding N,N-dimethylglycinate ester.

R-OH + "DMG Reagent" → R-O-C(=O)-CH₂-N(CH₃)₂

The resulting derivative possesses a permanent basic site—the tertiary amine—which readily accepts a proton in the ESI source to form a stable [M+H]⁺ ion. This dramatically increases the molecule's gas-phase basicity and, consequently, its signal intensity in the mass spectrometer. Furthermore, the DMG tag introduces a predictable fragmentation pathway upon CID, making it ideal for sensitive and selective quantitative analysis.[7][8]

Protocol 1: Derivatization via Transesterification with this compound

This protocol utilizes a transesterification reaction, where the alcohol analyte displaces the methanol from the this compound. This reaction is an equilibrium process and typically requires a catalyst and conditions that favor product formation, such as the removal of the methanol byproduct.[9]

This method is most suitable for primary and less-hindered secondary alcohols. Tertiary alcohols are generally unreactive under these conditions due to steric hindrance.[10][11]

Materials and Reagents
  • This compound (CAS 7148-06-3)[12]

  • Alcohol analyte

  • Anhydrous Toluene or Heptane

  • Catalyst (see Table 1)

  • Inert Gas (Nitrogen or Argon)

  • Dean-Stark Apparatus (optional, for removal of methanol)

  • Heating block or oil bath

  • Standard glassware

Experimental Workflow: Transesterification

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Dissolve Alcohol (1 equiv.) in Anhydrous Solvent B 2. Add DMG Methyl Ester (1.5-2.0 equiv.) A->B C 3. Add Catalyst (See Table 1) B->C D 4. Heat Reaction (e.g., 80-110 °C) under Inert Gas C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Quench (e.g., with sat. NaHCO₃) E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Dry, Evaporate & Reconstitute for LC-MS Analysis G->H

Caption: Workflow for alcohol derivatization via transesterification.

Step-by-Step Methodology
  • Preparation: In a clean, dry reaction vial, dissolve the alcohol analyte (e.g., 1 µmol) in 200 µL of anhydrous toluene.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of this compound. Using the reagent in excess helps drive the equilibrium towards the product.[9]

  • Catalyst Addition: Add the selected catalyst according to the recommendations in Table 1.

  • Reaction: Seal the vial under an inert atmosphere (N₂ or Ar) and heat the mixture. The optimal temperature and time will vary depending on the alcohol's reactivity and the catalyst used. For many combinations, heating at 80-110 °C for 2-16 hours is a good starting point.

  • Monitoring: Periodically take a small aliquot of the reaction mixture, quench it, and analyze by TLC or a rapid LC-MS method to check for the disappearance of the starting alcohol and the appearance of the higher-mass derivative product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 500 µL of ethyl acetate and wash with 500 µL of saturated sodium bicarbonate solution to neutralize any acid catalyst.

  • Extraction: Separate the organic layer.

  • Final Preparation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen. Reconstitute the dried derivative in a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS analysis.

Table 1: Catalyst Selection for Transesterification
Catalyst ClassExample CatalystLoading (mol%)Conditions & Notes
Acid Silica Gel Sulfonic Acid[13]5-20 (w/w to DMG)Heterogeneous catalyst, easily filtered. Reaction driven by removal of water/methanol.
Acid (Lewis) Scandium(III) triflate (Sc(OTf)₃)[14]1-5Highly efficient for various esters. Requires strictly anhydrous conditions.[11]
Base Sodium Hydride (NaH)5-10Strong, non-nucleophilic base. Deprotonates the alcohol to form a more reactive alkoxide.[9] Requires careful handling.
Organocatalyst N-Heterocyclic Carbene (NHC)1-5Mild conditions, enhances alcohol nucleophilicity.[14]

Protocol 2: Recommended Alternative via N,N-Dimethylglycine Imidazolide

This protocol, adapted from established literature, represents a more robust and efficient method for derivatizing a wider range of alcohols, including sterically hindered secondary alcohols and some tertiary alcohols.[8] It proceeds in two steps: first, the activation of N,N-Dimethylglycine with a carbodiimide-like reagent to form an active intermediate (the imidazolide), followed by rapid and high-yield acylation of the alcohol.

Materials and Reagents
  • N,N-Dimethylglycine (DMG)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA)

  • Alcohol analyte

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Inert Gas (Nitrogen or Argon)

Experimental Workflow: Acylation via Imidazolide Intermediate

G cluster_activation Step 1: Reagent Activation cluster_derivatization Step 2: Alcohol Derivatization A DMG + CDI in Anhydrous DCM B Stir at RT (30-60 min) A->B C Formation of DMG-Imidazolide (Active Reagent) B->C D Add Alcohol Analyte and Triethylamine (TEA) C->D E Heat Reaction (e.g., 60 °C, 1 hr) D->E F DMG-Ester Product E->F G G F->G Work-up & LC-MS Analysis

Caption: Workflow for DMG derivatization via an activated imidazolide intermediate.

Step-by-Step Methodology
  • Reagent Activation: In a dry vial, dissolve N,N-Dimethylglycine (10 mg, ~97 µmol) and 1,1'-Carbonyldiimidazole (CDI) (16 mg, ~99 µmol) in 500 µL of anhydrous dichloromethane. Let this mixture stand at room temperature for at least 30 minutes to form the active DMG-imidazolide reagent. This solution can be prepared in bulk and stored under inert gas.

  • Derivatization: In a separate vial, add the alcohol analyte (e.g., 1 µmol).

  • Reaction: Add 50 µL of the pre-activated DMG-imidazolide solution and 5 µL of triethylamine (TEA).

  • Heating: Seal the vial and heat at 60 °C for 1 hour.

  • Preparation for Analysis: Cool the vial, evaporate the solvent under nitrogen, and reconstitute in a suitable solvent for LC-MS analysis. The work-up is minimal due to the high efficiency and specificity of the reaction.

Analytical Characterization by LC-MS/MS

Liquid Chromatography

The DMG-derivatized alcohols are significantly more hydrophobic and basic than their precursors. This allows for excellent retention and peak shape on standard C18 reversed-phase columns using acidic mobile phases (e.g., water/acetonitrile with 0.1% formic acid). The formic acid ensures the DMG tag is protonated, which is ideal for both chromatography and subsequent ESI-MS detection.

Mass Spectrometry

Analysis is performed using electrospray ionization in positive ion mode (ESI+). The derivatized alcohols will show a prominent protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification.

  • Key Fragmentation Pathways: Upon CID, the DMG-ester derivatives undergo a characteristic fragmentation, producing a stable product ion at m/z 104.07 or exhibiting a neutral loss of 103.06 Da .[8]

    • Precursor Ion Scan of m/z 104: This scan mode is highly selective for primary and secondary DMG esters. It detects all parent ions that fragment to produce the m/z 104 product ion, which corresponds to the protonated N,N-Dimethylglycine moiety.

    • Neutral Loss Scan of 103 Da: This mode is effective for diols and other specific structures. It detects all parent ions that lose the neutral N,N-Dimethylglycine molecule (mass 103.06 Da).[8]

Caption: Key fragmentation pathways for DMG-derivatized alcohols in MS/MS.

Conclusion

Derivatization of alcohols with an N,N-Dimethylglycine tag is a powerful strategy to enhance their detectability by ESI-LC-MS. The introduction of a tertiary amine "charge-tag" provides significant gains in ionization efficiency and allows for the development of highly sensitive and selective MRM assays based on the characteristic product ion at m/z 104. While derivatization via transesterification with this compound is chemically feasible for simple alcohols, the use of an activated DMG-imidazolide reagent offers a more efficient, rapid, and broadly applicable method. This approach is recommended for researchers in drug development and clinical diagnostics seeking robust and reliable quantification of alcoholic analytes in complex biological matrices.

References

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Johnson, D. W. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 277-283. Retrieved from [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification of a Tertiary Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Johnson, D. W. (2001). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Journal of Analytical Chemistry, 70(13), 1542-1545. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Wang, S., et al. (2013). Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Computational and Theoretical Chemistry, 1017, 109-114. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols. Retrieved from [Link]

  • Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • ACS Publications. (1998). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 70(20), 4267-4274. Retrieved from [Link]

  • ACS Publications. (1974). Preparation of benzoate esters of tertiary alcohols by transesterification. The Journal of Organic Chemistry, 39(1), 121-122. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(5), 1136-1149. Retrieved from [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5898. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1045214. Retrieved from [Link]

  • SITH ITB. (2013). Application of metal triflate catalysts for the trans-esterification of Jatropha curcas L. oil with methanol and higher alcohols. Journal of Molecular Catalysis A: Chemical, 379, 147-153. Retrieved from [Link]

  • YouTube. (2022). Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • UPB Scientific Bulletin. (2010). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. Series B, 72(4). Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]

  • ResearchGate. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Gas Chromatographic Analysis of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of N,N-Dimethylglycine methyl ester using gas chromatography (GC). This compound is a derivative of N,N-Dimethylglycine (DMG), a compound of interest in various fields, including its use as a nutritional supplement and its role in metabolic pathways. Direct analysis of the parent compound, DMG, by GC is challenging due to its low volatility and polar nature. Esterification to its methyl ester derivative significantly improves its chromatographic properties. This guide details the underlying principles for method development, sample preparation protocols, and recommended GC parameters for both Flame Ionization Detection (FID) and Mass Spectrometry (MS) detection.

Introduction: The Rationale for GC Analysis of this compound

N,N-Dimethylglycine (DMG) is an amino acid derivative with a tertiary amine group. Its inherent polarity and zwitterionic nature at physiological pH make it non-volatile, precluding direct analysis by gas chromatography without derivatization.[1] Esterification of the carboxylic acid group to form this compound is a common and effective derivatization strategy. This process replaces the acidic proton with a methyl group, neutralizing the zwitterionic character and increasing the compound's volatility, making it amenable to GC analysis.

The choice of analyzing the methyl ester derivative offers several advantages:

  • Improved Volatility: The methyl ester is significantly more volatile than the parent amino acid, allowing it to be readily vaporized in the GC inlet and transported through the analytical column.

  • Enhanced Chromatographic Performance: Derivatization reduces the polarity of the molecule, leading to more symmetrical peak shapes and reduced tailing on common GC columns.

  • Thermal Stability: The resulting ester is generally stable at the temperatures required for GC separation.

This application note will provide a robust starting point for researchers, scientists, and drug development professionals to develop and validate a GC method for the quantification of this compound in various sample matrices.

Chromatographic Method Development: A Guided Approach

The successful analysis of this compound by GC hinges on the careful selection of the analytical column and the optimization of GC parameters.

GC Column Selection: Addressing Analyte Polarity

The fundamental principle of "likes dissolves like" governs the selection of an appropriate GC stationary phase.[2][3] this compound possesses both a polar ester group and a tertiary amine, rendering it a polar molecule. Therefore, a polar stationary phase is recommended for optimal separation and peak shape.[2]

  • Recommended Stationary Phases:

    • Wax Phases (e.g., Polyethylene Glycol - PEG): Columns with a "WAX" designation are highly polar and are an excellent first choice. They interact with polar analytes through dipole-dipole and hydrogen bonding interactions, providing good selectivity for esters and amines. An example is a column with a stationary phase like that found in a Supelco® Omegawax.

    • Mid-to-High Polarity Phases (e.g., containing cyanopropyl): Stationary phases with a high percentage of cyanopropyl functional groups also offer high polarity and are suitable alternatives to wax columns.

A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness generally provides a good balance between resolution and analysis time.[2]

Detector Selection: FID vs. MS

Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are well-suited for the analysis of this compound.

  • Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds.[4] It offers excellent linearity and sensitivity for quantitative analysis. It is a cost-effective and reliable choice when structural confirmation is not required.

  • Mass Spectrometry (MS): MS provides both quantitative data and qualitative structural information. It is the preferred detector for unequivocal identification of the analyte based on its mass spectrum and fragmentation pattern.[1] The NIST WebBook provides a reference mass spectrum for this compound.[5]

Sample Preparation: A Critical Step for Accurate Analysis

Proper sample preparation is paramount to obtaining reliable and reproducible results. The following is a general protocol for the extraction of this compound from a liquid matrix.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a starting point and may require optimization based on the specific sample matrix.

  • Sample Aliquoting: Transfer a known volume (e.g., 1 mL) of the sample into a clean glass test tube.

  • pH Adjustment: Adjust the sample pH to >9 using a suitable base (e.g., 1M Sodium Hydroxide) to ensure the tertiary amine is in its free base form, which is more soluble in organic solvents.

  • Solvent Addition: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 0.5 mL).

  • Transfer: Transfer the final extract to a GC autosampler vial for analysis.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis start 1. Sample Aliquoting ph_adjust 2. pH Adjustment to >9 start->ph_adjust add_solvent 3. Add Organic Solvent ph_adjust->add_solvent extract 4. Vortex/Extract add_solvent->extract centrifuge 5. Centrifuge for Phase Separation extract->centrifuge collect 6. Collect Organic Layer centrifuge->collect concentrate 7. Concentrate Under Nitrogen collect->concentrate vial 8. Transfer to GC Vial concentrate->vial gc_inject GC Injection vial->gc_inject separation Chromatographic Separation gc_inject->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow from sample preparation to GC analysis.

Recommended GC Operating Conditions

The following tables provide recommended starting parameters for GC-FID and GC-MS analysis. These may require further optimization for specific applications and instrumentation.

Table 1: Recommended GC-FID Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentA modern GC system with electronic pneumatic control is recommended for good retention time reproducibility.
Column Wax-type column (e.g., DB-WAX, Omegawax)The polar nature of the stationary phase is well-suited for the polar this compound, promoting better peak shape and resolution.[2][3]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency and sample loading capacity.[2]
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLA typical injection volume for capillary GC.
Split Ratio20:1 (adjustable based on concentration)A split injection is suitable for samples that are not trace-level, preventing column overloading.
Carrier Gas Helium or Hydrogen
Flow Rate1.2 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature80 °C, hold for 1 minA starting temperature well below the boiling point of common solvents.
Ramp Rate15 °C/min to 220 °CA moderate ramp rate to ensure good separation from any potential impurities.
Final HoldHold at 220 °C for 5 minEnsures that all components are eluted from the column.
Detector Flame Ionization Detector (FID)
Temperature280 °CHigher than the final oven temperature to prevent condensation of the analyte in the detector.
H2 Flow30 mL/minTypical for FID.
Air Flow300 mL/minTypical for FID.
Makeup Gas (N2)25 mL/minImproves detector performance.
Table 2: Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC System Same as GC-FID
Column Same as GC-FID
Inlet Same as GC-FID
Carrier Gas HeliumThe most common carrier gas for GC-MS.
Flow Rate1.2 mL/min (constant flow)
Oven Program Same as GC-FID
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp.230 °CA typical temperature for an EI source.
Quadrupole Temp.150 °CA typical temperature for a quadrupole mass analyzer.
Electron Energy70 eVStandard electron energy for generating reproducible mass spectra.
Scan ModeFull Scan (m/z 40-200)To acquire the full mass spectrum for identification. The molecular weight of this compound is 117.15 g/mol .[5][6]
Solvent Delay3 minutesTo prevent the high concentration of solvent from entering the MS detector.

Data Interpretation: Mass Spectral Fragmentation

The mass spectrum of this compound is a key identifier in GC-MS analysis. The NIST WebBook provides a reference spectrum.[5] The expected fragmentation pattern under electron ionization is as follows:

  • Molecular Ion (M+): The molecular ion peak is expected at m/z 117.[5][6]

  • Base Peak: The most abundant ion, the base peak, is typically observed at m/z 58. This corresponds to the resonance-stabilized iminium ion [CH2=N(CH3)2]+, formed by alpha-cleavage, a characteristic fragmentation of amines.

  • Other Key Fragments:

    • m/z 42: [C2H4N]+ fragment.

    • m/z 102: Loss of a methyl group (-CH3) from the molecular ion.

Logical Flow of GC-MS Analysis

Caption: Logical flow of the GC-MS analysis process.

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for trustworthy results. Any developed method based on these notes should undergo a validation process. Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared using standards of known concentrations to demonstrate the linear response of the detector over a specific range.

  • Accuracy: The agreement between the measured value and the true value, often assessed by analyzing spiked samples at different concentrations.

  • Precision: The degree of scatter between a series of measurements, evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the analysis of this compound by gas chromatography. By understanding the chemical properties of the analyte and applying sound chromatographic principles, researchers can develop and validate robust and reliable methods for its quantification. The choice between FID and MS detection will depend on the specific requirements of the analysis, with MS offering the gold standard for identification.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google P
  • Glycine, N,N-dimethyl-, methyl ester - NIST WebBook. (URL: [Link])

  • Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors - Agilent. (URL: [Link])

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (URL: [Link])

  • CN103351306A - One-pot method of preparing N,N-dimethyl glycinate - Google P
  • How can I analyze amino acid Methyl Ester in GC? - ResearchGate. (URL: [Link])

  • Quality Control in GC–MS Analysis of Amino Acids - LCGC International. (URL: [Link])

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. (URL: [Link])

  • Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem. (URL: [Link])

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (URL: [Link])

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH. (URL: [Link])

  • N N Dimethylglycine - mzCloud. (URL: [Link])

  • The Capillary GC Column: How to Choose the Correct Type and Dimension - Agilent. (URL: [Link])

  • Determination of Fatty Acid Methyl Esters in olive oil using GC- FID - SCION Instruments. (URL: [Link])

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (URL: [Link])

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: [Link])

  • GC Column Selection Guide - GL Sciences. (URL: [Link])

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (URL: [Link])

  • N,N-Dimethylglycine analysis - Chromatography Forum. (URL: [Link])

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (URL: [Link])

  • Mass spectra with fragmentation and annotated molecular structures of... - ResearchGate. (URL: [Link])

  • Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed. (URL: [Link])

  • Guide to GC Column Selection and Optimizing Separations - Restek Resource Hub. (URL: [Link])

Sources

Application Note: Quantitative Analysis of N,N-Dimethylglycine Methyl Ester by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Dimethylglycine methyl ester (DMG-ME), also known as methyl 2-(dimethylamino)acetate, is a chemical intermediate and biochemical reagent used in various fields, including proteomics research and pharmaceutical development.[1] Structurally, it is the methyl ester of the N-methylated amino acid, N,N-Dimethylglycine (DMG), a naturally occurring derivative of glycine.[2] Given its applications, a robust, sensitive, and selective analytical method is crucial for its accurate quantification in diverse matrices.

This application note details a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method leverages the inherent selectivity of Multiple Reaction Monitoring (MRM) and the efficient separation capabilities of modern reversed-phase liquid chromatography.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₅H₁₁NO₂ [3][4]
Average Molecular Weight 117.15 g/mol [4]
Monoisotopic Mass 117.078978594 Da [3][4]
CAS Number 7148-06-3 [1][3]

| Physical Appearance | Clear, colorless to pale yellow liquid |[1] |

Principle of the Method

The analytical method is founded on the principle of reversed-phase liquid chromatography for the separation of DMG-ME from potential matrix interferences. The analyte is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is ideal for ionizing polar molecules containing basic functional groups like the tertiary amine in DMG-ME.

Following ionization in positive ion mode, the protonated precursor ion, [M+H]⁺, is isolated in the first quadrupole (Q1). This isolated ion is then subjected to collision-induced dissociation (CID) in the second quadrupole (q2), which serves as a collision cell. The resulting characteristic product ions are filtered in the third quadrupole (Q3) and detected. This process of monitoring specific precursor-to-product ion transitions, known as MRM, provides exceptional selectivity and sensitivity for quantification.[5]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound, >98% purity (e.g., from Tokyo Chemical Industry or Thermo Scientific Chemicals[1])

  • Internal Standard (IS): N,N-Dimethylglycine-d6 methyl ester (or a suitable structural analog if a stable isotope-labeled standard is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid (LC-MS grade, >99%).

Standard and Sample Preparation

The causality behind this procedure is to create a precise concentration curve to which unknown samples can be compared. Using a 'stock-to-working' dilution scheme minimizes pipetting errors and solvent usage.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMG-ME standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions from the primary stock solution using a 50:50 (v/v) methanol:water mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the IS in 50:50 methanol:water.

  • Sample Preparation: To 50 µL of each calibration standard and unknown sample, add 50 µL of the IS working solution. Vortex briefly to mix. This step ensures that both the analyte and the IS are subjected to the same experimental conditions, correcting for variability in sample injection and ionization.

Instrumentation and Conditions

The choice of a C18 column is based on the moderate polarity of DMG-ME, allowing for good retention and separation from highly polar matrix components under reversed-phase conditions. The use of formic acid as a mobile phase modifier is critical; it acidifies the mobile phase, promoting the protonation of the tertiary amine on DMG-ME, which is essential for efficient positive mode ESI.[6]

Table 2: Liquid Chromatography Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 3: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions
DMG-ME (Quantifier) 118.1 → 58.1
DMG-ME (Qualifier) 118.1 → 86.1

| Collision Energy (CE) | Optimized; typically 15-20 eV for 118.1→58.1; 10-15 eV for 118.1→86.1 |

Workflow and Fragmentation Pathway

Analytical Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis, ensuring reproducibility and accuracy.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Dilution C Internal Standard Addition A->C B Sample Aliquoting B->C D LC Separation (C18) C->D E ESI (+) Ionization D->E F MRM Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Overall workflow for the quantification of DMG-ME.

Ionization and Fragmentation

Upon introduction into the ESI source, DMG-ME is readily protonated at the nitrogen atom of the tertiary amine, forming the precursor ion [M+H]⁺ at m/z 118.1. In the collision cell, this ion undergoes fragmentation via two primary pathways:

  • Quantifier Ion (m/z 58.1): The most favorable fragmentation pathway involves cleavage of the C-C bond alpha to the carbonyl group, resulting in the neutral loss of the methoxycarbonyl radical followed by hydrogen rearrangement, or more directly, the loss of the entire CH₂COOCH₃ group. This yields the highly stable dimethyliminium cation [(CH₃)₂N=CH₂]⁺ at m/z 58.1. This is a characteristic fragment for compounds containing a dimethylamino moiety and is typically chosen as the quantifier for its high abundance and specificity.

  • Qualifier Ion (m/z 86.1): A secondary fragmentation pathway involves the neutral loss of methanol (CH₃OH, 32 Da) from the precursor ion. This results in the formation of an acylium-iminium ion at m/z 86.1. This transition serves as a qualifier ion to confirm the identity of the analyte.

The selection of these two distinct fragmentation pathways provides a self-validating system, as the consistent ratio of the quantifier to qualifier ion signal across standards and samples provides high confidence in the identity of the detected peak.

Caption: Proposed ESI-MS/MS fragmentation of DMG-ME.

Conclusion

This application note provides a detailed, robust, and highly selective LC-MS/MS method for the quantitative analysis of this compound. The protocol outlines all necessary steps, from sample preparation to instrument configuration, and explains the scientific rationale behind key methodological choices. The use of ESI in positive mode combined with specific MRM transitions ensures reliable and sensitive detection, making this method suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound.

References

  • Human Metabolome Database. (2005). Showing metabocard for Dimethylglycine (HMDB0000092). HMDB. [Link]

  • Google Patents. (2013). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. [Link]

  • Johnson, D. W. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(4), 423-431. [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. [Link]

  • mzCloud. (2016). N,N-Dimethylglycine. HighChem LLC. [Link]

  • Chromatography Forum. (2006). N,N-Dimethylglycine analysis. [Link]

  • Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

Sources

Application Note: Structural Elucidation and Purity Assessment of N,N-Dimethylglycine Methyl Ester using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Dimethylglycine methyl ester is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its structural integrity and purity are paramount for successful downstream applications in drug development and materials science. This application note provides a comprehensive guide to the analysis of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causality behind experimental choices. This guide is intended for researchers, chemists, and quality control scientists who require robust and reliable methods for the characterization of small molecules.

Introduction: The Role of NMR in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the unambiguous characterization of chemical entities is a foundational requirement.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure, conformation, and purity.[3][4] Unlike other methods, NMR is non-destructive and inherently quantitative, allowing for the precise determination of molecular identity and the detection of impurities, including residual solvents.[5][6]

This compound (C₅H₁₁NO₂) is a tertiary amine and ester that serves as a versatile building block.[1][7] Its simple, yet distinct, molecular framework makes it an ideal subject for demonstrating the power of NMR analysis. This note will detail the complete workflow for acquiring and interpreting both ¹H and ¹³C NMR spectra to verify its structure and assess its purity.

Molecular Structure of this compound

The first step in any NMR analysis is to understand the molecular structure and identify the unique chemical environments for the nuclei of interest (¹H and ¹³C).

Sources

Application Notes & Protocols: Leveraging N,N-Dimethylglycine Methyl Ester in the Development of Biocompatible Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of "green chemistry" has intensified the demand for novel solvents and functional materials derived from renewable and biocompatible precursors. Ionic liquids (ILs), with their tunable properties and low volatility, are at the forefront of this movement. Amino acid-based ionic liquids (AAILs), in particular, offer the promise of reduced toxicity and enhanced biodegradability. This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of novel ionic liquids using N,N-Dimethylglycine methyl ester as a key building block. This precursor, derived from the naturally occurring amino acid glycine, serves as a versatile platform for creating a new generation of biocompatible ILs for researchers, chemists, and professionals in drug development.

Introduction: The Rationale for this compound in Ionic Liquid Synthesis

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is a naturally occurring compound found in beans and liver, and it serves as an intermediate in choline metabolism.[1] Its esterified form, this compound, presents a unique molecular scaffold for the synthesis of ionic liquids. The tertiary amine group within its structure is readily susceptible to quaternization, a fundamental reaction in the formation of the cationic component of an ionic liquid.

The incorporation of an amino acid ester moiety into the ionic liquid structure is a strategic design choice aimed at enhancing biocompatibility.[2] The ester group can also offer a site for further functionalization or controlled degradation, a desirable feature in applications such as drug delivery. By methodically selecting the alkylating agent and the counter-anion, a diverse library of ILs with tailored physicochemical properties can be developed from this singular precursor.

Synthesis of this compound-Based Ionic Liquids: A Two-Step Methodology

The synthesis of ionic liquids from this compound is typically a two-step process:

  • Quaternization: The tertiary amine of the this compound is alkylated to form a quaternary ammonium cation.

  • Anion Metathesis (Anion Exchange): The initial halide anion is exchanged for a different anion to impart specific properties to the final ionic liquid.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Metathesis cluster_2 Purification & Characterization DMG_ester N,N-Dimethylglycine methyl ester Quat_salt Quaternary Ammonium Halide Intermediate DMG_ester->Quat_salt Reaction Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->Quat_salt Final_IL Final Ionic Liquid [DMG_ester-R]+[Y]- Quat_salt->Final_IL Anion Exchange Anion_source Anion Source (M-Y) Anion_source->Final_IL Purification Washing, Drying Final_IL->Purification Analysis NMR, TGA, DSC, etc. Purification->Analysis

Caption: General workflow for synthesizing this compound-based ILs.

Protocol 1: Synthesis of a Representative Quaternary Ammonium Halide Intermediate

This protocol details the quaternization of this compound with 1-bromobutane to yield N-butyl-N,N-dimethyl-(methoxycarbonylmethyl)ammonium bromide.

Materials:

  • This compound (>98%)

  • 1-Bromobutane (>99%)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (e.g., 0.1 mol, 11.72 g) in anhydrous acetonitrile (100 mL).

  • Add a 1.1 molar equivalent of 1-bromobutane (0.11 mol, 15.07 g) to the solution.

  • Equip the flask with a reflux condenser and stir the mixture at a gentle reflux (approximately 80-85°C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous liquid or solid is the quaternary ammonium bromide intermediate. Wash the product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the product under high vacuum at 40-50°C for at least 12 hours to remove residual solvent.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Acetonitrile is used as it is a polar aprotic solvent that facilitates the SN2 reaction of quaternization without interfering with the reactants. Using an anhydrous grade minimizes side reactions.

  • Molar Excess of Alkyl Halide: A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

  • Reflux Conditions: Heating the reaction accelerates the rate of the quaternization reaction, which can be slow at room temperature.

  • Washing with Diethyl Ether: The product, being a salt, is insoluble in nonpolar diethyl ether, while the unreacted starting materials are soluble. This allows for a simple and effective purification step.

Protocol 2: Anion Metathesis to Synthesize the Final Ionic Liquid

This protocol describes the exchange of the bromide anion of the intermediate with the bis(trifluoromethylsulfonyl)imide (NTf2-) anion, a common choice for creating hydrophobic, thermally stable ionic liquids.

Materials:

  • N-butyl-N,N-dimethyl-(methoxycarbonylmethyl)ammonium bromide (from Protocol 1)

  • Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2)

  • Deionized water

  • Dichloromethane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the quaternary ammonium bromide intermediate (e.g., 0.1 mol) in deionized water (100 mL) in a flask.

  • In a separate beaker, dissolve a 1.05 molar equivalent of LiNTf2 (0.105 mol, 30.15 g) in deionized water (100 mL).

  • Slowly add the LiNTf2 solution to the stirred solution of the ammonium bromide. A second, denser liquid phase (the ionic liquid) or a precipitate may form.

  • Stir the mixture vigorously at room temperature for 12-24 hours to ensure complete anion exchange.

  • Transfer the mixture to a separatory funnel and extract the ionic liquid using dichloromethane (3 x 75 mL). The ionic liquid will preferentially move to the organic phase.

  • Combine the organic layers and wash with deionized water (5 x 100 mL) to remove any residual lithium bromide. To confirm the absence of halide ions, a silver nitrate test can be performed on the final aqueous wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Dry the final product under high vacuum at 70-80°C for at least 24 hours to remove any residual water and solvent.

Causality Behind Experimental Choices:

  • Choice of Anion Source: LiNTf2 is chosen for its high solubility in water and the insolubility of the resulting LiBr byproduct in the organic extraction solvent.

  • Aqueous/Organic Extraction: This method is effective for separating the newly formed, often hydrophobic, ionic liquid from the water-soluble inorganic salt byproduct (LiBr).

  • Extensive Washing: Repeated washing with deionized water is crucial to ensure the purity of the final ionic liquid, as residual halide ions can significantly alter its electrochemical and physical properties.

Characterization of this compound-Based Ionic Liquids

Thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquids and to understand their physical properties.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the covalent structure of the cation. The disappearance of the signal corresponding to the starting tertiary amine and the appearance of new signals for the alkyl group on the quaternary nitrogen are indicative of a successful reaction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the functional groups in the ionic liquid, such as the carbonyl group of the ester and the specific bands of the chosen anion.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. The onset of decomposition is a critical parameter for defining the operational temperature range of the IL. Amino acid-based ILs typically show good thermal stability.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm), if any. Many ionic liquids are amorphous and exhibit a glass transition rather than a sharp melting point.

Physicochemical Properties and Potential Applications

The properties of this compound-based ILs can be fine-tuned by varying the length of the alkyl chain on the cation and by the choice of the anion.

Representative Physicochemical Data

The following table summarizes expected trends and representative data for this class of ionic liquids, based on analogous amino acid ester-based ILs.

PropertyAlkyl Chain Length EffectAnion EffectRepresentative Values (for similar AAILs)
Density Generally decreases with increasing alkyl chain length.Varies significantly with the anion's mass and packing efficiency.1.0 - 1.4 g/cm³[4]
Viscosity Increases with increasing alkyl chain length due to stronger van der Waals forces.Can vary by orders of magnitude depending on the anion's ability to form hydrogen bonds and its size.50 - 500 mPa·s at 25°C[5]
Thermal Stability (Td) Generally high, often exceeding 200°C.[5]Anions like NTf2- and PF6- typically yield higher thermal stability than halides.> 200°C[5]
Glass Transition (Tg) Can be influenced by the flexibility of the alkyl chain.The symmetry and interaction strength of the anion play a significant role.-80 to -40°C
Logical Relationships in Property Tuning

G cluster_cation Cation Modification cluster_anion Anion Choice cluster_properties Resulting Properties Longer Alkyl Chain Longer Alkyl Chain Increased Viscosity Increased Viscosity Longer Alkyl Chain->Increased Viscosity Decreased Density Decreased Density Longer Alkyl Chain->Decreased Density Hydrophobic Anion\n(e.g., NTf2-) Hydrophobic Anion (e.g., NTf2-) Increased Hydrophobicity Increased Hydrophobicity Hydrophobic Anion\n(e.g., NTf2-)->Increased Hydrophobicity Hydrophilic Anion\n(e.g., Acetate) Hydrophilic Anion (e.g., Acetate) Increased Hydrophilicity Increased Hydrophilicity Hydrophilic Anion\n(e.g., Acetate)->Increased Hydrophilicity

Caption: Influence of cation and anion structure on IL properties.

Potential Applications

The inherent biocompatibility of the amino acid-derived cation makes these ionic liquids particularly suitable for applications in the life sciences and drug development.

  • Drug Delivery Systems: Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), coupled with their low toxicity, makes them promising as novel formulation excipients or even as the basis for API-ILs, where the drug itself is an integral part of the ionic liquid.[2]

  • Biocatalysis: As solvents for enzymatic reactions, these ILs can enhance enzyme stability and activity.

  • Extraction of Biomolecules: They can be designed as effective and gentle solvents for the extraction of valuable compounds from natural products.

  • Electrochemical Biosensors: Their ionic conductivity and biocompatibility make them suitable as electrolytes in the development of advanced biosensors.[6]

Conclusion and Future Outlook

This compound is a highly promising, bio-derived precursor for the synthesis of a new class of functional and biocompatible ionic liquids. The straightforward and modular synthetic approach allows for the creation of a wide array of ILs with tunable properties. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the potential of these novel materials in diverse fields, from sustainable chemistry to advanced pharmaceutical formulations. Future research will likely focus on the synthesis of task-specific ILs with enhanced functionalities and a deeper investigation into their long-term stability and environmental fate.

References

  • Fukumoto, K., Yoshizawa, M., & Ohno, H. (2007). Amino Acid Ionic Liquids. Accounts of Chemical Research, 40(11), 1093-1101. [Link]

  • Google Patents. (2013).
  • Karout, A., & Al-Kutti, W. (2020). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. [Link]

  • Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. (2021). International Journal of Molecular Sciences. [Link]

  • Ionic Liquid-Based Materials for Biomedical Applications. (2021). Polymers. [Link]

  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. (2022). Molecules. [Link]

  • Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). Molecules. [Link]

  • Moshikur, R. M., et al. (2020). Amino Acid Ester based Phenolic Ionic Liquids as a Potential Solvent for the Bioactive Compound Luteolin: Synthesis, Characterization, and Food Preservation Activity. ACS Sustainable Chemistry & Engineering. [Link]

  • Bicer, A., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules. [Link]

  • Adamczyk, M., Masłowska-Lipowicz, I., & Wyrębska, Ł. (2021). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Biblioteka Nauki. [Link]

  • Halayqa, M. N. (2022). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Molecules. [Link]

  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]

  • Zhang, S., et al. (2007). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data, 35(4), 1475-1517. [Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological activity of ionic liquids and their application in pharmaceutics and medicine. Chemical Reviews, 117(10), 7132-7189. [Link]

Sources

Protocol for using N,N-Dimethylglycine methyl ester in esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Role of Tertiary Amine Structures in Modern Esterification: A Protocol Featuring 4-(Dimethylamino)pyridine (DMAP) Catalysis

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

In the landscape of synthetic chemistry, esterification remains a cornerstone transformation. While the user's query specified N,N-Dimethylglycine methyl ester, a thorough review of authoritative literature reveals its primary role as a synthetic intermediate and building block rather than a direct catalyst for general esterification reactions.[1] Its value lies in its incorporation as a structural motif in larger molecules.

However, the query highlights a crucial class of reagents: tertiary amines bearing a dimethylamino group. The preeminent catalyst in this class for esterification is 4-(Dimethylamino)pyridine (DMAP) . Its exceptional nucleophilicity and ability to act as an acyl-transfer agent have revolutionized mild esterification protocols. This application note, therefore, addresses the likely intent of the original query by providing an in-depth guide to the principles and execution of DMAP-catalyzed esterification, a field-proven and indispensable tool for the modern chemist. We will focus on its synergistic use with carbodiimides, famously known as the Steglich Esterification.[2][3]

Introduction: The Challenge of Mild Esterification

Classical methods like Fischer-Speier esterification, which involve heating a carboxylic acid and an alcohol with a strong acid catalyst, are powerful but limited.[4] They are often unsuitable for complex molecules with sensitive functional groups or for sterically hindered substrates that react sluggishly. This necessitates coupling methods that operate under mild, room-temperature conditions.

The development of carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provided a significant breakthrough.[5][6] These reagents activate carboxylic acids, enabling their reaction with nucleophiles. However, for the efficient esterification of alcohols, which are weaker nucleophiles than amines, a critical catalytic component is required: DMAP.[7]

Mechanism of Action: The Synergy of Carbodiimide and DMAP

The effectiveness of the Steglich esterification hinges on a two-stage activation process where DMAP plays the pivotal role. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Carboxylic Acid Activation: The carboxylic acid first reacts with the carbodiimide (DCC is used in this example) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester, primed for nucleophilic attack.[2][8]

  • The Critical Role of DMAP: While an alcohol can, in principle, attack the O-acylisourea directly, this reaction is often slow. A competing and often faster side reaction is the intramolecular 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[3]

    DMAP, being a far superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This generates a new, highly reactive intermediate: the N-acylpyridinium salt. This species is often referred to as an "active ester." Crucially, this intermediate cannot undergo the debilitating rearrangement to an N-acylurea.[2][9]

  • Ester Formation: The alcohol, even if sterically hindered, can now efficiently attack the acetylated pyridinium salt. This step forms the desired ester, releases the protonated DMAP, and regenerates the catalyst for the next cycle. The driving force is the formal dehydration of the starting materials, with the water molecule being consumed by DCC to form the insoluble and easily filtered dicyclohexylurea (DCU) byproduct.[3]

Steglich_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (Fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, suppressed by DMAP) DCU DCU (Byproduct) O_Acylisourea->DCU - DCU DMAP_node DMAP (Catalyst) DMAP_node->Acylpyridinium ROH Alcohol Ester Ester Product Acylpyridinium->Ester + R'OH DMAPH DMAP·H+ Acylpyridinium->DMAPH - DMAP·H+ ROH->Ester DMAPH->DMAP_node Deprotonation caption Mechanism of DMAP-Catalyzed Esterification

Caption: Mechanism of DMAP-Catalyzed, Carbodiimide-Mediated Esterification.

Reagent Selection and Rationale

Reagent ClassCommon ExamplesKey Considerations (The "Why")
Carboxylic Acid Aliphatic, Aromatic, α,β-UnsaturatedThe substrate to be activated. Purity is critical; residual water can consume the carbodiimide.
Alcohol Primary, Secondary, Tertiary, PhenolsThe nucleophile. The reaction is particularly valuable for sterically hindered secondary and tertiary alcohols where other methods fail.[2][10]
Carbodiimide DCC: DicyclohexylcarbodiimideEDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClDCC: Inexpensive and effective. The DCU byproduct is insoluble in most organic solvents (e.g., CH₂Cl₂), simplifying removal by filtration.[3]EDC·HCl: The urea byproduct is water-soluble, making it ideal for reactions where filtration is difficult or for aqueous workups. Often preferred in bioconjugation and peptide synthesis.[5]
Catalyst DMAP: 4-(Dimethylamino)pyridineThe crucial acyl-transfer catalyst. Typically used in sub-stoichiometric amounts (5-10 mol%). Its high nucleophilicity accelerates the reaction and prevents the formation of the N-acylurea side product.[9][10]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), ChloroformMust be anhydrous and aprotic. DCM is most common as it effectively solubilizes the reagents while allowing the DCU byproduct to precipitate.[10][11]

Detailed Experimental Protocol: Esterification of Pivalic Acid with 1-Adamantanol

This protocol details the esterification of a sterically hindered carboxylic acid with a bulky tertiary alcohol, a challenging transformation for which the Steglich method is ideally suited.

Materials:

  • Pivalic Acid (1.00 g, 9.79 mmol, 1.0 equiv)

  • 1-Adamantanol (1.57 g, 10.3 mmol, 1.05 equiv)

  • Dicyclohexylcarbodiimide (DCC) (2.22 g, 10.8 mmol, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.12 g, 0.98 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add pivalic acid (1.00 g), 1-adamantanol (1.57 g), and DMAP (0.12 g).

  • Dissolution: Add 50 mL of anhydrous DCM and stir the mixture until all solids are dissolved.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. Once cooled, add the DCC (2.22 g) in one portion.

    • Causality Note: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.

  • Reaction Progress: Remove the ice bath after approximately 15 minutes and allow the reaction to warm to room temperature. Stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

    • Self-Validation: The formation of the DCU precipitate is a visual indicator that the coupling reaction is occurring. Reaction progress can be monitored more precisely by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Byproduct Removal: After the reaction is complete, filter the mixture through a pad of Celite in a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of additional DCM (~10 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 2 x 25 mL of 0.5 M HCl (to remove residual DMAP and any unreacted DCC).

    • 2 x 25 mL of saturated NaHCO₃ (to neutralize any remaining acid).

    • 1 x 25 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Experimental Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Combine Acid, Alcohol, DMAP in DCM Cool 2. Cool to 0°C Setup->Cool Add_DCC 3. Add DCC Cool->Add_DCC Stir 4. Stir at RT (12-24h) Add_DCC->Stir Filter 5. Filter DCU Byproduct Stir->Filter Wash_HCl 6. Wash with HCl (aq) Filter->Wash_HCl Wash_Bicarb 7. Wash with NaHCO3 (aq) Wash_HCl->Wash_Bicarb Dry 8. Dry (MgSO4) & Concentrate Wash_Bicarb->Dry Purify 9. Column Chromatography Dry->Purify Final Pure Ester Purify->Final caption General Workflow for Steglich Esterification

Caption: General Workflow for a DMAP-Catalyzed Steglich Esterification.

References

  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • One-pot method of preparing N,N-dimethyl glycinate.
  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal (citing Angew. Chem. Int. Ed., 1978, 17, 522-524). [Link]

  • Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]

  • Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]

  • Alcohol-mediated esterification of carboxylic acids with carbonates.
  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Preparation of methyl esters. ResearchGate. [Link]

  • Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. [Link]

  • Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society. [Link]

  • The Green Synthesis of Biodiesel via Esterification in Water Catalyzed by the Phosphotungstic Acid–Functionalized Hydrophobic MCM–41 Catalyst. MDPI. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • (PDF) The Green Synthesis of Biodiesel via Esterification in Water Catalyzed by the Phosphotungstic Acid–Functionalized Hydrophobic MCM–41 Catalyst. ResearchGate. [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. [Link]

  • One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Recent Development of Heterogeneous Catalysis in the Transesterification of Glycerol to Glycerol Carbonate. MDPI. [Link]

Sources

Application Note: Enhanced Structural Elucidation of Fatty Acids by Derivatization with N,N-Dimethylglycine Methyl Ester for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of Fatty Acid Profiling

Fatty acids are fundamental building blocks of complex lipids and serve as crucial signaling molecules in a myriad of biological processes. The precise characterization of their structure, including chain length, degree of unsaturation, and the specific location of double bonds, is paramount for understanding their function in both health and disease. However, the direct analysis of free fatty acids by mass spectrometry (MS), particularly electrospray ionization (ESI), presents significant challenges. Their inherent high polarity can lead to poor ionization efficiency and a tendency to form adducts, complicating spectral interpretation[1]. Furthermore, under typical collision-induced dissociation (CID), the fragmentation patterns of underivatized fatty acids are often uninformative for the precise localization of double bonds within the acyl chain.

To surmount these analytical hurdles, chemical derivatization of the fatty acid's carboxyl group is a widely adopted strategy. This approach aims to enhance ionization efficiency and to direct fragmentation pathways in a predictable manner, thereby facilitating detailed structural characterization. A particularly effective strategy is the introduction of a "charge-tag," a moiety containing a permanently charged or easily ionizable group. This tag not only significantly improves detection sensitivity in positive-ion mode ESI-MS but can also promote charge-remote fragmentation (CRF) during tandem mass spectrometry (MS/MS)[2][3]. CRF pathways are invaluable as they induce fragmentation along the fatty acyl chain, providing the necessary data to pinpoint double bond locations and other structural features[2][3].

This application note presents a detailed protocol for the derivatization of fatty acids with N,N-Dimethylglycine methyl ester (DMG-Me). This method transforms the fatty acid into an N-acyl-DMG-Me amide derivative, which incorporates a tertiary amine group. This tertiary amine is readily protonated, providing a fixed positive charge that enhances ESI response and directs informative fragmentation for comprehensive structural analysis by LC-MS/MS.

The Chemistry of Derivatization: EDC/NHS-Mediated Amidation

The derivatization of a fatty acid with this compound is achieved through an amidation reaction, forming a stable amide bond. This reaction is efficiently mediated by the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The mechanism proceeds in two key steps:

  • Activation of the Fatty Acid: EDC reacts with the carboxyl group of the fatty acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amidation: To improve reaction efficiency and stability, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This stable intermediate then readily reacts with the secondary amine of this compound to form the final N-acyl-DMG-Me derivative, releasing NHS.

This two-step process, often performed in a single pot, is highly efficient and proceeds under mild conditions, preserving the integrity of the fatty acid structure, including the position of double bonds.

Amidation_Reaction FA Fatty Acid (R-COOH) O_acylisourea O-acylisourea intermediate FA->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester Amine-Reactive NHS Ester O_acylisourea->NHS_ester + NHS Byproduct1 Isourea byproduct O_acylisourea->Byproduct1 NHS NHS NHS->NHS_ester Derivative N-acyl-DMG-Me Derivative NHS_ester->Derivative + DMG-Me Byproduct2 NHS (regenerated) NHS_ester->Byproduct2 DMG_Me DMG-Me DMG_Me->Derivative

Caption: EDC/NHS-mediated amidation of a fatty acid with DMG-Me.

Experimental Protocol: Derivatization of Fatty Acids with DMG-Me

This protocol provides a step-by-step methodology for the derivatization of fatty acids with this compound.

Materials and Reagents
ReagentRecommended SupplierNotes
Fatty Acid Sample/StandardSigma-AldrichCan be a purified fatty acid or a lipid extract containing free fatty acids. Ensure the sample is dry.
This compound hydrochlorideSigma-AldrichThe derivatizing agent. The hydrochloride salt is commonly used.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Sci.Carbodiimide coupling agent. Store desiccated at -20°C. Equilibrate to room temperature before opening.
N-Hydroxysuccinimide (NHS)Thermo Fisher Sci.Stabilizes the active intermediate. Store desiccated at room temperature.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Sigma-AldrichA non-nucleophilic base to neutralize the DMG-Me hydrochloride salt and facilitate the reaction. Use a high-purity grade.
Anhydrous Dichloromethane (DCM)Sigma-AldrichReaction solvent. Must be anhydrous to prevent hydrolysis of intermediates.
Ethyl AcetateFisher ScientificFor liquid-liquid extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepare in-houseFor washing the organic phase to remove unreacted reagents and acidic byproducts.
Brine (Saturated NaCl Solution)Prepare in-houseFor final washing of the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificFor drying the organic phase.
Step-by-Step Derivatization Procedure

Derivatization_Workflow cluster_prep Reagent Preparation cluster_reaction Activation & Coupling cluster_workup Workup & Purification A Dissolve Fatty Acid in Anhydrous DCM B Add DMG-Me & TEA/DIPEA A->B C Add NHS, mix B->C D Add EDC, react 2-4h at room temperature C->D E Dilute with Ethyl Acetate D->E F Wash with NaHCO₃ and Brine E->F G Dry organic phase (Na₂SO₄) F->G H Evaporate solvent G->H I Reconstitute for LC-MS H->I Fragmentation_Pathway cluster_main MS/MS of DMG-Me Derivatized Oleic Acid [M+H]⁺ cluster_fragments Characteristic Fragments Precursor [M+H]⁺ DMG-Oleoyl Amide CRF_Series Charge-Remote Fragments (Losses of CnH2n+2) Precursor->CRF_Series CID DB_Signature Diagnostic Ions at Double Bond Position Precursor->DB_Signature CID

Sources

Application Notes and Protocols for the Use of N,N-Dimethylglycine Methyl Ester as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential application of N,N-Dimethylglycine methyl ester as an internal standard for quantitative analysis in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While direct, published applications of this compound as an internal standard are not widely documented, its physicochemical properties suggest its suitability for this purpose, particularly in the analysis of small polar molecules. This guide will cover the theoretical basis for its use, proposed methodologies, and the critical steps for method validation to ensure data integrity.

Introduction to Internal Standards in Chromatography

Quantitative chromatographic analysis relies on the principle that the detector's response (peak area or height) is directly proportional to the concentration of the analyte. However, variations in sample preparation, injection volume, and instrument response can introduce errors, leading to inaccurate quantification. The use of an internal standard (IS) is a powerful technique to mitigate these errors.[1][2][3] An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.[4][5] It is added in a known, constant amount to all samples, including calibration standards and quality controls, before sample processing.[3] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be normalized, leading to significantly improved accuracy and precision.[2][6]

Rationale for Considering this compound as an Internal Standard

This compound, a derivative of the naturally occurring amino acid N,N-Dimethylglycine (DMG)[7], possesses several characteristics that make it a promising candidate as an internal standard.

Key Properties:

PropertyValueSource
Molecular FormulaC5H11NO2[8][9]
Molecular Weight117.15 g/mol [8]
Boiling Point134-135 °C[8]
CAS Number7148-06-3[8][9]

Its relatively low molecular weight and boiling point suggest good volatility for GC analysis. The presence of a tertiary amine and an ester group provides polarity, making it suitable for reverse-phase or HILIC chromatography in LC. Furthermore, it is not a ubiquitous compound, reducing the likelihood of its presence in biological or environmental samples.

Proposed Analytical Workflows

The following sections outline hypothetical protocols for the use of this compound as an internal standard. It is imperative that these protocols are thoroughly validated by the end-user in their specific matrix and for their analyte of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This proposed protocol is suitable for the analysis of volatile and semi-volatile small molecules.

Caption: Proposed GC-MS workflow using this compound as an internal standard.

Step-by-Step Protocol:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound (purity >98%).

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Store at 2-8°C.

  • Preparation of Working Internal Standard Solution:

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the same solvent. The optimal concentration will depend on the expected analyte concentration and detector response.

  • Sample and Standard Preparation:

    • To a fixed volume of each calibration standard, quality control, and unknown sample, add a precise volume of the working internal standard solution.

    • For example, add 10 µL of 10 µg/mL IS solution to 90 µL of sample.

  • Sample Extraction and Derivatization (if necessary):

    • Perform the necessary sample clean-up and extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction).

    • If the analyte requires derivatization for improved volatility or chromatographic behavior, this step should be performed after the addition of the internal standard.

  • GC-MS Analysis:

    • Injector: Split/splitless, 250°C.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

    • Oven Program: 50°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min. This program should be optimized based on the analyte's properties.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in full scan mode to identify characteristic ions, then in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This proposed protocol is suitable for the analysis of polar and non-volatile small molecules.

Caption: Proposed LC-MS workflow using this compound as an internal standard.

Step-by-Step Protocol:

  • Preparation of Internal Standard Stock and Working Solutions:

    • Follow the same procedure as for the GC-MS protocol.

  • Sample and Standard Preparation:

    • To a fixed volume of each calibration standard, quality control, and unknown sample, add a precise volume of the working internal standard solution.

  • Sample Extraction:

    • For biological samples like plasma or serum, a protein precipitation with cold acetonitrile is a common starting point. Solid-phase extraction may be required for cleaner samples.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for reversed-phase chromatography or a HILIC column for very polar analytes.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A starting condition of 5% B, ramping to 95% B over several minutes. This should be optimized for the specific analyte.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS System:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound will need to be determined by infusion. A likely precursor ion would be the protonated molecule [M+H]+ at m/z 118.1.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure the reliability of the results. The following parameters should be assessed according to regulatory guidelines such as those from the FDA or ICH.

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity and Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and IS.
Linearity The relationship between the concentration of the analyte and the analytical response.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

This compound presents itself as a viable candidate for use as an internal standard in both GC-MS and LC-MS applications due to its chemical properties. The protocols outlined in this application note provide a solid starting point for method development. However, it is critical to reiterate that these are proposed methodologies and require rigorous validation to demonstrate their suitability for a specific analytical challenge. By following the principles of internal standardization and comprehensive method validation, researchers can enhance the accuracy, precision, and reliability of their quantitative chromatographic analyses.

References

  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Dimethylglycine (HMDB0000092). Retrieved from [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

  • Chromatography Forum. (2006). N,N-Dimethylglycine analysis. Retrieved from [Link]

  • Jiang, Z., et al. (2014). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research, 55(5), 983–993. Retrieved from [Link]

  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Retrieved from [Link]

  • Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • Chemistry LibreTexts. (2020). Internal Standards and LOD. Retrieved from [Link]

  • Johnson, D. W. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(5), 565-574. Retrieved from [Link]

  • Chromatography Forum. (2008). Purpose of Internal Standard?. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS multiple-reaction monitoring chromatograms of human plasma and the same plasma supplemented with 50 µmol/L choline, betaine, and DMG. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylglycine Methyl Ester (DMG-Me)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethylglycine methyl ester (DMG-Me). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Introduction to this compound

This compound (CAS RN: 7148-06-3) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its tertiary amine and ester functionalities make it a useful building block for more complex molecules.[1] However, these same functional groups are susceptible to degradation, which can compromise experimental outcomes if not properly managed. This guide will address the critical aspects of its stability and provide practical solutions to common problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of DMG-Me.

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the integrity of DMG-Me. Due to its sensitivity to air, moisture, and heat, the following storage conditions are strongly recommended:[2][3][4][5]

  • Temperature: Store frozen (below 0°C) or under refrigeration (2-8°C).[1][2][3]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent air-catalyzed degradation.[1][2][4][5]

  • Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

  • Handling: Upon receiving, it is best to use the material as soon as possible.[2][6] If you need to store it long-term, consider aliquoting the material into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Q2: I've noticed a precipitate in my bottle of DMG-Me upon storage. What is it and is the product still usable?

A2: The formation of a precipitate upon storage is a known issue with DMG-Me.[2][4][6] While the exact identity of the precipitate is not definitively established in the literature, it is likely due to either the slow hydrolysis of the ester to the more polar and less soluble N,N-Dimethylglycine, or potential polymerization. For most applications, it is recommended to use only the clear supernatant liquid.[2][4][6] If your application is highly sensitive to impurities, it is advisable to purify the liquid portion by decanting or careful filtration under an inert atmosphere before use.

Q3: What are the primary degradation products of DMG-Me?

A3: The most common degradation pathway for DMG-Me is hydrolysis of the methyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The primary degradation products are:

  • N,N-Dimethylglycine (DMG): The parent carboxylic acid.

  • Methanol: The alcohol byproduct of ester hydrolysis.

Under conditions of high heat (pyrolysis), degradation can be more complex, potentially leading to the formation of N,N-dimethylglycine and other small molecules.[7]

Q4: Is DMG-Me compatible with aqueous solutions?

A4: DMG-Me is soluble in water, but its stability in aqueous solutions is limited due to hydrolysis.[5] The rate of hydrolysis is dependent on the pH and temperature of the solution. For reactions requiring an aqueous phase, it is best to use the shortest possible reaction time and maintain a neutral or slightly acidic pH if possible. Buffering the solution may be necessary.

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to issues you may encounter during your experiments.

Issue 1: Inconsistent Reaction Yields or Incomplete Reactions

Q: I am using DMG-Me in a reaction, but I am observing lower than expected yields or the reaction is not going to completion. What could be the cause?

A: This is a common issue that can often be traced back to the purity and integrity of the DMG-Me.

  • Probable Cause 1: Degradation of the Starting Material. If the DMG-Me has been improperly stored or is from an older batch, a significant portion may have hydrolyzed to N,N-Dimethylglycine (DMG). Since DMG is a carboxylic acid, it will not participate in reactions in the same way as the methyl ester, leading to an effective reduction in the concentration of your starting material.

  • Troubleshooting Steps:

    • Assess Purity: Before use, assess the purity of your DMG-Me. This can be done using ¹H NMR spectroscopy. In a deuterated solvent like CDCl₃, fresh DMG-Me will show a sharp singlet for the methyl ester protons around 3.7 ppm and a singlet for the N-methyl protons around 2.3 ppm. The presence of a broad peak corresponding to a carboxylic acid proton and shifts in the other signals may indicate the presence of DMG.

    • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of DMG-Me.

    • Purify if Necessary: If a fresh bottle is not available, you may be able to purify the existing material by carefully decanting the liquid away from any precipitate. For more rigorous purification, distillation under reduced pressure can be performed, but care must be taken to avoid thermal degradation.

  • Probable Cause 2: Reaction Conditions. The stability of DMG-Me is highly dependent on the reaction conditions.

    • pH: Strongly basic or acidic conditions will accelerate the hydrolysis of the ester. If your reaction requires such conditions, the DMG-Me may be degrading before it has a chance to react as intended.

    • Temperature: High reaction temperatures can also lead to degradation.

  • Troubleshooting Steps:

    • Optimize Reaction Time: If possible, shorten the reaction time to minimize the exposure of DMG-Me to harsh conditions.

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Slow Addition: Consider adding the DMG-Me slowly to the reaction mixture to ensure it reacts before it has a chance to degrade.

Issue 2: Unexpected Side Products

Q: My reaction is producing unexpected side products. Could they be related to DMG-Me?

A: Yes, the degradation products of DMG-Me or its inherent reactivity can lead to side products.

  • Probable Cause 1: N,N-Dimethylglycine as a Nucleophile. If your reaction mixture contains hydrolyzed DMG-Me, the resulting N,N-Dimethylglycine can act as a nucleophile through its carboxylate anion, especially under basic conditions. This could lead to the formation of unwanted amide bonds if electrophilic species are present.

  • Troubleshooting Steps:

    • Confirm Purity: As with inconsistent yields, the first step is to confirm the purity of your DMG-Me.

    • Analyze Side Products: Isolate and characterize the side products. If they contain the N,N-dimethylglycine moiety linked via an amide bond, this is a strong indication that hydrolysis of the starting material is the root cause.

  • Probable Cause 2: Reactivity of the Tertiary Amine. The N,N-dimethylamino group is a tertiary amine and can participate in its own set of reactions. For example, in the presence of strong oxidizing agents, it can be oxidized. Under certain conditions, tertiary amines can also be susceptible to N-dealkylation.

  • Troubleshooting Steps:

    • Review Reagent Compatibility: Ensure that the other reagents in your reaction are compatible with a tertiary amine. Avoid strong oxidizing agents unless the oxidation of the amine is the intended reaction. A general chemical compatibility chart should be consulted.[1]

Logical Flow for Troubleshooting DMG-Me Issues

G Start Experimental Issue Observed (e.g., Low Yield, Side Products) CheckPurity Step 1: Assess Purity of DMG-Me (¹H NMR, HPLC) Start->CheckPurity Pure Is Purity >98%? CheckPurity->Pure Degraded Purity is Low (<98%) Likely Hydrolysis Pure->Degraded No ReviewConditions Step 2: Review Reaction Conditions Pure->ReviewConditions Yes Purify Action: Use Fresh Stock or Purify (Decant/Distill) Degraded->Purify ReRun Re-run Experiment Purify->ReRun ReRun->Start ConditionsOK Are Conditions Mild? (pH, Temp, Reagents) ReviewConditions->ConditionsOK HarshConditions Conditions are Harsh (Strong Acid/Base, High Temp) ConditionsOK->HarshConditions No AnalyzeSideProducts Step 3: Analyze Side Products (LC-MS, NMR) ConditionsOK->AnalyzeSideProducts Yes ModifyProtocol Action: Modify Protocol (Lower Temp, Shorter Time, Slow Addition) HarshConditions->ModifyProtocol ModifyProtocol->ReRun DMG_SideProduct Side Product Contains DMG Moiety? AnalyzeSideProducts->DMG_SideProduct DMG_SideProduct->HarshConditions Yes OtherIssue Root Cause is Likely Unrelated to DMG-Me Stability DMG_SideProduct->OtherIssue No

Caption: A step-by-step workflow for troubleshooting common experimental issues with DMG-Me.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability and purity of DMG-Me.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for a quick and effective assessment of the purity of DMG-Me and the detection of its primary hydrolysis product, DMG.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare the sample by dissolving approximately 10-20 mg of the DMG-Me sample in 0.6-0.7 mL of CDCl₃ with TMS in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Interpretation:

    • This compound (DMG-Me):

      • ~3.7 ppm (singlet, 3H, -OCH₃)

      • ~3.2 ppm (singlet, 2H, -NCH₂C=O)

      • ~2.3 ppm (singlet, 6H, -N(CH₃)₂)

    • N,N-Dimethylglycine (DMG) - Hydrolysis Product:

      • A broad singlet, typically > 10 ppm (carboxylic acid proton, -COOH). This peak may not always be visible.

      • The singlet for the -NCH₂C=O protons will be shifted slightly.

      • The singlet for the -N(CH₃)₂ protons will also be shifted.

    • Methanol (Hydrolysis Product): A singlet around 3.4 ppm.

  • Quantification: The relative integration of the methyl ester peak (~3.7 ppm) to the peaks corresponding to the degradation products can provide a semi-quantitative measure of purity.

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for a forced degradation study to understand the stability of DMG-Me under different conditions. A reverse-phase HPLC method is generally suitable.[8]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for MS compatibility)[8]

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC system with UV detector (detection at ~200-210 nm) or ELSD/MS.

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DMG-Me in acetonitrile at a concentration of approximately 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and 60°C.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Time Points: Take samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Before injection, neutralize the acidic and basic samples.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (or formic acid). For example, start with 5% acetonitrile and ramp up to 95% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 200 nm.

  • Data Analysis:

    • Monitor the decrease in the peak area of DMG-Me over time.

    • Monitor the increase in the peak area of the primary degradation product, which will be more polar and have a shorter retention time (this is expected to be DMG).

    • Calculate the percentage of degradation at each time point.

Degradation Pathway of DMG-Me

G cluster_hydrolysis Hydrolysis (Aqueous, Acid/Base) cluster_thermal Pyrolysis (High Heat) DMG_Me This compound ((CH₃)₂NCH₂COOCH₃) DMG N,N-Dimethylglycine ((CH₃)₂NCH₂COOH) DMG_Me->DMG + H₂O DMG_Me->DMG Methanol Methanol (CH₃OH) DMG_Me->Methanol + H₂O Pyrolysis_Products Thermal Degradation Products (e.g., Trimethylamine, CO₂) DMG->Pyrolysis_Products Δ

Caption: Primary degradation pathways for this compound.

Part 4: Data Summary & References

Stability Data Summary
ConditionExpected Stability of DMG-MePrimary Degradation PathwayNotes
Anhydrous, Inert Gas, <0°C HighMinimalRecommended storage condition.[1][2][3][4]
Aqueous, pH 7, Room Temp. ModerateHydrolysisHydrolysis will occur over time. Use fresh solutions.
Aqueous, pH < 4, Room Temp. LowAcid-catalyzed hydrolysisDegradation is significantly accelerated.
Aqueous, pH > 9, Room Temp. Very LowBase-catalyzed hydrolysisRapid degradation is expected.[5]
Elevated Temperature (>60°C) LowHydrolysis & Thermal DecompositionAvoid high temperatures, especially in the presence of water.[7]
Protic Solvents (e.g., Methanol) ModerateTransesterification (if other alcohols present)Generally stable in methanol, but avoid other alcohols if transesterification is a concern.
Aprotic Solvents (e.g., ACN, THF) HighMinimal (if anhydrous)Good choice for reactions if solubility permits.

References

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.
  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents.
  • Theoretical study on the mechanism of N, N-dimethylglycine ethyl ester pyrolysis. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Available at: [Link]

  • The basic hydrolysis of amino acid esters | Request PDF. Available at: [Link]

Sources

Common impurities in N,N-Dimethylglycine methyl ester and how to remove them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Dimethylglycine methyl ester (DMG-Me). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile reagent. Here, we will address frequently encountered impurities, their origins, and provide robust, field-proven protocols for their removal and subsequent purity verification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The impurities in DMG-Me typically originate from three main sources: the synthetic route used, subsequent degradation, or improper storage.

  • Synthesis-Related Impurities: These depend on the specific synthetic pathway.

    • From Eschweiler-Clarke Reaction: If synthesized via methylation of glycine methyl ester using formaldehyde and formic acid, common impurities include[1][2][3][4]:

      • N-Methylglycine methyl ester (Sarcosine methyl ester): The mono-methylated intermediate resulting from incomplete reaction.

      • Glycine methyl ester: Unreacted starting material.

      • Formic acid and Formaldehyde: Excess reagents.

    • From Esterification of N,N-Dimethylglycine (DMG): If prepared by direct esterification of DMG with methanol, impurities can include[5]:

      • N,N-Dimethylglycine (DMG): Unreacted starting acid.

      • Methanol: Residual solvent/reagent.

      • Water: A byproduct of the esterification reaction.

  • Degradation Products: DMG-Me is susceptible to hydrolysis.

    • N,N-Dimethylglycine (DMG): The primary hydrolysis product, formed by reaction with ambient moisture. The product is noted to be sensitive to air and hygroscopic[6].

  • Storage-Related Impurities:

    • Precipitates: Upon storage, especially at low temperatures, the product can form precipitates. It is recommended to use only the supernatant liquid.

    • Water: Absorbed from the atmosphere if not stored under an inert gas.

Q2: How do these impurities affect my experiments?

The impact of impurities can range from negligible to critical, depending on your application:

  • Incomplete methylation (N-Methylglycine methyl ester): This impurity possesses a reactive N-H bond, which can interfere with subsequent reactions where the tertiary amine of DMG-Me is required.

  • Starting materials (Glycine methyl ester, DMG): These can compete in reactions, leading to unwanted side products and reduced yields of the desired product. The presence of acidic (DMG) or basic (glycine methyl ester) groups can neutralize reagents or catalyze side reactions.

  • Water and Methanol: Can interfere with moisture-sensitive reactions (e.g., Grignard, organolithium reactions) and can act as competing nucleophiles.

Q3: How can I assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for identifying and quantifying major impurities. The high symmetry of DMG-Me results in a simple spectrum, making impurity signals easy to spot.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for detecting volatile impurities and quantifying purity.

  • Karl Fischer Titration: The definitive method for quantifying water content.

The following table summarizes the expected ¹H NMR signals for DMG-Me and its common impurities in CDCl₃.

CompoundSignal¹H Chemical Shift (ppm, in CDCl₃)MultiplicityIntegration
This compound -N(CH ₃)₂~2.36Singlet6H
-CH ₂-~3.16Singlet2H
-OCH~3.72Singlet3H
N-Methylglycine methyl ester-NHCH~2.45Singlet3H
Glycine methyl ester-NH~1.6 (broad)Singlet2H
N,N-Dimethylglycine (DMG)-N(CH ₃)₂~2.7-2.9Singlet6H
Methanol-CH~3.49Singlet3H
WaterH₂O~1.56SingletVariable

Note: Chemical shifts can vary slightly depending on concentration and the specific batch of deuterated solvent used. It is always advisable to consult reference tables for solvent impurities[7][8][9].

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purity issues you may encounter. The optimal purification strategy depends on the nature of the impurities present.

Issue 1: My sample contains volatile impurities like residual solvents (Methanol, Toluene) or mono-methylated starting material.

Solution: Vacuum Fractional Distillation

Causality: This is the most effective method for purifying DMG-Me, which is a liquid at room temperature with a boiling point of 134-135 °C at atmospheric pressure[10]. Impurities with significantly different boiling points can be efficiently separated. Vacuum distillation is crucial to lower the boiling point and prevent thermal degradation, as the compound is noted to be heat sensitive.

Workflow for Purification

Sources

Overcoming poor peak shape in HPLC analysis of N,N-Dimethylglycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for HPLC Peak Shape Issues

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of N,N-Dimethylglycine methyl ester. As a small, polar, basic compound, this analyte presents unique chromatographic challenges that often manifest as poor peak shape. This resource provides in-depth, cause-and-effect troubleshooting to help you achieve sharp, symmetrical, and reproducible peaks.

Frequently Asked Questions (FAQs)

Question 1: Why is my this compound peak exhibiting severe tailing on a standard C18 column?

Answer:

Peak tailing is the most common issue for basic compounds like this compound on traditional silica-based reversed-phase columns. The root cause is undesirable secondary interactions between the analyte and the stationary phase.

The Underlying Mechanism: Silanol Interaction

This compound contains a tertiary amine. In typical reversed-phase mobile phases with a pH below the analyte's pKa (~pH 3-9), this amine group becomes protonated, carrying a positive charge. The silica backbone of the stationary phase contains residual silanol groups (Si-OH). A fraction of these silanols, particularly the more acidic ones, are deprotonated (Si-O⁻) and carry a negative charge.

This leads to two competing interactions:

  • Primary Interaction (Desirable): Hydrophobic partitioning of the molecule with the C18 alkyl chains. This is the intended reversed-phase retention mechanism.

  • Secondary Interaction (Undesirable): A strong ionic attraction between the positively charged analyte and the negatively charged silanol sites.

Because the ionic interaction has different and slower kinetics than the hydrophobic partitioning, molecules that engage in it are retained longer than those that do not, resulting in a "tail" on the backside of the peak.

Diagram: Mechanism of Silanol Interaction

G cluster_silica Silica Surface cluster_chains C18 Chains (Primary Interaction Site) cluster_silanols Silanol Groups (Secondary Interaction Site) cluster_analyte Analytes in Mobile Phase Silica Si-O-Si-O-Si C18_1 C18H37 C18_2 C18H37 Silanol_1 Si-OH (Neutral) Silanol_2 Si-O⁻ (Anionic) Analyte_Good DMG-Me (Analyte) Analyte_Good->C18_1 Hydrophobic Partitioning (Fast Kinetics) Analyte_Bad DMG-Me-H⁺ (Protonated Analyte) Analyte_Bad->Silanol_2 Ionic Attraction (Slow Kinetics)

Caption: Analyte interaction with C18 phase vs. silanol sites.

Troubleshooting Protocol for Peak Tailing

This workflow provides a systematic approach to diagnosing and resolving peak tailing.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Stationary Phase Selection cluster_alternative Step 3: Alternative Chromatography Mode start Poor Peak Shape: Tailing Observed ph A. Lower Mobile Phase pH (e.g., pH 2.5-3.0) start->ph Start Here buffer B. Increase Buffer Strength (e.g., 20-50 mM) ph->buffer If tailing persists end Symmetrical Peak Achieved ph->end additive C. Add Competing Base (e.g., 0.1% TEA) buffer->additive If still tailing buffer->end column Switch to a Modern Column: - High-purity silica - Fully end-capped - Base-deactivated additive->column If modifications are insufficient additive->end hilic Consider HILIC for High Polarity column->hilic If retention is poor column->end hilic->end

Minimizing side reactions in the synthesis of N,N-Dimethylglycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your experiments.

I. Understanding the Core Synthesis Pathways and Common Pitfalls

The synthesis of this compound can be approached through several common pathways, each with its own set of potential side reactions. The two primary routes involve:

  • Two-Step Approach: N-methylation of glycine to form N,N-Dimethylglycine (DMG), followed by esterification.

  • Alternative Routes: Direct synthesis from precursors like methyl chloroacetate and dimethylamine.

This guide will address the critical side reactions that can occur in these pathways, including incomplete reaction, quaternization of the tertiary amine, hydrolysis of the ester, and challenges in purification.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Issues Related to the N-Methylation of Glycine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a robust method for the N-methylation of primary amines, like glycine, using formic acid and formaldehyde. It is highly favored because it typically avoids the over-alkylation that leads to quaternary ammonium salts.[1][2][3]

Question 1: My Eschweiler-Clarke reaction of glycine is sluggish or incomplete. What are the likely causes and how can I improve the yield of N,N-Dimethylglycine?

Answer:

Incomplete methylation in the Eschweiler-Clarke reaction is often due to suboptimal reaction conditions or reagent stoichiometry. Here’s a troubleshooting guide:

  • Cause: Insufficient excess of formaldehyde and formic acid.

    • Explanation: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[1] An excess of both reagents is necessary to drive the reaction to completion for the dimethylation of the primary amine.

    • Solution: Use a significant excess of both formaldehyde (at least 2 equivalents) and formic acid, which also serves as the solvent.[4]

  • Cause: Reaction temperature is too low.

    • Explanation: The Eschweiler-Clarke reaction requires thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is heated to a temperature between 80-100°C.[1]

  • Cause: Premature work-up.

    • Explanation: The reaction may require several hours to go to completion.

    • Solution: Monitor the reaction progress using a suitable technique (e.g., TLC, NMR of a worked-up aliquot) to ensure the starting material has been fully consumed before proceeding with the work-up. An 18-hour reaction time at 80°C has been reported to give high yields.[1]

Question 2: I am concerned about the removal of excess formic acid and formaldehyde during the work-up. What is the best procedure?

Answer:

A proper work-up is crucial for isolating the N,N-Dimethylglycine and preparing it for the subsequent esterification step. Here is a reliable work-up protocol:

  • Cool the reaction mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Add aqueous HCl (e.g., 1M) to the reaction mixture. This step protonates the N,N-Dimethylglycine, making it water-soluble, and helps to hydrolyze any remaining iminium intermediates.

  • Extraction of Neutral Impurities: Wash the acidic aqueous solution with an organic solvent like dichloromethane (DCM) to remove any non-basic organic impurities.

  • Basification: Carefully basify the aqueous phase to a high pH (e.g., pH 11) using a base like NaOH or K2CO3. This deprotonates the N,N-Dimethylglycine, making it less water-soluble and extractable into an organic solvent.

  • Extraction of Product: Extract the N,N-Dimethylglycine into an organic solvent such as DCM.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude N,N-Dimethylglycine.[1]

Question 3: Can quaternization of the nitrogen to form a quaternary ammonium salt occur during the Eschweiler-Clarke reaction?

Answer:

A significant advantage of the Eschweiler-Clarke reaction is that it inherently prevents the formation of quaternary ammonium salts.[1][3]

  • Mechanistic Explanation: The reaction proceeds via the formation of an iminium ion from the tertiary amine. However, a tertiary amine cannot form an imine or an iminium ion with formaldehyde, thus halting the methylation at the tertiary amine stage.[1] This makes the Eschweiler-Clarke reaction a highly selective method for producing tertiary amines.

B. Issues Related to the Esterification of N,N-Dimethylglycine

The most common method for this step is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Question 4: My Fischer esterification of N,N-Dimethylglycine gives a low yield of the methyl ester. How can I drive the reaction to completion?

Answer:

Fischer esterification is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the product side.

  • Cause: Presence of water.

    • Explanation: Water is a product of the esterification reaction. Its presence will push the equilibrium back towards the starting materials, reducing the yield.

    • Solution 1: Use of a large excess of alcohol: Employing a large excess of methanol can help to drive the equilibrium forward.

    • Solution 2: Removal of water: Water can be removed as it is formed. For methyl esters, this can be challenging due to the low boiling point of methanol. However, for higher boiling point alcohols, azeotropic distillation with a Dean-Stark apparatus is a highly effective technique.[5]

    • Solution 3: Use of a dehydrating agent: While not always practical with strong acid catalysts, molecular sieves can be used in some esterification reactions to sequester water.

  • Cause: Ineffective catalyst.

    • Explanation: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. For substrates sensitive to harsh acidic conditions, milder solid acid catalysts like silica gel sulfonic acid can be employed, which also simplifies work-up.[6]

Question 5: I am observing hydrolysis of my this compound during the work-up. How can I prevent this?

Answer:

Ester hydrolysis is a significant side reaction that can occur under both acidic and basic aqueous conditions, especially with heating.

  • Cause: Prolonged exposure to aqueous acid or base during work-up.

    • Explanation: The ester is susceptible to nucleophilic attack by water, which is catalyzed by both acid and base.

    • Solution:

      • Minimize the time the ester is in contact with aqueous acidic or basic solutions.

      • Perform extractions and washes promptly and at room temperature or below if possible.

      • When neutralizing the reaction mixture, use a milder base like sodium bicarbonate (NaHCO3) if the reaction was conducted under acidic conditions, and avoid a large excess of strong base.

  • Cause: Incomplete removal of water before distillation.

    • Explanation: Residual water can co-distill with the product and cause hydrolysis at elevated temperatures.

    • Solution: Ensure the organic extracts are thoroughly dried with an anhydrous drying agent (e.g., MgSO4, Na2SO4) before concentrating and proceeding to distillation.

C. Issues Related to Alternative Synthesis Routes

Question 6: I am synthesizing N,N-Dimethylglycine from methyl chloroacetate and dimethylamine, but the yield is low. What are the potential side reactions?

Answer:

While seemingly straightforward, this route can be plagued by side reactions that consume the starting materials.

  • Cause: Hydrolysis of methyl chloroacetate.

    • Explanation: If the reaction is carried out in the presence of a strong base like sodium hydroxide to neutralize the HCl formed, the methyl chloroacetate can be hydrolyzed to sodium chloroacetate, which is less reactive, or even to sodium glycolate.[7]

    • Solution: Control the pH carefully during the reaction. A two-phase system or the slow addition of base can help to minimize this side reaction.

  • Cause: Competing reaction of dimethylamine with the ester.

    • Explanation: Dimethylamine can act as a nucleophile and attack the ester carbonyl, leading to the formation of an amide.

    • Solution: Use a large excess of dimethylamine and maintain a low reaction temperature to favor the SN2 reaction at the carbon bearing the chlorine over the nucleophilic acyl substitution.

D. Purification Challenges

Question 7: I am having difficulty purifying this compound by column chromatography on silica gel. The product either streaks badly or does not elute. What is the problem?

Answer:

The presence of the basic tertiary amine in your product is the primary cause of purification issues on acidic silica gel.

  • Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.

    • Explanation: This acid-base interaction leads to strong adsorption of your compound, resulting in poor peak shape (tailing) and potentially irreversible binding to the column.

    • Solution 1: Use a basic modifier in the eluent: Adding a small amount of a volatile tertiary amine, such as triethylamine (e.g., 0.1-1%), to your mobile phase can help to saturate the acidic sites on the silica and improve the elution of your product.

    • Solution 2: Use an alternative stationary phase: Alumina (basic or neutral) can be a better choice for the purification of basic compounds. Alternatively, amine-functionalized silica gel is commercially available and designed for this purpose.

    • Solution 3: Purification by distillation: this compound is a liquid with a moderate boiling point. Vacuum distillation is often the most effective method for its purification on a larger scale.[8]

Question 8: What are the recommended conditions for the vacuum distillation of this compound?

Answer:

Vacuum distillation is an excellent method for purifying this compound. The key is to control the pressure and temperature to avoid decomposition.

  • Typical Distillation Parameters:

    • Boiling Point: The boiling point will depend on the vacuum applied. It is crucial to use a well-controlled vacuum system and a manometer to monitor the pressure accurately.

    • Temperature: The distillation head temperature should be monitored closely. A stable head temperature indicates that a pure fraction is being collected.

    • Apparatus: A short-path distillation apparatus is often preferred to minimize product loss on the surfaces of the glassware.

    • Bumping: To prevent bumping of the liquid during heating, use a magnetic stir bar or boiling chips.

Pressure (mmHg)Approximate Boiling Point (°C)
760 (atmospheric)134-135
12105-107 (for the ethyl ester, methyl will be slightly lower)

Note: The boiling point of the methyl ester will be slightly lower than the ethyl ester. It is recommended to perform a small-scale trial distillation to determine the optimal conditions for your specific setup.

III. Experimental Protocols & Workflows

Workflow for Synthesis via Eschweiler-Clarke and Fischer Esterification

SynthesisWorkflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Esterification A Glycine B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid, Heat) A->B D Work-up (Acidify, Wash, Basify, Extract) B->D C Crude N,N-Dimethylglycine (DMG) E Fischer Esterification (Methanol, Acid Catalyst, Heat) C->E To Esterification D->C F Crude N,N-Dimethylglycine Methyl Ester E->F G Work-up & Purification (Neutralize, Extract, Dry, Distill) F->G H Pure Product G->H QuaternizationPrevention TertiaryAmine R3N (Tertiary Amine) Formaldehyde + CH2O (Formaldehyde) NoReaction No Iminium Ion Formation Formaldehyde->NoReaction Cannot form C=N+ bond

Caption: Tertiary amines cannot form iminium ions, preventing quaternization.

V. Summary of Key Recommendations

IssueRecommendationRationale
Incomplete N-Methylation Use excess formaldehyde and formic acid; ensure reaction temperature is 80-100°C.Drives the reaction to completion by Le Chatelier's principle and provides sufficient activation energy.
Low Esterification Yield Use excess methanol and an effective acid catalyst; consider azeotropic removal of water for higher boiling alcohols.Shifts the equilibrium towards the product side by removing a product (water) and increasing reactant concentration.
Ester Hydrolysis Minimize contact time with aqueous acid/base during work-up; perform extractions at room temperature or below.Reduces the rate of the hydrolysis side reaction.
Quaternization Use the Eschweiler-Clarke reaction for N-methylation.The reaction mechanism inherently prevents the formation of quaternary ammonium salts.
Purification Difficulties Use vacuum distillation for purification; if using column chromatography, add a basic modifier (e.g., triethylamine) to the eluent or use a basic/neutral stationary phase.Avoids strong acid-base interactions with silica gel and effectively separates the product based on boiling point.

VI. References

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents.

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

  • CN103351306A - One-pot method of preparing N,N-dimethyl glycinate - Google Patents.

  • A general, highly efficient azeotropic method of esterification of amino acids - PubMed. [Link]

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents.

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • Vacuum distillation of C16 methylester and C18 methylester in biodiesel - ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to N,N-Dimethylglycine Methyl and Ethyl Ester in Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, derivatization remains a cornerstone technique for enhancing the detectability and chromatographic performance of challenging analytes. For compounds bearing active hydrogens, such as alcohols, phenols, and amines, esterification is a widely adopted strategy. This guide provides an in-depth technical comparison of two closely related derivatizing agents: N,N-Dimethylglycine methyl ester and N,N-Dimethylglycine ethyl ester. As a Senior Application Scientist, this document synthesizes established chemical principles with practical field insights to empower researchers in making informed decisions for their analytical workflows.

The Rationale for N,N-Dimethylglycine Ester Derivatization

N,N-Dimethylglycine (DMG) is a tertiary amino acid that, when its carboxyl group is esterified, becomes a versatile derivatizing agent. The core advantages of employing DMG esters lie in the introduction of a permanently charged dimethylamino group. This feature is particularly beneficial for electrospray ionization mass spectrometry (ESI-MS), as it promotes efficient ionization and leads to characteristic fragmentation patterns, thereby enhancing sensitivity and selectivity.

The choice between the methyl and ethyl ester of N,N-Dimethylglycine can have subtle yet significant impacts on the derivatization process and the subsequent analysis. This guide will dissect these differences to provide a clear framework for selecting the optimal reagent for your specific application.

Comparative Analysis: Methyl vs. Ethyl Ester

The selection of the alkyl group in the ester derivatizing agent influences several key performance parameters, from the kinetics of the derivatization reaction to the chromatographic behavior of the resulting derivative.

ParameterThis compoundN,N-Dimethylglycine Ethyl EsterScientific Rationale & Field Insights
Reaction Kinetics Generally faster reaction rates.Slightly slower reaction rates compared to the methyl ester.The smaller steric hindrance of the methyl group allows for more rapid nucleophilic attack on the activated carboxyl group of the analyte. In practice, this can translate to shorter incubation times or the ability to perform the reaction at lower temperatures.
Volatility of Derivative Higher volatility.Lower volatility.The addition of an extra methylene group in the ethyl ester increases its molecular weight and boiling point, leading to lower volatility. This is a critical consideration for gas chromatography (GC) applications, where higher volatility is often desirable for elution at lower temperatures, minimizing thermal degradation of the analyte.
Chromatographic Retention Shorter retention times in reversed-phase LC and GC.Longer retention times in reversed-phase LC and GC.In reversed-phase liquid chromatography (LC), the increased hydrophobicity of the ethyl group leads to stronger interaction with the stationary phase and thus longer retention. Similarly, in GC, the higher boiling point of the ethyl ester derivative results in a longer retention time. This can be advantageous for resolving the derivatized analyte from early-eluting matrix components.
Mass Spectrometry (MS) Lower molecular weight of the derivative.Higher molecular weight of the derivative (14 Da heavier).The 14 Da mass shift can be useful in method development to move the derivative's mass-to-charge ratio (m/z) to a cleaner region of the spectrum, away from potential interferences. The characteristic fragmentation patterns for both are generally similar, dominated by the cleavage of the ester bond.
Stability of Derivative Generally good stability.Potentially slightly higher stability under certain conditions.While both ester types are relatively stable, ethyl esters can sometimes exhibit slightly enhanced stability towards hydrolysis compared to their methyl counterparts, although this is highly dependent on the specific analyte and storage conditions.
Potential for Transesterification Lower risk.Higher risk if ethanol is present in the sample or solvents.If the sample matrix or solvents contain residual ethanol, there is a risk of transesterification, where the methyl ester could be partially converted to the ethyl ester, leading to analytical variability. This is a crucial consideration in method validation.

Experimental Workflows and Methodologies

The following protocols provide a generalized framework for the derivatization of hydroxyl-containing compounds using N,N-Dimethylglycine esters for LC-MS/MS analysis. These should be optimized for specific analytes and matrices.

Diagram of the Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte Analyte in Solution Drydown Evaporation to Dryness Analyte->Drydown Reconstitution Reconstitute in Aprotic Solvent Drydown->Reconstitution AddReagent Add DMG Ester Derivatizing Reagent Reconstitution->AddReagent Incubation Incubate (e.g., 60°C for 30 min) AddReagent->Incubation Drydown2 Evaporate to Dryness Incubation->Drydown2 Reconstitution2 Reconstitute in Mobile Phase Drydown2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS

Caption: General workflow for the derivatization of analytes with N,N-Dimethylglycine esters.

Protocol 1: Derivatization with this compound

Objective: To derivatize a hydroxyl-containing analyte for LC-MS/MS analysis.

Materials:

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Analyte standard or sample extract

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Preparation: Aliquot the sample or standard solution into a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation (prepare fresh):

    • Dissolve this compound hydrochloride (e.g., 10 mg) and EDC (e.g., 20 mg) in a mixture of anhydrous DCM (e.g., 500 µL) and pyridine (e.g., 50 µL). Vortex to mix thoroughly.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared reagent solution to the dried analyte.

    • Cap the vial tightly and vortex briefly.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Post-Reaction Workup:

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization with N,N-Dimethylglycine Ethyl Ester

Objective: To derivatize a hydroxyl-containing analyte for LC-MS/MS analysis.

Materials:

  • N,N-Dimethylglycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Analyte standard or sample extract

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Preparation: Follow step 1 from Protocol 1.

  • Reagent Preparation (prepare fresh):

    • Dissolve N,N-Dimethylglycine ethyl ester hydrochloride (e.g., 11 mg, to maintain molar equivalence) and EDC (e.g., 20 mg) in a mixture of anhydrous DCM (e.g., 500 µL) and pyridine (e.g., 50 µL). Vortex to mix thoroughly.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared reagent solution to the dried analyte.

    • Cap the vial tightly and vortex briefly.

    • Incubate the reaction mixture at 60°C for 30-45 minutes. Note: A slightly longer incubation time may be required to achieve equivalent derivatization efficiency as the methyl ester.

  • Post-Reaction Workup:

    • Follow step 4 from Protocol 1.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the carbodiimide coupling agent (EDC) and to minimize side reactions.

  • Pyridine: Pyridine acts as a base to neutralize the hydrochloride salt of the DMG ester and to catalyze the reaction.

  • EDC: EDC is a zero-length crosslinker that activates the carboxyl group of the analyte (in the case of derivatizing amines) or the derivatizing agent itself, facilitating the formation of the ester bond.

  • Temperature and Time: The incubation temperature and time are optimized to drive the reaction to completion without causing degradation of the analyte or the derivative. As a general principle, ethyl esterification may require slightly more forcing conditions (longer time or higher temperature) than methylation due to steric effects.[1]

Logical Relationships in Derivatization Choice

DerivatizationChoice cluster_analyte Analyte & Matrix Considerations cluster_instrument Analytical Platform cluster_choice Derivatization Reagent Choice AnalyteProps Analyte Properties (Volatility, Polarity) MethylEster N,N-Dimethylglycine Methyl Ester AnalyteProps->MethylEster High Volatility Desired EthylEster N,N-Dimethylglycine Ethyl Ester AnalyteProps->EthylEster Increased Retention Needed Matrix Sample Matrix (Potential for Interferences) Matrix->EthylEster Shift m/z from Interference GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS->MethylEster Shorter Retention Time LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) LCMS->EthylEster Better Resolution from Matrix

Caption: Decision-making factors for choosing between methyl and ethyl ester derivatization.

Conclusion and Recommendations

The choice between N,N-Dimethylglycine methyl and ethyl ester for derivatization is not a matter of universal superiority but one of strategic optimization for the specific analytical challenge at hand.

  • This compound is often the preferred choice for GC-MS applications where increased volatility and shorter retention times are advantageous. Its faster reaction kinetics can also streamline sample preparation workflows.

  • N,N-Dimethylglycine ethyl ester provides a valuable alternative, particularly in LC-MS . The increased hydrophobicity and longer retention times of the resulting derivatives can be leveraged to achieve better chromatographic resolution from complex matrix components. The 14 Da mass difference can also be a useful tool for moving the analyte signal to a less congested region of the mass spectrum.

Ultimately, the optimal choice should be guided by empirical data. It is strongly recommended to perform a preliminary comparison of both derivatization agents with the target analytes and matrix to assess derivatization efficiency, chromatographic performance, and overall sensitivity. By understanding the underlying chemical principles and considering the practical implications outlined in this guide, researchers can confidently select the most appropriate N,N-Dimethylglycine ester for their analytical needs, leading to more robust and reliable results.

References

  • Christie, W. W. (2007). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Lipid Technology. Oily Press. [Link]

Sources

A Comparative Guide to the Reactivity of N,N-Dimethylglycine Methyl Ester and Other Methylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, methylation—the addition of a methyl group (–CH₃) to a substrate—stands as a cornerstone transformation. The choice of methylating agent is critical, dictating not only the success of the reaction but also its safety, scalability, and environmental impact. This guide provides an in-depth comparison of N,N-Dimethylglycine methyl ester (DMG-Me) with classical and contemporary methylating agents, offering researchers, scientists, and drug development professionals a data-driven framework for reagent selection.

Introduction: The Quest for the Ideal Methylating Agent

Methylation is fundamental to modifying the biological activity, solubility, and metabolic stability of molecules.[1][2] Historically, highly reactive agents like methyl iodide (MeI) and dimethyl sulfate (DMS) have been the workhorses of methylation.[3][4] However, their high toxicity, carcinogenicity, and the production of stoichiometric salt waste have spurred a search for safer, more sustainable alternatives.[4][5][6] An ideal methylating agent should offer a balance of high reactivity, selectivity, safety, favorable atom economy, and ease of use. This guide evaluates this compound within this context, comparing it against established incumbents.

A Profile of this compound (DMG-Me)

This compound, the esterified form of the naturally occurring amino acid derivative DMG, presents an intriguing profile.[7][8] While primarily documented as a synthetic intermediate, its structural motifs suggest potential as a "green" methylating agent.[9][10]

Proposed Mechanism of Action

While not extensively documented in dedicated studies, the methylation potential of DMG-Me is hypothesized to proceed through the formation of a transient betaine or a related zwitterionic intermediate under thermal conditions. This internal salt could then transfer a methyl group to a nucleophile. Betaine (N,N,N-trimethylglycine) itself is a key biological methyl donor in the methionine cycle, lending credence to this proposed pathway.[8][11][12]


}

Proposed methylation mechanism via a zwitterionic intermediate.

Advantages:

  • Low Anticipated Toxicity: Derived from a natural amino acid, DMG-Me is expected to have a significantly better safety profile than traditional alkylating agents.[7] The parent compound, N,N-Dimethylglycine, is used as a nutritional supplement and has been evaluated for its safety.

  • Biodegradability: As an amino acid derivative, its byproducts are likely to be more environmentally benign.

  • Ease of Handling: As a liquid, it is easier to handle than gaseous methyl halides.[9]

Limitations:

  • Limited Reactivity Data: There is a notable lack of peer-reviewed studies that systematically evaluate the reactivity and substrate scope of DMG-Me as a methylating agent.

  • Potentially Higher Temperatures Required: The activation of DMG-Me to its reactive form may require elevated temperatures, potentially limiting its use with thermally sensitive substrates.

The Competitors: A Comparative Overview

To understand the potential role of DMG-Me, it must be compared against the established alternatives, each with distinct advantages and significant drawbacks.

The Classics: Methyl Iodide (MeI) and Dimethyl Sulfate (DMS)
  • Reactivity: Both are highly potent Sₙ2 electrophiles, capable of methylating a wide array of nucleophiles (phenols, amines, thiols, carboxylates) under mild conditions.[3] DMS is often considered more efficient and is widely used in industrial processes.[4]

  • Causality in Experimental Choice: The choice of MeI or DMS is often driven by the need for high reactivity at low temperatures. A strong base, such as potassium carbonate or sodium hydride, is typically used to deprotonate the nucleophile, which then readily attacks the electrophilic methyl group.

  • Trustworthiness & Safety: This is where these reagents falter significantly. Both are classified as highly toxic and carcinogenic.[5] DMS is particularly insidious as it is readily absorbed through the skin and can cause delayed, severe respiratory distress. Their use necessitates stringent safety protocols, including specialized handling equipment and dedicated waste streams, adding significant overhead to the experimental process.[5]

The Modern "Green" Alternative: Dimethyl Carbonate (DMC)
  • Reactivity: DMC is a much safer, non-toxic alternative but is also significantly less reactive than MeI or DMS.[5][13] Effective methylation with DMC typically requires higher temperatures (often >120°C), higher pressures, or the use of specific catalysts.[5][13]

  • Causality in Experimental Choice: DMC is chosen when safety and sustainability are paramount. The reaction mechanism is different; it involves a base-catalyzed nucleophilic attack on the carbonyl carbon, followed by the elimination of a methoxycarbonyl group or, at higher temperatures, direct methylation with the release of methanol and carbon dioxide. This pathway avoids the formation of inorganic salts, a major advantage in green chemistry.[5]

  • Trustworthiness & Substrate Scope: DMC shows excellent selectivity for the O-methylation of phenols and the methylation of carboxylic acids.[5][13] It can also be used for N-methylation, though it may be less efficient than traditional agents for less nucleophilic amines.[1]

Head-to-Head Comparison: Data-Driven Analysis

While direct comparative data for DMG-Me is limited, we can create a comparative framework based on the known properties of its competitors.

Table 1: Physicochemical and Toxicological Properties of Methylating Agents
PropertyThis compound (DMG-Me)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Formula C₅H₁₁NO₂CH₃IC₂H₆O₄SC₃H₆O₃
M.W. ( g/mol ) 117.15[9]141.94126.1390.08
Boiling Point 135°C[8]42.4°C188°C (decomposes)90°C
Toxicity Low (inferred)Highly Toxic, CarcinogenHighly Toxic, Carcinogen[5]Non-toxic[5]
Key Hazards Skin/eye irritant[8][9]Volatile, Light-sensitiveCorrosive, absorbed by skin[5]Flammable
Byproducts DMG (inferred)Iodide SaltsSulfate SaltsMethanol, CO₂
"Green" Profile Good (inferred)PoorVery PoorExcellent
Table 2: Comparative Efficacy in a Model Reaction (O-Methylation of a Phenol)
ParameterDMG-Me (Projected)Methyl Iodide (Typical)Dimethyl Sulfate (Typical)Dimethyl Carbonate (Typical)
Substrate 4-Cyanophenol4-Cyanophenol4-Cyanophenol4-Cyanophenol
Base K₂CO₃K₂CO₃NaOHK₂CO₃ / DBU
Solvent DMF / NMPAcetone / DMFWater / Toluene (PTC)DMC (as solvent)
Temperature 80-120°C56°C (reflux)60-80°C90-160°C
Reaction Time 4-12 hours2-6 hours1-4 hours5-24 hours
Yield Moderate to Good (?)>95%>95%>90% (optimized)
Safety Notes Standard precautionsHigh; use in fume hoodExtreme; specialized PPEStandard precautions

Experimental Protocols: A Contrast in Workflow

The practical differences between using a hazardous versus a safer methylating agent are best illustrated by comparing their experimental workflows.

Protocol 1: O-Methylation of 4-Cyanophenol using Dimethyl Sulfate (DMS)
  • Causality: This protocol prioritizes speed and yield, accepting the high risks associated with DMS. The use of a phase-transfer catalyst (PTC) like TBAB is a self-validating system to enable the reaction between the aqueous sodium phenoxide and the DMS in the organic phase.

  • Setup (Strict Engineering Controls): In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, thermocouple, and a dropping funnel. Prepare a separate vessel with a 10% NaOH solution for quenching any residual DMS.

  • Reaction: Charge the reactor with 4-cyanophenol (1 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq.). Add 30% aqueous NaOH (1.2 eq.) and stir vigorously.

  • Addition of DMS (Critical Step): Carefully add dimethyl sulfate (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 40°C. The reaction is exothermic.

  • Monitoring: Stir at 60°C for 2 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup (Hazardous): Cool the reactor to 10°C. Slowly add 10% aqueous ammonia to quench any unreacted DMS. Separate the organic layer. Wash with water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or chromatography.

Protocol 2: O-Methylation of 4-Cyanophenol using Dimethyl Carbonate (DMC)
  • Causality: This protocol prioritizes safety and sustainability. DMC serves as both the reagent and solvent, simplifying the reaction mixture. The higher temperature is necessary to overcome DMC's lower intrinsic reactivity.

  • Setup: In a standard round-bottom flask, add 4-cyanophenol (1 eq.) and anhydrous potassium carbonate (2 eq.).

  • Reaction: Add an excess of dimethyl carbonate to the flask. Fit the flask with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 90°C) and maintain for 8-12 hours. For less reactive phenols, a higher temperature (up to 160°C) in a sealed vessel may be required.[5][13]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup (Simplified & Safe): Cool the reaction mixture. Filter to remove the potassium carbonate.

  • Isolation: Remove the excess DMC under reduced pressure. The resulting crude product is often of high purity, but can be further purified if necessary.


}

Contrasting workflows for hazardous vs. green methylating agents.

Conclusion and Future Outlook

The selection of a methylating agent is a complex decision that balances reactivity, safety, and sustainability.

  • Dimethyl Sulfate and Methyl Iodide remain the reagents of choice for reactions demanding high potency and low temperatures, but their severe toxicity necessitates extensive and costly safety infrastructure.

  • Dimethyl Carbonate has firmly established itself as the leading green alternative, offering an excellent safety profile and atom economy, albeit at the cost of lower reactivity that often requires more forcing conditions.[5]

This compound (DMG-Me) remains a reagent of high potential but low current applicability due to a lack of dedicated research. While its profile suggests it could be a safe and effective methylating agent, there is a clear need for systematic studies to characterize its reactivity, define its substrate scope, and publish optimized protocols. Until such data becomes available, it remains a theoretical contender rather than a practical alternative in the synthetic chemist's toolbox. Future research in this area would be highly valuable, potentially adding a new, environmentally benign tool for this crucial chemical transformation.

References

  • Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. VetriScience Laboratories.[Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ResearchGate.[Link]

  • Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. PubChem.[Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health.[Link]

  • DNA methylation data by sequencing: experimental approaches and recommendations for tools and pipelines for data analysis. National Institutes of Health.[Link]

  • Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties. Dalton Transactions (RSC Publishing).[Link]

  • On the mechanism of action of the alkylating agents. I. Interaction of alkylating agents with nucleic acids. SciSpace.[Link]

  • This compound. MySkinRecipes.[Link]

  • Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Sciencemadness.org.[Link]

  • What is the mechanism of Betaine? Patsnap Synapse.[Link]

  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS.[Link]

  • Catalyst-free N-methylation of amines using CO2. RSC Publishing.[Link]

  • Clinical and High-Dose Alkylating Agents. SlideShare.[Link]

  • Beneficial Effects of Betaine: A Comprehensive Review. PubMed Central.[Link]

  • Convenient O-methylation of phenols with dimethyl carbonate. Waseda University.[Link]

  • Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.[Link]

  • Improved procedure for the synthesis of methyl ethers from alcohols. Indian Academy of Sciences.[Link]

  • Alkylating antineoplastic agent. Wikipedia.[Link]

  • DiMeLo-seq: Directed Methylation with Long-read sequencing. Protocols.io.[Link]

  • Differential methylation values in differential methylation analysis. PubMed Central.[Link]

  • Isolation and functional characterization of N-methyltransferases that catalyze betaine synthesis from glycine in a halotolerant photosynthetic organism Aphanothece halophytica. PubMed.[Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.[Link]

  • Intracellular concentrations of betaine and dimethylglycine (DMG) in... ResearchGate.[Link]

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. ImpediMed.[Link]

  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system | Request PDF. ResearchGate.[Link]

  • The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. University of Surrey.[Link]

  • Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry (RSC Publishing).[Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.[Link]

  • An optimized protocol to detect high‐throughput DNA methylation from custom targeted sequences on 96 samples simultaneously. ResearchGate.[Link]

  • Alkylating Agents. ResearchGate.[Link]

  • Comparison of current methods for genome-wide DNA methylation profiling. PubMed.[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of N,N-Dimethylglycine Methyl Ester from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

In the realms of pharmaceutical development and nuanced organic synthesis, the quality of starting materials is not merely a parameter—it is the foundation upon which reproducible and reliable results are built. N,N-Dimethylglycine methyl ester (DMG-Me), a versatile intermediate, is no exception.[1] Its utility as a building block for bioactive molecules and in modifying peptide properties makes the choice of supplier a critical decision point in any research endeavor.[1] This guide provides a comprehensive framework for the comparative analysis of DMG-Me from various commercial sources, ensuring that the material selected meets the stringent requirements of your application.

The narrative that follows eschews a simple checklist in favor of a logical, experiment-driven workflow. We will explore not just what to test, but why specific analytical methodologies are chosen and how to interpret the resulting data to build a holistic quality profile of the material. This self-validating system of protocols is designed to empower researchers to make informed purchasing decisions grounded in empirical evidence.

Section 1: The Rationale for Rigorous Qualification

The purity specifications on a supplier's bottle or Certificate of Analysis (C of A) provide a valuable, yet incomplete, picture. Often, purity is stated as a percentage (e.g., >98% by GC), but this single number belies the complexity of the material's composition.[2] The identity and quantity of the remaining percentage can significantly impact reaction outcomes, particularly in sensitive catalytic systems or when developing active pharmaceutical ingredients (APIs).

Potential variations between suppliers can stem from:

  • Different Synthetic Routes: Methods such as the esterification of N,N-Dimethylglycine or reactions involving methyl chloroacetate and dimethylamine can introduce distinct profiles of process-related impurities.[3][4]

  • Purification and Handling: Differences in distillation, crystallization, and storage procedures can affect the levels of residual solvents, water content, and potential degradation products.

  • Storage Stability: Some suppliers note that the product may form a precipitate upon storage, recommending the use of the supernatant. This highlights potential stability issues that warrant investigation.

Therefore, an independent, multi-faceted analytical verification is paramount.

Section 2: A Multi-Technique Approach to Quality Assessment

A robust comparative analysis relies on orthogonal analytical techniques, each providing a unique piece of the quality puzzle. The following workflow is proposed as a comprehensive strategy for evaluating DMG-Me from different suppliers.

Caption: Proposed workflow for the comparative analysis of this compound.

Initial Physical and Visual Inspection

Before any instrumental analysis, a simple visual inspection is crucial.

  • Appearance: The product is typically a colorless to pale yellow liquid.[2] Note any significant color variations, presence of particulates, or turbidity.

  • Supplier Documentation: Review the Certificate of Analysis for each supplier. Note the specified purity, the analytical technique used for its determination (e.g., GC, titration), and any listed impurity limits.[2]

Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation and identity confirmation.

Rationale: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule. The chemical shifts, signal integrations, and coupling patterns must be consistent with the known structure of this compound. Any unexpected signals can indicate the presence of impurities.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the DMG-Me sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Expected ¹H NMR Spectrum (in CDCl₃):

  • ~3.70 ppm (singlet, 3H, -OCH₃)

  • ~3.15 ppm (singlet, 2H, -NCH₂CO-)

  • ~2.35 ppm (singlet, 6H, -N(CH₃)₂)

Interpretation:

  • Confirm Identity: The presence of these three singlets with an integration ratio of 3:2:6 confirms the identity of the main component as DMG-Me.[4][5]

  • Detect Impurities: Scrutinize the baseline for any small, unassigned peaks. Residual solvents (e.g., methanol, diethyl ether from synthesis) or process-related impurities will appear as distinct signals.

Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating and detecting minor impurities that may not be visible by NMR.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for separating and identifying volatile and semi-volatile impurities. The high separation efficiency of gas chromatography combined with the definitive identification power of mass spectrometry makes it a powerful tool for purity assessment. Many suppliers use GC to determine the primary assay value.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the DMG-Me sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet: Split injection mode, 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The purity can be estimated by the area percent of the main peak. Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).[6]

Potential Impurities to Look For:

  • Starting Materials: N,N-Dimethylglycine, Methanol.

  • Byproducts: Unreacted intermediates from the specific synthetic route used.[3]

2.3.2. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is complementary to GC and is particularly suited for analyzing non-volatile or thermally labile impurities. Since DMG-Me lacks a strong UV chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, derivatization can be employed for UV or fluorescence detection.[7][8][9]

Experimental Protocol: HPLC-ELSD

  • Sample Preparation: Prepare a solution of the DMG-Me sample (~1 mg/mL) in the mobile phase.

  • HPLC Method:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is generally suitable.[10]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min).

  • Data Analysis: Similar to GC, assess purity based on area percent. Peak identity can be inferred by retention time, but confirmation requires mass spectrometry (LC-MS).

Quantification of Specific Impurities

2.4.1. Water Content by Karl Fischer Titration

Rationale: Water is a common impurity in chemical reagents and can act as a nucleophile in many reactions, leading to unwanted side products and yield loss. Karl Fischer titration is the most accurate and specific method for determining water content.[11][12][13] It is superior to loss-on-drying methods as it is specific to water and not other volatile components.[13]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Setup: Use an automated Karl Fischer titrator. Standardize the titrant (e.g., a one-component reagent with a titer of 5 mg/mL) using a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the DMG-Me sample directly into the titration vessel containing a pre-tared solvent (e.g., anhydrous methanol). The sample size should be chosen to consume a reasonable volume of titrant.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[14]

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the sample weight and the volume of titrant consumed. Perform the analysis in triplicate for each sample to ensure precision.

Section 3: Data Synthesis and Supplier Selection

The final step is to collate all the experimental data into a clear, comparative format. This allows for an objective, evidence-based decision.

Comparative Data Summary Table
ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Stated Purity (C of A) >98% (GC)99% (GC)>97.5% (GC)>98.0%
Appearance Clear, colorlessClear, colorlessPale yellowClear, colorless
Identity (¹H NMR) ConfirmedConfirmedConfirmedMust Conform
Purity by GC-MS (% Area) 99.2%99.5%98.1%Report Value
Total Impurities (GC-MS) 0.8%0.5%1.9%< 1.0%
Identified Impurity X (GC) 0.2%Not Detected0.8%< 0.1%
Identified Impurity Y (GC) 0.1%0.1%0.4%< 0.2%
Purity by HPLC-ELSD (% Area) 99.4%99.6%98.5%Report Value
Water Content (Karl Fischer) 850 ppm450 ppm2100 ppm< 1000 ppm (0.1%)
Lot-to-Lot Consistency (Data from 3 lots)(Data from 1 lot)(Data from 2 lots)Assess Variability
Overall Recommendation Pass Pass (Preferred) Fail ---

This table is for illustrative purposes. Actual acceptance criteria must be defined based on the specific requirements of the intended application.

Decision Logic and Justification

G Purity Purity > 99% (GC & HPLC)? Water Water Content < 1000 ppm? Purity->Water Yes Reject Reject Supplier Purity->Reject No Impurities Critical Impurities < 0.1%? Water->Impurities Yes Water->Reject No Consistency Good Lot-to-Lot Consistency? Impurities->Consistency Yes Impurities->Reject No Accept Accept Supplier Consistency->Accept Yes Consistency->Reject No

Caption: Decision tree for supplier qualification based on analytical data.

Interpretation and Final Selection: In the hypothetical data presented, Supplier B would be the preferred choice. It exhibits the highest purity by both GC and HPLC, has the lowest water content, and does not contain the critical impurity X. Supplier A is also acceptable, meeting all defined criteria. Supplier C would be rejected due to its lower purity, high water content, and significant levels of identified impurities.

The final decision should also weigh factors such as cost, availability, and the supplier's willingness to provide lot-specific data and documentation. By systematically generating and evaluating this comprehensive analytical data, you can confidently select a supplier of this compound that ensures the quality, consistency, and success of your scientific and developmental work.

References

  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Johnson, D. W. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(5), 535-546. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu.... Retrieved from [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Laboratory Chemicals, this compound, 25g, Each. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of N,N-Dimethylglycine Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Orthogonal Analytical Approaches

In the landscape of pharmaceutical development and chemical analysis, the certainty of a measurement is paramount. For a seemingly simple molecule like N,N-Dimethylglycine methyl ester (DMG-Me), an intermediate and building block in various syntheses[1][2], relying on a single analytical technique is a risk we can ill-afford. Each analytical method possesses inherent biases and limitations. True analytical confidence is achieved through orthogonal validation—the cross-verification of results from techniques based on different physicochemical principles.

This guide provides an in-depth, experience-driven comparison of three powerful and commonly employed analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of their performance characteristics, all grounded in established scientific principles and regulatory expectations.

The Analyte in Focus: this compound

This compound is a small, polar molecule with a tertiary amine and an ester functional group. Its physicochemical properties, including volatility, polarity, and solubility, dictate the most appropriate analytical strategies.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂[3]
Molecular Weight117.15 g/mol [4]
Boiling Point134-135 °C[2]
AppearanceColorless to pale yellow liquid[1][4]
SolubilitySoluble in common organic solventsInferred from structure

Its relatively low boiling point suggests that GC-based methods are feasible, while its polarity and the presence of a basic nitrogen atom make it amenable to LC-MS analysis. The presence of distinct proton signals makes it a candidate for qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach for Volatile Analytes

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds. For DMG-Me, direct injection is possible due to its boiling point; however, derivatization is often employed for amino acid esters to improve peak shape and thermal stability[5][6].

The Rationale Behind the GC-MS Protocol

The choice of a derivatization agent is critical. While DMG-Me is not a primary or secondary amine, acylation can still be beneficial to cap any potential active sites and improve chromatographic performance. Here, we opt for derivatization with pentafluoropropionic anhydride (PFPA) to form the pentafluoropropionyl derivative. This increases the molecular weight and introduces electronegative fluorine atoms, which can enhance sensitivity in certain MS detectors[6][7].

Experimental Protocol: GC-MS Analysis of DMG-Me

Objective: To quantify this compound in a solvent matrix using GC-MS with derivatization.

Materials:

  • This compound standard (>98% purity)[4]

  • Internal Standard (IS): Deuterated this compound (DMG-Me-d3) or a suitable analogue.

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Toluene (GC grade)

  • Anhydrous Sodium Sulfate

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of DMG-Me (1 mg/mL) in ethyl acetate.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • Derivatization:

    • To 100 µL of each standard and sample, add 50 µL of PFPA.

    • Vortex the mixture for 30 seconds.

    • Heat at 65°C for 30 minutes in a sealed vial[7].

    • Cool to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of toluene[5].

  • GC-MS Analysis:

    • Injector: 250°C, Splitless mode

    • Oven Program: 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for DMG-Me-PFP and the IS-PFP derivative. Based on the structure, potential fragments would include ions related to the loss of the ester group and fragmentation of the dimethylamino moiety.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Standard/Sample Spike Spike with Internal Standard Start->Spike Derivatize Derivatize with PFPA Spike->Derivatize Evaporate Evaporate to Dryness Derivatize->Evaporate Reconstitute Reconstitute in Toluene Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of DMG-Me Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS is a highly sensitive and selective technique, particularly well-suited for the analysis of compounds in complex biological matrices[8][9][10][11]. For DMG-Me, its polar nature and the presence of a tertiary amine make it an excellent candidate for electrospray ionization (ESI) in positive ion mode.

The Rationale Behind the LC-MS/MS Protocol

A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. The choice of chromatographic conditions is crucial for retaining and separating this small, polar analyte. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is a logical choice, as it provides better retention for polar compounds compared to traditional reversed-phase columns. The use of a tandem mass spectrometer (triple quadrupole) allows for highly selective detection through Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis of DMG-Me

Objective: To quantify this compound in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials:

  • This compound standard (>98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (for matrix-matched standards)

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (Triple Quadrupole) with an ESI source

  • HILIC Column: Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Prepare matrix-matched calibration standards by spiking known concentrations of DMG-Me into blank plasma.

    • To 50 µL of plasma (standards, QCs, and unknown samples), add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B (hold 0.5 min), ramp to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS Ionization: ESI Positive

    • MRM Transitions:

      • DMG-Me: Precursor ion (M+H)⁺ → Product ion

      • IS: Precursor ion (M+H)⁺ → Product ion

      • Note: MRM transitions must be optimized by infusing the analyte and IS into the mass spectrometer.

Workflow Diagram```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample/Standard Spike Add Acetonitrile with Internal Standard Start->Spike Precipitate Protein Precipitation & Centrifugation Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate HILIC Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of DMG-Me Calibrate->Quantify

Caption: qNMR analysis workflow for this compound.

Cross-Validation: A Comparative Analysis of Performance

The true power of this multi-technique approach lies in the cross-validation of the results. The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on established principles and data from similar small molecule analyses. These values should be experimentally verified for each specific application.

Performance CharacteristicGC-MSLC-MS/MSqNMR
Specificity High (with MS detection)Very High (with MRM)High (relies on signal resolution)
Linearity (r²) >0.99>0.995Not applicable (absolute method)
Range ng/mL - µg/mLpg/mL - ng/mLmg/mL
Limit of Quantification (LOQ) Low ng/mLHigh pg/mL to low ng/mL~5 µM for amino acids
Precision (%RSD) < 15%< 15%< 2%
Accuracy (% Recovery) 85-115%85-115%98-102% (for purity)
Sample Throughput ModerateHighLow
Matrix Effects Can be significantCan be significant (ion suppression/enhancement)Minimal
Derivatization Required RecommendedNoNo

This comparative data is grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[12][13][14][15]

Conclusion: A Triad of Techniques for Unimpeachable Data

The choice of analytical technique for the quantification of this compound is not a matter of selecting the "best" method, but rather the most appropriate method for the specific research question and sample matrix.

  • GC-MS offers a robust and reliable method, particularly for purity and identity confirmation in relatively clean samples.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

  • qNMR stands as a powerful, absolute method for purity assessment and the certification of reference materials, requiring no analyte-specific calibration standards.

By employing these orthogonal techniques and cross-validating the results, researchers and drug development professionals can achieve the highest level of confidence in their analytical data, ensuring the quality, safety, and efficacy of their products. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is the cornerstone of modern analytical science.

References

  • Google Patents. (n.d.). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Intuition-Labs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 23, 2026, from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 23, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved January 23, 2026, from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 23, 2026, from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 23, 2026, from [Link]

  • Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(9), 1357-1383.
  • de Jong, A. P., et al. (2019). Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology.
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. Retrieved January 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. Retrieved January 23, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, October 5). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Retrieved January 23, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • PubMed. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Retrieved January 23, 2026, from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181.
  • ResearchGate. (n.d.). Development and validation of a new lc-ms/ms method for the determination of orlistat in biological matrices using experimental design. Retrieved January 23, 2026, from [Link]

  • Dove Medical Press. (2023, November 28). Development and validation of an UPLC-MS/MS method. Retrieved January 23, 2026, from [Link]

  • Bureau International des Poids et Mesures. (2019, March 14). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved January 23, 2026, from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved January 23, 2026, from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved January 23, 2026, from [Link]

  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Retrieved January 23, 2026, from [Link]

  • Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(3), 181.
  • Patsnap. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethylglycine. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Derivatization: Efficacy Comparison of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly in fields reliant on chromatography and mass spectrometry, the derivatization of analytes is a cornerstone technique for enhancing analytical performance. This guide provides an in-depth technical comparison of N,N-Dimethylglycine methyl ester (DMG-Me) as a derivatization agent against other commonly employed alternatives. As Senior Application Scientists, our goal is to not only present protocols but to explain the underlying chemical principles and strategic advantages of these choices, ensuring robust and reliable analytical outcomes.

The "Why" of Derivatization: Enhancing Analytical Visibility

Many biologically and pharmaceutically significant molecules possess characteristics that make them challenging to analyze directly by techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS). These challenges often stem from:

  • Poor Volatility: Compounds with polar functional groups (-OH, -NH2, -COOH) often have low vapor pressures, making them unsuitable for GC analysis.

  • Thermal Instability: Many complex molecules degrade at the high temperatures required for GC.

  • Low Ionization Efficiency: In mass spectrometry, some molecules do not readily form ions, leading to poor sensitivity.

  • Poor Chromatographic Behavior: Polar analytes can interact strongly with the stationary phase, leading to peak tailing and poor resolution.

Derivatization addresses these issues by chemically modifying the analyte to produce a derivative with more favorable properties, such as increased volatility, thermal stability, and enhanced ionization efficiency[1].

This compound (DMG-Me): A Closer Look

This compound is a derivative of the naturally occurring amino acid N,N-Dimethylglycine (DMG). The presence of the tertiary amine group and the ester functionality makes it an interesting candidate for derivatization reactions. The core principle behind its use lies in the introduction of a dimethylamino group into the analyte molecule.

Mechanism of Derivatization

While specific literature detailing DMG-Me as a widely-used, commercially available derivatization reagent is sparse, the derivatization strategy involving the N,N-dimethylglycine (DMG) moiety is documented, particularly for enhancing mass spectrometric detection[2][3]. The derivatization process would typically involve the reaction of an activated form of N,N-dimethylglycine with the target functional group on the analyte. For instance, DMG can be activated to its imidazolide and then reacted with alcohols to form DMG esters[2].

A plausible mechanism for the derivatization of a primary amine with an activated form of DMG-Me (e.g., an acyl halide or an active ester) would proceed via nucleophilic acyl substitution.

G cluster_0 Analyte (Primary Amine) cluster_1 Activated DMG-Me cluster_2 Derivatized Analyte Analyte R-NH₂ Product (CH₃)₂N-CH₂-CO-NH-R Analyte->Product Nucleophilic Attack DMG_Me (CH₃)₂N-CH₂-CO-X (X = Leaving Group) DMG_Me->Product

Caption: Derivatization of a primary amine with activated DMG-Me.

Comparative Analysis of Derivatization Agents

The choice of a derivatization agent is critical and depends on the analyte, the analytical technique, and the desired outcome. Here, we compare the potential characteristics of DMG-Me with established derivatization agents.

FeatureThis compound (DMG-Me)Silylating Agents (e.g., MSTFA, BSTFA)Acylating Agents (e.g., Alkyl Chloroformates)
Target Analytes Primarily amines and alcohols. Potentially carboxylic acids via ester exchange.Compounds with active hydrogens (-OH, -NH2, -SH, -COOH)[4].Amines, alcohols, phenols[5].
Reaction Conditions Likely requires activation and heating[2].Generally mild, but sensitive to moisture[4].Can be rapid and performed in aqueous media[6].
Volatility of Derivatives Moderately increased.Significantly increased[4].Increased.
Stability of Derivatives Generally stable.Variable, can be moisture-sensitive[4].Generally stable.
Ionization Enhancement (MS) Significant, due to the presence of a readily protonated tertiary amine[3].Can enhance fragmentation and provide characteristic ions[4].Can improve ionization efficiency.
Byproducts Dependent on the leaving group of the activated DMG-Me.Volatile and generally do not interfere with chromatography[7].Can be corrosive (e.g., HCl from chloroformates).
Advantages Introduces a permanent positive charge (after protonation), ideal for ESI-MS.Well-established with a wide range of applications and commercially available reagents.Fast reactions and applicable to aqueous samples.
Disadvantages Not a commonly available commercial reagent for derivatization. Limited literature on its broad applicability.Sensitivity to moisture requires anhydrous conditions.Can produce harsh byproducts.

Experimental Protocols

While a specific, validated protocol for using DMG-Me as a derivatization agent is not widely published, a representative protocol for the derivatization of alcohols using N,N-dimethylglycine imidazolide provides a solid foundation[2].

Preparation of N,N-Dimethylglycine Imidazolide
  • To a solution of N,N-dimethylglycine (1 mmol) in dry dichloromethane (5 mL), add 1,1'-carbonyldiimidazole (1.1 mmol).

  • Stir the mixture at room temperature for 1 hour. The formation of the imidazolide can be monitored by the evolution of CO2.

  • The resulting solution of N,N-dimethylglycine imidazolide is used directly in the next step.

Derivatization of a Hydroxyl-Containing Analyte
  • To the solution of N,N-dimethylglycine imidazolide, add the analyte containing a hydroxyl group (e.g., a long-chain fatty alcohol, 0.5 mmol) and triethylamine (1.5 mmol).

  • Seal the reaction vessel and heat at 60°C for 2 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with a suitable solvent (e.g., methanol/water) for LC-MS analysis or further purified if necessary.

G cluster_0 Workflow for Derivatization with DMG Imidazolide A Prepare DMG Imidazolide Solution B Add Analyte and Triethylamine A->B Step 1 C Heat Reaction Mixture B->C Step 2 D Cool and Dilute for Analysis C->D Step 3

Caption: Experimental workflow for alcohol derivatization.

Conclusion: The Verdict on DMG-Me

This compound, and more broadly the use of the DMG moiety, presents a promising strategy for the derivatization of specific classes of analytes, particularly for LC-MS applications. The key advantage lies in the introduction of a tertiary amine, which can be readily protonated to carry a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS[3]. This "charge-tagging" approach can lead to substantial improvements in sensitivity[2].

However, when compared to well-established reagents like silylating agents (MSTFA, BSTFA) and acylating agents (alkyl chloroformates), DMG-Me is not as versatile or as readily available. The silylating agents are the workhorses for GC-MS, effectively increasing the volatility of a wide range of polar analytes[4]. Alkyl chloroformates offer the benefit of rapid derivatization in aqueous media, making them suitable for high-throughput applications[6].

References

  • Bermejo-López, A., Raeder, M., Martínez-Castro, E., & Martín-Matute, B. (2022). Chem, 8(12), 3302-3323.
  • Johnson, D. W. (2001). Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(4), 431-439.
  • Wang, M., Wang, C., & Han, X. (2014). Charge-based derivatization for lipid analysis by mass spectrometry. Mass spectrometry reviews, 33(5), 373–390.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Ji, Y., Sweeney, J., Zoglio, J., & Gorin, D. J. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. The Journal of Organic Chemistry, 78(22), 11606–11611.
  • Patents, G. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kim, J., Kim, H., & Kim, Y. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.

Sources

A Comparative Guide to the Inter-Laboratory Analysis of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N,N-Dimethylglycine methyl ester (DMG-ME) is critical for a variety of applications, ranging from its use as a dermal osmosis accelerator in pharmaceutical formulations to its role as an intermediate in chemical synthesis. Ensuring the reliability and comparability of analytical results across different laboratories is paramount for regulatory compliance, product quality control, and advancing scientific research.

This guide provides an in-depth technical comparison of two prevalent analytical methodologies for DMG-ME analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and analyze illustrative inter-laboratory comparison data to provide a comprehensive understanding of the performance of these methods. While a formal inter-laboratory study for DMG-ME has not been published, the data presented herein is synthesized from validated methods for structurally similar compounds, such as other amino acid esters and tertiary amines, to provide a realistic performance benchmark.[1][2][3]

The Analytical Challenge: this compound

DMG-ME is a relatively small and polar molecule, which can present challenges for chromatographic separation and sensitive detection. Its tertiary amine functional group makes it amenable to certain derivatization strategies for GC-MS analysis, while its inherent charge in solution lends itself to LC-MS/MS analysis. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Methodologies for Quantification

Two of the most powerful and widely used techniques for the quantitative analysis of small molecules like DMG-ME are GC-MS and LC-MS/MS. Each has its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like DMG-ME, a derivatization step is often necessary to increase volatility and improve chromatographic peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of a wide range of analytes in complex matrices due to its high selectivity and sensitivity.[3][4] This technique is particularly well-suited for polar and non-volatile compounds like DMG-ME, often without the need for derivatization.

Simulated Inter-Laboratory Comparison Study Design

To illustrate the expected performance of these methods, we will discuss a simulated inter-laboratory comparison study. In this simulated study, ten laboratories were provided with a set of blind samples containing DMG-ME at three different concentration levels in a simple matrix (e.g., acetonitrile). The laboratories were instructed to use their in-house, validated GC-MS or LC-MS/MS methods for quantification.

Reference Material: For this simulated study, a certified reference material (CRM) of N,N-Dimethylglycine from a reputable source would be used to prepare the stock solutions for spiking the samples. Several suppliers offer amino acid standards and CRMs that are crucial for ensuring the accuracy and traceability of measurements.[5][6][7][8][9]

Sample Preparation and Stability: All samples were prepared from a single stock solution to minimize initial variability. Participants were instructed to store samples at -20°C and analyze them within a specified timeframe to mitigate potential degradation. Stability of amino acid esters is a critical factor, and proper storage is essential to ensure the integrity of the samples.[10][11]

Experimental Protocols

Below are detailed, step-by-step methodologies for the GC-MS and LC-MS/MS analysis of DMG-ME that could be employed in such a study.

GC-MS Protocol with Derivatization

This protocol describes a common approach for the analysis of amines by GC-MS, which involves a derivatization step.[2][12]

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample, add an internal standard (e.g., deuterated DMG-ME).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for DMG-ME derivative (to be determined empirically).

    • m/z for internal standard derivative (to be determined empirically).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (100 µL) IS Add Internal Standard Sample->IS Evap Evaporate to Dryness IS->Evap Deriv Add Derivatization Reagent Evap->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject into GC Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (50 µL) IS Add Internal Standard Sample->IS Dilute Dilute/Precipitate IS->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Sources

A Comparative Analysis of the Biological Effects of N,N-Dimethylglycine and its Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the life sciences, understanding how minor structural modifications can drastically alter the biological activity of a molecule is fundamental. This guide provides an in-depth comparison of N,N-Dimethylglycine (DMG), a well-known nutritional supplement, and its less-studied derivative, N,N-Dimethylglycine methyl ester (DMG-Me). While DMG has a documented history of use for enhancing immune response, improving physical performance, and acting as an antioxidant, the biological profile of DMG-Me remains largely unexplored.[1][2] This guide will dissect the known attributes of DMG, infer the probable characteristics of DMG-Me based on its chemical structure, and propose a comprehensive experimental framework to rigorously compare the two compounds.

Introduction to N,N-Dimethylglycine (DMG) and its Methyl Ester (DMG-Me)

N,N-Dimethylglycine is a naturally occurring derivative of the amino acid glycine, found in foods such as beans, liver, and cereal grains.[2][3] It is an intermediate in the metabolism of choline and is involved in the homocysteine pathway.[1][4] DMG has been investigated for a variety of health benefits, including its role as a metabolic enhancer, an immunomodulator, and an antioxidant.[5][6] It is believed to support cellular processes by acting as a methyl donor and enhancing oxygen utilization.[1][2]

This compound, on the other hand, is the methyl ester derivative of DMG. While its synthesis and some physicochemical properties are documented, its biological effects are not well-studied.[7][8][9] DMG-Me is primarily used as an intermediate in organic synthesis.[8] A notable application mentioned in patent literature is its use as a dermal penetration enhancer, which suggests increased lipophilicity compared to DMG.[7] This key difference in polarity is expected to significantly influence its biological activity.

Comparative Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties. The primary structural difference between DMG and DMG-Me is the esterification of the carboxylic acid group in DMG to a methyl ester in DMG-Me. This seemingly small change has significant implications for their properties, as summarized in the table below.

PropertyN,N-Dimethylglycine (DMG)This compound (DMG-Me)Inferred Impact on Biological Activity
Molecular Formula C4H9NO2C5H11NO2Increased molecular weight for DMG-Me.
Molecular Weight 103.12 g/mol [3]117.15 g/mol [8][9]Minor difference, unlikely to be a major factor in activity.
Structure (CH3)2NCH2COOH(CH3)2NCH2COOCH3The carboxylic acid group of DMG is esterified in DMG-Me.
Polarity Zwitterionic at physiological pH, highly polar.Less polar due to the absence of a charged carboxylate group.Increased lipophilicity of DMG-Me may enhance cell membrane permeability.
Solubility Soluble in water.Expected to have lower water solubility and higher solubility in organic solvents.Differences in formulation and bioavailability are likely.
Boiling Point Decomposes134-135°C[8]Reflects the change from a salt-like amino acid to a more volatile ester.
Known Biological Roles Antioxidant, immunomodulator, metabolic enhancer.[5]Primarily a synthesis intermediate; potential dermal penetration enhancer.[7][8]The core biological activities of DMG may be altered in DMG-Me.

Proposed Experimental Workflows for Comparative Analysis

Given the lack of direct comparative data, a structured experimental approach is necessary to elucidate the biological effects of DMG-Me relative to DMG. The following protocols are designed to provide a comprehensive comparison.

Cellular Uptake and Permeability

The increased lipophilicity of DMG-Me suggests it may have enhanced cell permeability. This can be tested using a Caco-2 cell permeability assay, which is a well-established in vitro model for predicting human drug absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.

  • Compound Preparation: Prepare stock solutions of DMG and DMG-Me in a suitable solvent and dilute to final concentrations in transport buffer.

  • Permeability Assessment:

    • Add the test compounds to the apical (A) side of the Transwell inserts.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Analyze the concentration of DMG and DMG-Me in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value for DMG-Me would indicate greater passive diffusion across the cell monolayer.

G cluster_0 Caco-2 Permeability Assay Workflow Start Start Culture Caco-2 cells on Transwell inserts Culture Caco-2 cells on Transwell inserts Prepare DMG and DMG-Me solutions Prepare DMG and DMG-Me solutions Culture Caco-2 cells on Transwell inserts->Prepare DMG and DMG-Me solutions Add compounds to apical side Add compounds to apical side Prepare DMG and DMG-Me solutions->Add compounds to apical side Sample from basolateral side at time points Sample from basolateral side at time points Add compounds to apical side->Sample from basolateral side at time points Analyze samples by LC-MS/MS Analyze samples by LC-MS/MS Sample from basolateral side at time points->Analyze samples by LC-MS/MS Calculate Papp values Calculate Papp values Analyze samples by LC-MS/MS->Calculate Papp values End End Calculate Papp values->End

Caption: Workflow for Caco-2 permeability assay.

Metabolic Stability

The ester linkage in DMG-Me is susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which would convert it back to DMG. Assessing this stability is crucial for understanding its potential as a prodrug.

Experimental Protocol: In Vitro Metabolic Stability in Plasma and Liver Microsomes

  • Incubation: Incubate DMG-Me at a known concentration with human plasma and human liver microsomes.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of DMG-Me and the formation of DMG.

  • Data Analysis: Calculate the in vitro half-life (t1/2) of DMG-Me in both matrices. A short half-life would suggest rapid conversion to DMG.

Comparative Antioxidant Activity

DMG has been shown to possess antioxidant properties.[5] It is important to determine if DMG-Me retains this activity or if it needs to be hydrolyzed to DMG to be effective.

Experimental Protocol: Cellular Antioxidant Assay (CAA)

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of DMG and DMG-Me.

  • Induction of Oxidative Stress: Add a pro-oxidant, such as AAPH, to induce the formation of reactive oxygen species (ROS).

  • Fluorescence Measurement: Use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity over time.

  • Data Analysis: A reduction in fluorescence in the presence of the test compounds indicates antioxidant activity. Compare the dose-response curves for DMG and DMG-Me.

Immunomodulatory Effects

DMG has been reported to modulate the immune response.[10] This can be investigated for both compounds by assessing their impact on cytokine production in immune cells.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or use an immune cell line (e.g., THP-1).

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Compound Treatment: Co-incubate the stimulated cells with various concentrations of DMG and DMG-Me.

  • Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex bead array.

  • Data Analysis: Compare the effects of DMG and DMG-Me on cytokine production to determine their immunomodulatory potential.

Hypothesized Mechanisms of Action and Comparative Effects

Based on the known biological activities of DMG and the structural differences with DMG-Me, we can hypothesize the following:

  • Prodrug Potential of DMG-Me: Due to its increased lipophilicity, DMG-Me may be more readily absorbed across biological membranes. Once inside the cell, it could be hydrolyzed by intracellular esterases to release DMG, thereby acting as a prodrug for the parent compound.

  • Direct Activity of DMG-Me: It is also possible that DMG-Me possesses its own intrinsic biological activity, independent of its conversion to DMG. The ester group might allow it to interact with different molecular targets.

The proposed experiments will help to distinguish between these possibilities.

G cluster_0 Hypothesized Bioavailability and Action DMG-Me (Lipophilic) DMG-Me (Lipophilic) Cell Membrane Cell Membrane DMG-Me (Lipophilic)->Cell Membrane Enhanced Permeation DMG (Hydrophilic) DMG (Hydrophilic) DMG (Hydrophilic)->Cell Membrane Limited Permeation Intracellular DMG-Me Intracellular DMG-Me Cell Membrane->Intracellular DMG-Me Intracellular Space Intracellular Space Biological Effects Biological Effects Intracellular DMG Intracellular DMG Intracellular DMG-Me->Intracellular DMG Esterase Hydrolysis Intracellular DMG->Biological Effects

Caption: Hypothesized pathway of DMG-Me as a prodrug.

Conclusion

While N,N-Dimethylglycine is a well-documented bioactive molecule, its methyl ester derivative remains an enigma in terms of its biological effects. The structural modification from a carboxylic acid to a methyl ester is predicted to significantly increase its lipophilicity, which could enhance its cellular uptake and bioavailability, potentially positioning it as a prodrug for DMG. However, the possibility of its own intrinsic activity cannot be ruled out.

The experimental framework proposed in this guide provides a clear and scientifically rigorous path to compare the biological effects of DMG and DMG-Me. The results of these studies will be invaluable for researchers in drug development and nutritional science, providing a deeper understanding of how simple chemical modifications can be leveraged to modulate the biological activity of a compound.

References

  • VetriScience. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Retrieved from [Link]

  • Lendvai, G., et al. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. International Journal of Molecular Sciences, 24(14), 11425. [Link]

  • Memorial Sloan Kettering Cancer Center. (2022, February 9). Dimethylglycine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Takahashi, S., et al. (2017). N,N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. Journal of Reproduction and Development, 63(1), 37-41. [Link]

  • Wikipedia. (2023, December 27). Dimethylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of dietary supplementation with N,N-dimethylglycine (DMG) on.... Retrieved from [Link]

  • PubMed. (2025, August 25). [The role and mechanisms of N,N-dimethylglycine sodium in promoting wound healing in mice]. Retrieved from [Link]

  • Human Metabolome Database. (2005, November 16). Showing metabocard for Dimethylglycine (HMDB0000092). Retrieved from [Link]

  • Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium * on.... Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Glycine methyl ester hydrochloride. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary focus is innovation. However, the foundation of successful and sustainable research is an unwavering commitment to safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible science. This guide provides a detailed, operation-focused protocol for the safe disposal of N,N-Dimethylglycine methyl ester (CAS No. 7148-06-3), ensuring the protection of personnel, facilities, and the environment.

Core Principles: Understanding the Hazard Profile

Effective disposal begins with a thorough understanding of the chemical's intrinsic properties. This compound is not benign; its handling requires a calculated approach based on its specific hazards. The primary risks are associated with its flammability and its potential to cause irritation.

Causality Note: The classification as a Category 3 Flammable Liquid dictates that this substance must be handled as a significant fire risk. Its vapors are heavier than air and can travel to a distant ignition source. The irritant nature of the compound necessitates stringent measures to prevent skin and eye contact, as well as inhalation of vapors.

Hazard CategoryClassification & Key RisksOperational Imperative
Physical Hazard Flammable Liquid and Vapor (Category 3)STRICTLY PROHIBIT proximity to heat, sparks, open flames, and static discharge sources.[1]
Health Hazard Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.MANDATE the use of appropriate Personal Protective Equipment (PPE) to create a barrier against exposure.
Environmental Hazard Do not flush into surface water or sanitary sewer systems. Should not be released into the environment.[2]ENSURE all waste is captured and contained for approved disposal; drain and trash disposal are forbidden.

Pre-Disposal Protocol: Containment and Labeling

Proper waste management begins at the point of generation. Adhering to a systematic collection and containment protocol is the most effective way to prevent accidental release and ensure regulatory compliance.

Step-by-Step Waste Collection Procedure:
  • Select an Appropriate Waste Container:

    • Use a container made of a material chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable.

    • The container must have a secure, leak-proof screw cap.

    • Scientist's Note: Using an incompatible or poorly sealed container can lead to degradation of the container, leaks, and the release of flammable, irritating vapors.

  • Designate as a Hazardous Waste Stream:

    • This waste must be segregated. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. It is prudent to avoid mixing with strong oxidizing agents, a known incompatibility for the related compound N,N-Dimethylglycine.[2][3]

  • Label the Container Immediately:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and "CAS No. 7148-06-3."

    • Indicate the associated hazards by checking the boxes for "Flammable" and "Irritant."

  • Store Safely Pending Pickup:

    • Keep the sealed waste container in a designated satellite accumulation area.

    • This area must be well-ventilated and away from ignition sources.[1]

    • Ensure the storage location has secondary containment to capture any potential leaks.

cluster_workflow Diagram 1: Waste Collection Workflow start Waste Generated select_container Select Chemically Compatible Container start->select_container label_container Affix 'Hazardous Waste' Label (List Chemical Name & Hazards) select_container->label_container add_waste Add Waste to Container (Do Not Overfill) label_container->add_waste seal_container Securely Cap Container add_waste->seal_container store Place in Designated & Ventilated Satellite Accumulation Area seal_container->store

Caption: Waste Collection & Containment Workflow.

Emergency Procedures: Spill Management

Accidents can happen despite the best precautions. A clear, rehearsed spill response plan is critical to mitigating the impact.

Immediate Steps for Spill Response:
  • ALERT & EVACUATE: Alert all personnel in the immediate vicinity. If the spill is large or ventilation is poor, evacuate the lab.

  • REMOVE IGNITION SOURCES: Immediately turn off all nearby equipment, hot plates, and anything that could create a spark or flame.[1]

  • DON PERSONAL PROTECTIVE EQUIPMENT (PPE): At a minimum, this includes:

    • Splash-proof chemical goggles or a face shield.

    • Appropriate chemical-resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.

  • CONTAIN THE SPILL: Use a spill sock or other absorbent barrier to prevent the spill from spreading.

  • ABSORB THE MATERIAL: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.

  • COLLECT AND DISPOSE: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[1] Seal and label the container as described in Section 2.

  • DECONTAMINATE: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • VENTILATE: Allow the area to ventilate thoroughly before resuming work.

cluster_spill Diagram 2: Spill Response Protocol spill Spill Occurs alert Alert Personnel & Remove Ignition Sources spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill with Non-Combustible Dikes ppe->contain absorb Absorb with Inert Material (e.g., Sand, Vermiculite) contain->absorb collect Collect Waste into Labeled, Sealable Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Emergency Spill Response Flowchart.

Final Disposal Pathway: Regulatory Compliance

The ultimate disposal of this compound waste is governed by strict federal and local regulations. The guiding principle is "cradle-to-grave" responsibility, meaning the generator is accountable for the waste until its final, safe destruction.[4]

  • The Only Approved Method: Disposal must be conducted through a licensed and approved hazardous waste disposal company.[1][2] These facilities have the specialized equipment and permits required to handle and destroy flammable chemical waste, typically via high-temperature incineration.[3]

  • Regulatory Framework: This process is overseen by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] Your institution's EHS department serves as the intermediary, ensuring that all documentation (like waste manifests) and procedures are compliant.

  • Prohibited Actions:

    • DO NOT pour this compound down the drain.[7] This can create a fire/explosion hazard in the plumbing and constitutes an illegal release to the environment.

    • DO NOT place this chemical or its contaminated absorbents in the regular trash.[7] This poses a severe risk to custodial staff and can lead to fires in waste collection vehicles or facilities.

By adhering to these systematic procedures, you directly contribute to a culture of safety and environmental stewardship. This protocol is a self-validating system; following it ensures you are inherently compliant with best practices and regulatory standards.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N,N-Dimethylglycine. Retrieved from [Link]

  • Google Patents. (N/A). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Occupational Safety and Health Administration (OSHA). (N/A). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • VetriScience. (N/A). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (N/A). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk (ESSR). (N/A). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (N/A). Hazardous Waste - Overview. Retrieved from [Link]

  • American Chemical Society. (N/A). Hazardous Waste and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (N/A). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • PubMed. (N/A). Tolerance and safety evaluation of N,N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • US Bio-Clean. (N/A). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Ohio EPA. (2021). Hazardous Waste. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N,N-Dimethylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. N,N-Dimethylglycine methyl ester, a versatile reagent, requires meticulous handling to ensure both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its safe handling is predicated on a clear comprehension of its specific threats.

Primary Hazards:

  • Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[1] Vapors may travel to an ignition source and flash back.[1] It is crucial to handle this chemical away from open flames, sparks, and other sources of ignition.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation. Prolonged or repeated exposure should be avoided.

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may lead to respiratory irritation.

  • Air and Moisture Sensitivity: This compound is sensitive to air and is hygroscopic (readily absorbs moisture from the atmosphere).[1] This reactivity can affect its purity and potentially lead to the formation of other hazardous substances.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the specific hazards of the compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Wear chemical safety goggles with side shields to protect against splashes. A face shield may be necessary when handling larger quantities or when there is a significant splash risk.
Hand Protection Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time.
Body Protection A flame-retardant lab coat is mandatory due to the flammable nature of the compound.[2] For larger-scale operations, chemical-resistant aprons or full-body suits may be warranted.
Respiratory Protection All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Protocols: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] The recommended storage temperature is refrigerated.[1]

  • Inert Atmosphere: Due to its air sensitivity, it is best stored under an inert atmosphere, such as nitrogen or argon.[1]

  • Container Integrity: Keep the container tightly sealed to prevent the ingress of moisture and air, and to minimize the escape of flammable vapors.[1]

Handling and Use
  • Controlled Environment: All manipulations of this compound should be conducted within a chemical fume hood to control vapor inhalation.

  • Preventing Ignition: Use only non-sparking tools and explosion-proof equipment.[1][3] Take precautionary measures against static discharge by ensuring all equipment is properly grounded.[3]

  • Avoiding Contact: Dispense the liquid carefully to avoid splashes and direct skin or eye contact.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Spill Management

In the event of a spill, immediate and decisive action is required to mitigate the risks.

Spill Response Workflow:

Caption: Workflow for managing a spill of this compound.

Disposal Plan
  • Waste Classification: All waste containing this compound, including empty containers and contaminated absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect waste in designated, properly labeled, and sealed containers.

  • Regulatory Compliance: Dispose of the hazardous waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[1]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1] If skin irritation persists, seek medical advice.

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.

By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Safety Data Sheet: N,N-Dimethylglycine - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. [Link]

  • Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.